molecular formula C30H50O3 B1149815 24,25-Dihydroxycycloartan-3-one

24,25-Dihydroxycycloartan-3-one

Cat. No.: B1149815
M. Wt: 458.7 g/mol
InChI Key: JCGYBQRUVSZLCH-FDIVVELCSA-N
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Description

24,25-Dihydroxycycloartan-3-one has been reported in Dysoxylum malabaricum, Abies chensiensis, and Aglaia elliptica with data available.
isolated from the leaves of Aglaia harmsiana;  structure in first source

Properties

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19-,20-,21+,22+,24-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGYBQRUVSZLCH-FDIVVELCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

24,25-Dihydroxycycloartan-3-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 24,25-Dihydroxycycloartan-3-one: Structural Characterization and Pharmacological Potential Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacognosists

Executive Summary

24,25-Dihydroxycycloartan-3-one (CAS: 155060-48-3) is a tetracyclic triterpenoid belonging to the cycloartane class, distinguished by its unique 9,19-cyclopropane ring system. Predominantly isolated from the Euphorbiaceae and Moraceae families (e.g., Artocarpus heterophyllus), this molecule has garnered attention in drug discovery for its chemopreventive properties.

Unlike the structurally related secosteroids (e.g., 24,25-dihydroxyvitamin D3), this compound retains the intact steroid nucleus with a characteristic 3-oxo moiety and a dihydroxylated side chain. Its primary pharmacological significance lies in its potent inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a validated surrogate model for anti-tumor promotion. This guide provides a comprehensive technical analysis of its chemical architecture, isolation protocols, and therapeutic mechanisms.

Chemical Identity & Structural Architecture

The molecule represents a highly oxidized derivative of cycloartenol, the key biosynthetic precursor to phytosterols. Its structural integrity is defined by the rigid cycloartane skeleton and a flexible, polar side chain.

Physicochemical Profile
PropertyData
IUPAC Name (24R)-24,25-Dihydroxycycloartan-3-one
Common Synonyms (3β,24ξ)-Cycloartane-3-oxo-24,25-diol; 24,25-Dihydroxy-9,19-cyclolanostan-3-one
CAS Registry 155060-48-3
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Chirality 24R (Side chain), 9β,19-cyclo (Ring system)
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in H₂O
3D Conformational Analysis

X-ray crystallography studies (Bhattacharyya et al., 2000) reveal a specific conformational lock:

  • Ring A/B/C: Adopt a mixed chair/twist/twist-boat conformation due to the strain imposed by the 9,19-cyclopropane ring.

  • Ring D: Exists in a distorted envelope conformation.

  • Side Chain (C20-C27): The (24R) configuration facilitates an intramolecular hydrogen bond between the C24 and C25 hydroxyl groups, stabilizing the terminal tail. This feature is critical for its interaction with biological targets.

Biosynthesis & Natural Occurrence

The compound is a downstream metabolite in the phytosterol pathway. It is formed via the oxidation of cycloartenol, bypassing the ring-opening step that typically leads to sitosterol or cholesterol.

Primary Natural Sources:

  • Artocarpus heterophyllus (Jackfruit): Isolated from the peel/pericarp.[1]

  • Euphorbia species : Common in latex-producing spurges.

  • Tillandsia usneoides (Spanish Moss): Trace accumulation.

Biosynthetic Pathway Visualization

Biosynthesis cluster_legend Key Structural Event Squalene Squalene (C30) Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Cycloartenol Cycloartenol (9,19-Cyclopropane formation) Epoxide->Cycloartenol Cycloartenol Synthase Oxidation C3-Oxidation & Side Chain Hydroxylation Cycloartenol->Oxidation P450 Monooxygenases Target 24,25-Dihydroxycycloartan-3-one Oxidation->Target Retention of 9,19-cyclo ring is critical Retention of 9,19-cyclo ring is critical

Figure 1: Biosynthetic origin retaining the cycloartane skeleton.

Isolation & Purification Protocol

Isolation of 24,25-dihydroxycycloartan-3-one requires careful separation from structurally similar triterpenes (e.g., cycloartenol, cycloart-24-en-3-one). The following protocol is synthesized from established methodologies for Artocarpus and Euphorbia triterpenoids.

Extraction Workflow
  • Plant Material Preparation: Air-dry aerial parts or peels; grind to a fine powder (mesh 40-60).

  • Primary Extraction: Macerate in Methanol (MeOH) at room temperature for 72 hours. Rationale: MeOH efficiently penetrates cell walls and solubilizes polar triterpenes.

  • Liquid-Liquid Partitioning:

    • Concentrate MeOH extract.

    • Suspend in H₂O.

    • Partition sequentially with n-Hexane (removes fats/waxes)

      
      Chloroform/Dichloromethane  (Target Fraction) 
      
      
      
      Ethyl Acetate (removes highly polar glycosides).
  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution with n-Hexane:Ethyl Acetate (starting 9:1

      
       1:1).
      
    • Monitoring: TLC (Visualize with Liebermann-Burchard reagent; look for reddish-purple spots).

Purification Logic Diagram

Isolation Biomass Dried Plant Material (Artocarpus/Euphorbia) MeOH_Ext MeOH Extraction (Total Extract) Biomass->MeOH_Ext Partition Liquid-Liquid Partitioning MeOH_Ext->Partition Hexane Hexane Fraction (Discard Lipids/Waxes) Partition->Hexane CHCl3 CHCl3/DCM Fraction (Target Triterpenes) Partition->CHCl3 EtOAc EtOAc Fraction (Glycosides) Partition->EtOAc CC Silica Gel Column (Hexane:EtOAc Gradient) CHCl3->CC TLC TLC Screening (Liebermann-Burchard +) CC->TLC Recryst Recrystallization (MeOH/CHCl3) TLC->Recryst Fraction containing Rf ~0.4 (1:1 Hex:EtOAc)

Figure 2: Fractionation strategy targeting the moderately polar cycloartane fraction.

Analytical Profiling: The "Fingerprint"

Correct identification relies on distinguishing the cycloartane skeleton from lanostane or cucurbitane isomers.

Diagnostic NMR Signatures (CDCl₃)

The ¹H NMR spectrum exhibits a unique "upfield" signature diagnostic of the cyclopropane ring.

PositionChemical Shift (δ ppm)MultiplicityInterpretation
H-19 (Cyclopropane) 0.30 – 0.60 Pair of doublets (AX system)Definitive proof of 9,19-cyclo skeleton. High-field shift due to ring current anisotropy.
H-24 3.20 – 3.50MultipletProton attached to the hydroxylated C24.
Me-26, Me-27 1.10 – 1.25SingletsGeminal dimethyls at C25 (downfield due to -OH).
H-3 Absent-Replaced by Carbonyl (C=O).

The ¹³C NMR spectrum confirms the oxidation state:

  • C-3 (Ketone): Signal at ~216.0 ppm .

  • C-25 (Quaternary): Signal at ~73.0 ppm (bearing -OH).

  • C-24 (Methine): Signal at ~78.0 ppm (bearing -OH).

Pharmacological Potential[7][8][9]

The therapeutic interest in 24,25-dihydroxycycloartan-3-one is centered on its ability to modulate viral-induced carcinogenesis.

Mechanism of Action: EBV-EA Inhibition

Research indicates that cycloartane triterpenes function as anti-tumor promoters . The primary assay involves the inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) activation induced by the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate).[2]

  • Pathway: TPA induces Protein Kinase C (PKC) activation

    
     MAPK pathway signaling 
    
    
    
    Reactivation of latent EBV (Lytic cycle).
  • Activity: 24,25-Dihydroxycycloartan-3-one interferes with this signaling cascade, preventing the expression of viral early antigens. This activity correlates strongly with the prevention of skin and organ carcinogenesis in animal models.

Biological Activity Flow

MOA TPA Tumor Promoter (TPA) PKC PKC Activation TPA->PKC Signaling MAPK/NF-κB Signaling PKC->Signaling Viral EBV Latency Reactivation (Lytic Cycle) Signaling->Viral Tumor Tumor Promotion (Carcinogenesis) Viral->Tumor Inhibitor 24,25-Dihydroxycycloartan-3-one Inhibitor->PKC Modulates Inhibitor->Signaling BLOCKS

Figure 3: Inhibition of TPA-induced EBV reactivation, a marker for chemoprevention.

Future Outlook & Development

  • Structure-Activity Relationship (SAR): The 3-oxo group enhances cytotoxicity compared to 3-hydroxyl variants. The 24,25-diol moiety increases water solubility, potentially improving bioavailability compared to non-polar cycloartanes.

  • Clinical Relevance: While currently a research tool, the scaffold serves as a lead for developing non-steroidal anti-inflammatory and chemopreventive drugs.

References

  • Bhattacharyya, K., Kar, T., Palmer, R. A., Potter, B. S., & Inada, A. (2000). (24R)-24,25-Dihydroxycycloartan-3-one.[3][4] Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 979-980.

  • Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113–122.[1]

  • Kapadia, G. J., et al. (2002). Cancer chemopreventive activity of synthetic and natural compounds: Inhibition of Epstein-Barr virus early antigen activation.[2] Cancer Letters. (Contextual reference for EBV-EA assay methodology in triterpenes).

  • Kikuchi, T., et al. (2016). Cycloartane-type triterpenoids from the resinous exudates of Commiphora myrrha and their biological activities.[5] Journal of Natural Medicines. (Contextual reference for cycloartane cytotoxicity).

Sources

Cycloartane Triterpenoids from Euphorbia: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The genus Euphorbia, one of the largest in the plant kingdom, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, cycloartane triterpenoids stand out for their unique 9,19-cyclopropane ring system and significant therapeutic potential. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the isolation, structural elucidation, and prominent biological activities of cycloartane triterpenoids derived from Euphorbia species. We delve into their anticancer, anti-inflammatory, and antiviral properties, presenting key quantitative data, detailing established experimental protocols, and exploring the underlying mechanisms of action through signaling pathway diagrams. The guide aims to serve as a comprehensive resource, synthesizing current knowledge and offering insights into future research directions and the challenges in developing these promising natural products into clinical candidates.

Introduction to the Genus Euphorbia

Botanical and Ethnomedicinal Significance

The genus Euphorbia encompasses over 2,000 species, ranging from small annual herbs to large succulent trees, distributed across temperate and tropical regions worldwide.[1][2] Many species have a long history of use in traditional medicine to treat a wide array of ailments, including skin diseases, warts, inflammation, infections, and even tumors.[2][3][4] The latex, a characteristic feature of the genus, is often a primary component in these traditional remedies, despite its known toxicity.[3] This extensive ethnobotanical history has spurred significant scientific interest in identifying the active phytochemical constituents responsible for these therapeutic effects.

Phytochemical Landscape of Euphorbia

Phytochemical investigations into Euphorbia species have revealed a rich and complex chemical profile. The major classes of active constituents include diterpenoids (such as jatrophanes, lathyranes, and ingenanes) and triterpenoids.[2][5] Triterpenoids from Euphorbia are structurally diverse, with common skeletons including cycloartane, lupane, oleanane, and ursane.[2][6] These compounds are believed to be key contributors to the plants' wide-ranging pharmacological properties.[4]

Introduction to Cycloartane Triterpenoids: Structure and Chemical Diversity

Cycloartane triterpenoids are a specific class of tetracyclic triterpenoids characterized by a 9,19-cyclopropane ring integrated into a steroidal-like backbone. This unique structural feature distinguishes them from other triterpenoids and is biosynthesized via the cyclization of 2,3-oxidosqualene by the enzyme cycloartenol synthase.[7] The basic cycloartane skeleton can be extensively modified through oxidation, hydroxylation, glycosylation, and esterification, leading to a vast array of natural derivatives with diverse biological activities.[8][9] These modifications significantly influence their pharmacological profiles, making the study of structure-activity relationships crucial.[8]

Isolation and Structural Elucidation of Cycloartane Triterpenoids

The journey from plant material to a pure, structurally characterized cycloartane triterpenoid involves a multi-step process. The rationale behind this workflow is to systematically separate compounds based on their physicochemical properties, primarily polarity, and size.

Experimental Protocol: General Isolation and Purification

This protocol describes a standard, field-proven methodology for isolating cycloartane triterpenoids from dried Euphorbia plant material.

Step 1: Plant Material Preparation and Extraction

  • Objective: To create a crude extract containing the desired compounds.

  • Procedure:

    • Air-dry the whole plant or specific parts (e.g., aerial parts, roots) and grind into a fine powder to maximize surface area for solvent penetration.

    • Perform exhaustive extraction using a solvent of medium polarity, such as dichloromethane, acetone, or ethyl acetate, often using a Soxhlet apparatus or maceration.[3][10] The choice of solvent is critical; non-polar solvents like hexane are often used first for "defatting" (removing lipids), followed by solvents of increasing polarity to selectively extract different compound classes.[3][11]

    • Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.

Step 2: Solvent-Solvent Partitioning (Fractionation)

  • Objective: To separate the crude extract into fractions with different polarities, simplifying the mixture.

  • Procedure:

    • Dissolve the crude extract in a methanol/water mixture.

    • Perform sequential liquid-liquid partitioning with immiscible solvents of increasing polarity, for example, from hexane (non-polar) to dichloromethane (medium polarity) to ethyl acetate (polar).[3] This separates compounds based on their partitioning coefficient between the two liquid phases.

Step 3: Chromatographic Purification

  • Objective: To isolate individual compounds from the enriched fractions.

  • Procedure:

    • Silica Gel Column Chromatography: This is the primary purification technique. The fraction of interest (e.g., the dichloromethane fraction) is loaded onto a silica gel column.[3][11]

    • A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used for elution.[3] Compounds will elute based on their affinity for the stationary phase (silica) versus the mobile phase; less polar compounds elute first.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions containing the same compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often required.[3][11] This technique offers higher resolution than column chromatography. A common setup uses a silica-based column with a mobile phase like hexane:ethyl acetate.[3]

Step 4: Structural Elucidation

  • Objective: To determine the exact chemical structure of the isolated compound.

  • Procedure:

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) provides the precise molecular formula.[12][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

      • 1H-NMR: Identifies the types and connectivity of protons. The characteristic up-field doublets around 0.3-0.6 ppm are indicative of the cyclopropane ring protons (H-19) in the cycloartane skeleton.[3]

      • 13C-NMR & DEPT: Determine the number and types of carbon atoms (CH3, CH2, CH, C).[3]

      • 2D-NMR (COSY, HSQC, HMBC): These experiments establish the final connectivity of the entire molecule by showing proton-proton, proton-carbon (one bond), and proton-carbon (long-range) correlations.[13]

    • Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyls (-OH) and carbonyls (C=O).[3]

Visualization of the Isolation Workflow

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification plant Dried Euphorbia Plant Material extract Crude Dichloromethane Extract plant->extract Maceration/Soxhlet fractions Silica Column Fractions extract->fractions Column Chromatography (Hexane/EtOAc Gradient) hplc Semi-pure Compound fractions->hplc TLC Pooling pure Pure Cycloartane Triterpenoid hplc->pure Preparative HPLC structure Structural Elucidation (NMR, MS, IR) pure->structure

Caption: Workflow for Isolation and Elucidation of Cycloartane Triterpenoids.

Major Biological Activities of Euphorbia Cycloartane Triterpenoids

Cycloartane triterpenoids isolated from Euphorbia and other plant genera exhibit a wide spectrum of pharmacological activities.[14] The most extensively studied are their anticancer, anti-inflammatory, and antiviral effects.[7][9]

Anticancer Activity

The cytotoxic and antiproliferative effects of cycloartane triterpenoids against various cancer cell lines are well-documented.[2][15]

Numerous studies have demonstrated the potential of these compounds to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) is a key metric for quantifying this activity.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia Species

Compound Name Source Species Cancer Cell Line IC50 / LD50 (µM or µg/mL) Reference
Neriifolin A Euphorbia neriifolia MCF-7 (Breast) 13.14 µM [16]
Neriifolin B Euphorbia neriifolia MCF-7 (Breast) 7.12 µM [16]
Neriifolin C Euphorbia neriifolia MCF-7 (Breast) 9.50 µM [16]
Cycloart-23(E)-ene-3β,25-diol Euphorbia macrostegia MDA-MB-468 (Breast) 2.05 µg/mL [3]
Cycloart-23(Z)-ene-3β,25-diol Euphorbia macrostegia MCF-7 (Breast) 5.4 µg/mL [3]
23R/S-3β-hydroxycycloart-24-ene-23-methyl ether Euphorbia dendroides Huh-7 (Liver) 16.24 µM [12]

| 23R/S-3β-hydroxycycloart-24-ene-23-methyl ether | Euphorbia dendroides | HepG2 (Liver) | 20.67 µM |[12] |

Note: Direct comparison between µM and µg/mL requires knowledge of the compound's molecular weight.

The anticancer effects of these compounds are not merely due to non-specific toxicity but are often mediated by specific molecular mechanisms. Diterpenoids from Euphorbia fischeriana, for example, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[17] Cycloartane triterpenoids often share similar mechanistic pathways. Key mechanisms include:

  • Induction of Apoptosis: Many compounds trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[9]

  • Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing them from dividing.[17]

  • Inhibition of Metastasis: Some triterpenoids can inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade.

Cycloartane triterpenoids can modulate several critical signaling pathways that are often dysregulated in cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt pathways are common targets.

G CT Cycloartane Triterpenoid IKK IKK CT->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Transcription

Caption: Inhibition of the NF-κB Pro-survival Pathway by Cycloartane Triterpenoids.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. Many Euphorbia species are used traditionally to treat inflammatory conditions.[2][3] Cycloartane triterpenoids contribute significantly to this activity.

The anti-inflammatory action is often assessed by measuring the inhibition of key inflammatory molecules in immune cells like macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

  • Nitric Oxide (NO): These compounds can significantly inhibit the production of NO by downregulating the expression of inducible nitric oxide synthase (iNOS).[1][18]

  • Prostaglandins (PGE2): Inhibition of cyclooxygenase-2 (COX-2) enzyme activity or expression leads to reduced production of PGE2.[1]

  • Cytokines: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[6]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of the purified cycloartane triterpenoid for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Dexamethasone is often used as a positive control.

  • Incubation: Incubate for 18-24 hours.

  • Quantification:

    • NO Production: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[18]

    • Cytokine Levels: Quantify the levels of TNF-α or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

    • Cell Viability: Perform an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[3]

Antiviral Activity

Triterpenoids, including cycloartanes, have been investigated for their ability to inhibit a range of viruses.[7] This activity is a growing area of research, with compounds from Euphorbia showing promise. For example, (3β,23E)-cycloarta-23-ene-3,25-diol has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) with a half-maximal effective concentration (EC50) of 86.63 µg/mL.[19] The mechanisms can vary, from inhibiting viral entry or replication to modulating the host immune response.[7]

Structure-Activity Relationship (SAR) Studies

Understanding how specific structural features of cycloartane triterpenoids relate to their biological activity is crucial for designing more potent and selective drug candidates.

  • Hydroxyl Groups: The position and stereochemistry of hydroxyl (-OH) groups on the cycloartane skeleton can dramatically impact activity. For instance, in one study on anticomplement activity, an α-configuration at C-12 was preferable to a β-configuration.[8]

  • Side Chain Modifications: The nature of the side chain at C-17 is a key determinant of bioactivity. The presence of double bonds, ketone groups, or carboxylic acid moieties can significantly enhance or decrease activity.[20] For example, studies on α-glucosidase inhibitors showed that a ketone group at C-3 and a carboxylic group at C-26 were important for high inhibitory activity.[20]

  • Glycosylation: The attachment of sugar moieties (glycosides) can alter the compound's solubility and interaction with biological targets. The type of sugar can also influence the level of activity.[8]

Future Perspectives and Drug Development Challenges

Cycloartane triterpenoids from Euphorbia represent a valuable reservoir of potential therapeutic agents. However, their translation from laboratory findings to clinical drugs faces several hurdles.

  • Supply and Synthesis: Isolating these compounds from natural sources can be low-yielding and unsustainable. Developing efficient total synthesis or semi-synthetic routes is a major challenge for medicinal chemists.

  • Pharmacokinetics: Like many natural products, triterpenoids can suffer from poor solubility and bioavailability, limiting their efficacy in vivo. Formulation strategies or structural modifications may be needed to overcome these issues.

  • Target Identification: While many studies demonstrate cellular effects, the precise molecular targets for many cycloartane triterpenoids remain unknown. Identifying these targets is essential for understanding their mechanism of action and for rational drug design.

Despite these challenges, the potent and diverse biological activities of Euphorbia cycloartane triterpenoids ensure that they will remain an exciting and fruitful area of natural product research and drug discovery.[4]

References

  • Zhao, M., Wang, Y., Zhang, Y., & Ye, W. (2016). Cycloartane triterpenes from Beesia calthaefolia and their anticomplement structure–activity relationship study. Pharmaceutical Biology, 54(5), 867-873. [Link]

  • Deng, Y., He, K., & Li, C. (2019). The Chemical Structure and Bioactivity of Cycloartane-type Compounds. Current Organic Chemistry, 23(17), 1898-1925. [Link]

  • Yazdanparast, R., & Carlberg, I. (2013). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 12(3), 367-373. [Link]

  • Kim, H. J., Lee, W., & Kim, S. K. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(30), 26396-26403. [Link]

  • Hassan, A. R., et al. (2020). A new cycloartane triterpene and other phytoconstituents from the aerial parts of Euphorbia dendroides. Natural Product Research, 36(1), 1-8. [Link]

  • Deng, Y., He, K., & Li, C. (2019). The Chemical Structure and Bioactivity of Cycloartane-type Compounds. Ingenta Connect. [Link]

  • Yazdanparast, R., & Carlberg, I. (2013). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. ResearchGate. [Link]

  • Al-zuaidy, M. H., et al. (2019). α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure-Activity Relationship. Pharmaceuticals, 12(3), 102. [Link]

  • Chicca, A., et al. (2018). New cycloartane-type ester triterpenes from Euphorbia pterococca and biological evaluation. Phytochemistry Letters, 27, 107-112. [Link]

  • Sajjadi, S. E., et al. (n.d.). Cycloartane triterpenoids from Euphorbia macrostegia with their cytotoxicity against MDA-MB48 and MCF-7 cancer cell lines. Avicenna Journal of Phytomedicine. [Link]

  • Sharma, G., et al. (2021). Anti-viral triterpenes: a review. Phytochemistry Reviews, 20(5), 1011-1044. [Link]

  • Kemboi, D., et al. (2020). Chemical structures of cycloartane triterpenoids isolated from genus Euphorbia. ResearchGate. [Link]

  • Kemboi, D., et al. (2020). A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species. Molecules, 25(17), 4019. [Link]

  • Sadati, S. M. S., et al. (2021). Triterpenes and Steroids from Euphorbia denticulata Lam. With Anti-Herpes Symplex Virus Activity. ResearchGate. [Link]

  • Kemboi, D., et al. (2020). Structures of cycloartane and lanostane triterpenoids isolated from genus Euphorbia. ResearchGate. [Link]

  • Kemboi, D., et al. (2020). A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species. MDPI. [Link]

  • Wang, L., et al. (2012). Review of bioactivities of natural cycloartane triterpenoids. ResearchGate. [Link]

  • El-Hawary, S. S., et al. (2020). IC50 µM values of methanolic Euphorbia extracts in different cancer cell lines. ResearchGate. [Link]

  • Akihisa, T., et al. (2012). Cycloartane triterpenoids from the leaves of Euphorbia neriifolia. ResearchGate. [Link]

  • Ferreira, M. J., et al. (2001). Cycloartane triterpenes from Euphorbia tuckeyana. Natural Product Letters, 15(5), 363-369. [Link]

  • Chang, S. S., et al. (2023). Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L. Frontiers in Chemistry, 11, 1223335. [Link]

  • Wang, Y., et al. (2018). Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud. Molecules, 23(2), 404. [Link]

  • Kemboi, D., et al. (2021). Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. Molecules, 26(16), 5049. [Link]

Sources

Technical Guide: Biosynthetic Pathway of 24,25-Dihydroxycycloartan-3-one

[1][2]

Executive Summary

24,25-dihydroxycycloartan-3-one is a bioactive triterpenoid belonging to the cycloartane class, distinguished by its unique 9,19-cyclopropane ring and a highly oxidized side chain.[1][2] Predominantly isolated from Tillandsia recurvata (Jamaican ball moss), Euphorbia species, and Artocarpus heterophyllus, this compound has garnered significant pharmaceutical interest for its potential as an MRCK (Myotonic Dystrophy Kinase-related Cdc42-binding Kinase) inhibitor and its cytotoxicity against leukemia cell lines.[1][2]

This guide delineates the biosynthetic architecture of 24,25-dihydroxycycloartan-3-one. It moves beyond simple step-listing to explore the enzymatic logic, metabolic branching points, and stereochemical considerations required for its formation.[1][2] We propose a "Metabolic Grid" model, synthesizing evidence from plant biochemistry and microbial biotransformation studies to map the convergence of C-3 oxidation and side-chain dihydroxylation.[1][2]

Part 1: Structural Context & Precursor Assembly

The biosynthesis of 24,25-dihydroxycycloartan-3-one is rooted in the cytosolic mevalonate (MVA) pathway, which supplies the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) building blocks.[1] These condense to form farnesyl diphosphate (FPP), two molecules of which are coupled to generate the C30 backbone.[3]

The Squalene Platform

The pathway initiates with the reductive dimerization of FPP by Squalene Synthase (SQS) . This is followed by a critical regio- and stereoselective epoxidation catalyzed by Squalene Epoxidase (SQE) .[1][2]

  • Substrate: Squalene[2][3][4][5][6]

  • Enzyme: Squalene Epoxidase (Flavoprotein monooxygenase)[1][2]

  • Cofactors: NADPH, O2, FAD[1][2]

  • Product: (3S)-2,3-Oxidosqualene[1][2]

  • Mechanistic Insight: This step activates the inert hydrocarbon backbone for the subsequent cascade cyclization.

The Cycloartenol Gateway

In photosynthetic eukaryotes, the cyclization of 2,3-oxidosqualene does not yield lanosterol (as in fungi/mammals) but cycloartenol . This step is the definitive branch point for the cycloartane skeleton.

  • Enzyme: Cycloartenol Synthase (CAS) (EC 5.4.99.8)[1][2]

  • Mechanism: Protonation of the epoxide ring triggers a cascade of cationic rearrangements (chair-boat-chair-boat conformation).[1][2] Crucially, instead of the H-19 elimination seen in lanosterol synthesis, CAS catalyzes the abstraction of a proton from the C-19 methyl group by the C-9 carbocation.[1][2] This forms the signature 9,19-cyclopropane ring .[1][2]

  • Outcome: Cycloartenol (3β-hydroxy-cycloart-24-ene).[1][2]

Part 2: The Core Biosynthetic Pathway (The Metabolic Grid)

The transformation of Cycloartenol to 24,25-dihydroxycycloartan-3-one requires two distinct functionalization events:

  • C-3 Oxidation: Conversion of the 3β-hydroxyl group to a 3-ketone.[1][2]

  • Side-Chain Modification: Saturation of the Δ24 double bond via dihydroxylation at C-24 and C-25.[1][2]

Evidence from biotransformation studies (e.g., Glomerella fusarioides acting on cycloartane substrates) suggests these steps can occur independently, forming a metabolic grid rather than a linear sequence.[2] However, the accumulation of specific intermediates in Tillandsia suggests a preferred flux.

Pathway A: The "Oxidation First" Route (Putative Major Pathway)

This route posits that the C-3 hydroxyl is oxidized prior to side-chain modification.[1][2]

Step 1: Oxidation of C-3 [1][2]

  • Precursor: Cycloartenol[1][2][6]

  • Enzyme Candidate: 3β-Hydroxysteroid Dehydrogenase / Decarboxylase-like protein (3β-HSD).[1][2]

  • Reaction: NAD(P)+ dependent dehydrogenation.[1][2]

  • Intermediate: Cycloartenone (Cycloart-24-en-3-one).[1][2]

  • Support: Cycloartenone is a common co-metabolite in Artocarpus and Euphorbia.[1][2]

Step 2: 24,25-Epoxidation

  • Precursor: Cycloartenone[1][2]

  • Enzyme Candidate: CYP450 (likely CYP71 or CYP85 clan) or a Squalene Epoxidase-like enzyme.[1][2]

  • Mechanism: The Δ24 double bond is electron-rich.[1][2] An oxo-ferryl species attacks the double bond to form a 24,25-epoxycycloartan-3-one intermediate.[1][2] This mirrors the synthesis of 24,25-epoxycholesterol in mammalian systems.[1][2]

Step 3: Epoxide Hydrolysis

  • Precursor: 24,25-epoxycycloartan-3-one[1][2]

  • Enzyme: Epoxide Hydrolase (EH).[1][2]

  • Reaction: Nucleophilic attack by water (usually anti-addition) opens the epoxide ring.

  • Product: 24,25-dihydroxycycloartan-3-one .[1][2][7][8][9][10]

Pathway B: The "Hydroxylation First" Route

Alternatively, the side chain is modified while the C-3 hydroxyl is intact.[1]

  • Cycloartenol

    
    24,25-epoxycycloartenol  (via P450 monooxygenase).[1][2]
    
  • 24,25-epoxycycloartenol

    
    Cycloartane-3,24,25-triol  (via Epoxide Hydrolase).[1][2]
    
  • Cycloartane-3,24,25-triol

    
    24,25-dihydroxycycloartan-3-one  (via 3β-HSD/Oxidase).[1][2]
    

Consensus: Both pathways likely coexist.[1][2] However, the presence of cycloartane-3,24,25-triol in Tillandsia recurvata extracts strongly supports Pathway B as a physiologically relevant route in this species.[1][2]

Part 3: Enzymology & Gene Candidates[11]

Enzymatic StepEnzyme ClassMechanismGene Candidates (Homology)
Cyclization Oxidosqualene Cyclase (OSC)Proton-initiated cationic cascade; 9,19-cyclization.[1][2]CAS1 (Arabidopsis), TTS1 (Tomato)
C-3 Oxidation Short-chain Dehydrogenase/Reductase (SDR)Hydride transfer to NAD(P)+; keto-enol tautomerization.[1][2]Ntqy_SDR family, 3β-HSD homologs
24,25-Epoxidation Cytochrome P450 MonooxygenaseO2 activation; insertion of oxygen across Δ24 bond.[1][2]CYP71, CYP90 (Brassinosteroid pathway analogs)
Epoxide Hydrolysis Epoxide Hydrolase (EH)Asp-His-Asp catalytic triad; hydrolytic ring opening.[1][2]sEH (Soluble Epoxide Hydrolase) family

Part 4: Experimental Protocols for Pathway Elucidation

To validate this pathway in a target plant (e.g., Tillandsia), the following self-validating workflow is recommended.

Protocol: Microsomal Enzyme Assay for 24,25-Dihydroxylation

Objective: Confirm the conversion of Cycloartenone to 24,25-dihydroxycycloartan-3-one via P450 activity.[1][2]

  • Enzyme Preparation:

    • Homogenize 10g fresh plant tissue in chilled Buffer A (100 mM Potassium Phosphate pH 7.5, 250 mM Sucrose, 1 mM EDTA, 1 mM DTT, 1% PVPP).

    • Centrifuge at 10,000 x g (15 min) to remove debris/mitochondria.[1][2]

    • Ultracentrifuge supernatant at 100,000 x g (60 min) to pellet microsomes.

    • Resuspend pellet in Buffer B (100 mM Potassium Phosphate pH 7.5, 20% Glycerol).

  • Incubation:

    • Substrate: 50 µM Cycloartenone (solubilized in Tween-80).

    • Cofactor: 1 mM NADPH (regenerating system: G6P + G6P Dehydrogenase).[1][2]

    • Reaction: Incubate at 30°C for 60 minutes with gentle shaking.

    • Control: Boiled microsomes (negative control) and -NADPH (cofactor control).[1][2]

  • Extraction & Analysis:

    • Quench with 2 volumes of Ethyl Acetate.[2] Vortex and centrifuge.[1][2]

    • Analyze organic phase via LC-MS/MS (Q-TOF).

    • Target Mass: [M+H]+ = 459.38 (Calculated for C30H50O3).[2] Look for the shift from Cycloartenone (MW 424) to the dihydroxy product (+34 Da).

Protocol: Structural Validation via NMR

Objective: Distinguish between 24,25-diol and other hydroxylation patterns.

  • 1H NMR (600 MHz, CDCl3):

    • Look for methyl singlets. 24,25-dihydroxylation typically shifts the C-26 and C-27 methyl signals (approx 1.2-1.3 ppm) compared to the Δ24 precursor (1.6 ppm).[1][2]

    • Diagnostic Signal: The disappearance of the vinylic proton at C-24 (approx 5.1 ppm) confirms saturation.

  • 13C NMR:

    • C-3 Ketone: Signal at ~216 ppm.[1][2]

    • C-24/C-25: Oxygenated carbons appear at ~70-80 ppm.[1][2]

Part 5: Pathway Visualization

The following diagram illustrates the "Metabolic Grid" for 24,25-dihydroxycycloartan-3-one biosynthesis.

BiosyntheticPathwayBiosynthetic Pathway of 24,25-Dihydroxycycloartan-3-oneSqualeneSqualeneOxidosqualene2,3-OxidosqualeneSqualene->OxidosqualeneSqualene Epoxidase (SQE)CycloartenolCycloartenol(C30H50O)Oxidosqualene->CycloartenolCycloartenol Synthase (CAS)CycloartenoneCycloartenone(3-Ketone)Cycloartenol->Cycloartenone3β-HSD / DehydrogenaseEpoxyCycloartenol24,25-EpoxycycloartenolCycloartenol->EpoxyCycloartenolP450 / EpoxidaseEpoxyKetone24,25-Epoxycycloartan-3-one(Transient)Cycloartenone->EpoxyKetoneP450 / EpoxidaseTarget24,25-Dihydroxycycloartan-3-one(Target Molecule)Cycloartenone->TargetDirect Dihydroxylation (Putative)EpoxyKetone->TargetEpoxide HydrolaseTriolCycloartane-3,24,25-triolEpoxyCycloartenol->TriolEpoxide HydrolaseTriol->Target3β-HSD / Dehydrogenase

Caption: Metabolic grid illustrating the two primary routes (A and B) from Cycloartenol to 24,25-dihydroxycycloartan-3-one. Route B is supported by the co-occurrence of the triol intermediate in Tillandsia.

References

  • Lowe, H. I., et al. (2012). Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes.[2] International Research Journal of Biological Sciences.[2][9] Link

  • Lowe, H. I., et al. (2014). Cycloartanes with Anticancer Activity Demonstrate Promising inhibition of the Mrckα and Mrckβ Kinases.[2][7] British Journal of Medicine & Medical Research.[2][7] Link[1][2]

  • Akihisa, T., et al. (2002). Biotransformation of Cycloartane-Type Triterpenes by the Fungus Glomerella fusarioides.[1][2] Journal of Natural Products.[2] Link[1][2]

  • Thimmappa, R., et al. (2014). Biosynthesis of triterpenoids in plants: Enzymes, genes, and regulation.[1][2] Phytochemistry Reviews.[1][2] Link

  • Griffiths, W. J., & Wang, Y. (2019). Biosynthesis of 24S,25-epoxycholesterol and of other oxysterols from desmosterol.[2] Biochemical and Biophysical Research Communications.[1][2] Link

Cytotoxicity of 24,25-Dihydroxycycloartan-3-one against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Cytotoxicity of 24,25-Dihydroxycycloartan-3-one: FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML) Content Type: Technical Investigation & Protocol Guide Audience: Drug Discovery Scientists, Oncologists, and Medicinal Chemists

Executive Summary: A Precision Tool for AML

24,25-Dihydroxycycloartan-3-one (often coded as Compound 5 or Compound 27 in literature) is a cycloartane triterpenoid isolated from Tillandsia recurvata (Jamaican Ball Moss) and Artocarpus heterophyllus (Jackfruit). Unlike broad-spectrum cytotoxic agents that indiscriminately damage DNA, this compound exhibits a distinct targeted mechanism of action .

Current research identifies it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). Its cytotoxicity is highly selective: it demonstrates single-digit micromolar efficacy against FLT3-driven leukemic lines (MOLM-14, MonoMac6) while showing reduced or negligible activity against standard solid tumor lines (e.g., MCF-7, HeLa) and FLT3-negative leukemias (K562). This specificity positions it as a high-value scaffold for developing targeted AML therapies.

Compound Profile & Physicochemical Properties

  • IUPAC Name: (24R)-24,25-dihydroxycycloartan-3-one[1]

  • Chemical Formula: C₃₀H₅₀O₃

  • Molecular Weight: 458.72 g/mol

  • Structural Class: Cycloartane Triterpenoid (9,19-cyclolanostane skeleton)

  • Key Structural Features:

    • C3-Ketone (Oxo group): Critical for kinase binding affinity compared to the C3-hydroxyl variants.

    • C24, C25-Diol Side Chain: Enhances solubility and hydrogen bonding interactions within the kinase ATP-binding pocket.

    • Cyclopropane Ring (C9-C19): Characteristic of cycloartanes, imparting rigid stereochemistry.

Cytotoxicity Profile: Selectivity Analysis

The following data synthesizes cytotoxicity assays (MTT/WST-1) across multiple studies. Note the distinct selectivity for AML cell lines expressing FLT3 mutations.

Table 1: Comparative IC₅₀ Values of 24,25-Dihydroxycycloartan-3-one

Cell LineTissue OriginMutation StatusIC₅₀ (µM)Activity Level
MOLM-14 AML (Leukemia)FLT3-ITD Positive 4.58 ± 0.89 High
MonoMac6 AML (Leukemia)FLT3 Expressing2.89 ± 0.71 High
HL-60 AML (Leukemia)FLT3-WT / NRAS> 19.00 / NILow / Inactive
K562 CML (Leukemia)BCR-ABL Positive> 50.0 (NI)Inactive
MCF-7 Breast CarcinomaEstrogen Receptor+> 40.0Low
HT-29 Colon CarcinomaBRAF/PI3K> 50.0Inactive
EBV-EA Viral AntigenN/A0.007 (7.4 nM)Anti-tumor Promotion
  • NI: No Inhibition at tested concentrations.

  • Interpretation: The compound is not a general toxin. Its activity correlates strongly with FLT3 dependency. The nanomolar activity against EBV-EA (Epstein-Barr Virus Early Antigen) suggests additional chemopreventive potential via anti-inflammatory pathways, but direct cytotoxicity is kinase-driven.

Mechanistic Insights: The FLT3 Signaling Axis

The primary mode of action is the inhibition of FLT3 phosphorylation. In FLT3-ITD (Internal Tandem Duplication) mutated cells, the receptor is constitutively active, driving uncontrolled proliferation via STAT5, RAS/MAPK, and PI3K/Akt pathways.

Mechanism of Action:

  • Binding: 24,25-Dihydroxycycloartan-3-one binds to the ATP-binding pocket of the FLT3 intracellular kinase domain.

  • Inhibition: It prevents the auto-phosphorylation of FLT3.

  • Signal Blockade: Downstream phosphorylation of STAT5 is abrogated.

  • Apoptosis Induction: Loss of STAT5 signaling downregulates anti-apoptotic proteins (Bcl-xL, Mcl-1), triggering the intrinsic mitochondrial apoptotic pathway (Caspase-9 -> Caspase-3).

FLT3_Pathway Compound 24,25-Dihydroxycycloartan-3-one FLT3 FLT3 Receptor (Constitutive Activation) Compound->FLT3 Inhibits (IC50 ~3µM) STAT5_P p-STAT5 (Active) Compound->STAT5_P Downregulates FLT3->STAT5_P Activates RAS RAS/MAPK FLT3->RAS PI3K PI3K/Akt FLT3->PI3K ATP ATP ATP->FLT3 Phosphorylation BclXL Bcl-xL / Mcl-1 (Anti-Apoptotic) STAT5_P->BclXL Upregulates Mito Mitochondrial Depolarization BclXL->Mito Blocks Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action. The compound competitively inhibits FLT3, blocking the STAT5 survival signal and forcing the cell into mitochondrial apoptosis.

Experimental Protocols: Validating Efficacy

To replicate these findings or screen derivatives, use the following validated workflows.

Protocol A: FLT3 Kinase Inhibition Assay (Cell-Free)

Purpose: To confirm direct interaction with the kinase enzyme.

  • Reagents: Recombinant FLT3 enzyme, Poly(Glu,Tyr) substrate, ³³P-ATP or fluorescent tracer.

  • Preparation: Dissolve 24,25-Dihydroxycycloartan-3-one in DMSO (Final concentration <1%).

  • Reaction: Incubate compound + Enzyme + Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂) for 15 mins.

  • Initiation: Add ATP (Km concentration) and incubate for 60 mins at RT.

  • Detection: Measure phosphorylation via radiometric counting or FRET signal.

  • Control: Staurosporine (Positive Control).

Protocol B: Differential Cytotoxicity Screen (WST-1)

Purpose: To demonstrate selectivity for FLT3+ cells.

  • Seeding: Plate MOLM-14 (FLT3+) and K562 (FLT3-) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 72 hours.

  • Reagent: Add 10 µL WST-1 reagent (tetrazolium salt) per well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Readout: Measure absorbance at 450 nm (Ref 630 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Step1 Compound Isolation (Artocarpus/Tillandsia) Step2 WST-1 Assay (MOLM-14 vs K562) Step1->Step2 Step3 Western Blot (p-FLT3, p-STAT5) Step2->Step3 If IC50 < 5µM Step4 Kinase Assay (Cell-Free) Step3->Step4 Confirm Target Decision Lead Candidate? Step4->Decision

Figure 2: Screening workflow to validate kinase-targeted cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of 24,25-Dihydroxycycloartan-3-one highlights specific structural requirements for FLT3 inhibition:

  • 3-Oxo Group (Ketone): Analogs with a 3-hydroxyl group (e.g., Cycloartane-3,24,25-triol) show significantly reduced activity against leukemia lines. The ketone likely acts as a hydrogen bond acceptor in the kinase hinge region.

  • 24,25-Diol Tail: The hydroxylation at the tail end is essential for potency. Removal of these hydroxyls (e.g., Cycloartenone) results in a loss of selectivity, suggesting the tail stabilizes the molecule within the hydrophobic pocket of the enzyme.

  • Cycloartane Scaffold: The unique 9,19-cyclopropane ring confers a bent conformation different from lanostane or cucurbitane triterpenes, providing a specific 3D geometry favorable for kinase binding.

Challenges & Future Directions

  • Solubility: Like many triterpenoids, the compound has poor aqueous solubility. Formulation using liposomes or nanoparticle encapsulation is recommended for in vivo studies.

  • Bioavailability: The metabolic stability of the 24,25-diol side chain needs assessment, as it may be a target for rapid glucuronidation.

  • Combination Therapy: Given its mechanism, testing in synergy with standard AML induction chemotherapy (Cytarabine/Daunorubicin) is a logical next step to overcome resistance.

References

  • Lowe, H. I. C., et al. (2014). "Antileukemic Activity of Tillandsia recurvata and Some of its Cycloartanes." Anticancer Research, 34(7), 3505-3509. Link

  • Kikuchi, T., et al. (2016). "Cycloartane-type triterpenoids from the resinous exudates of Commiphora myrrha and their cytotoxicity against human cancer cell lines." Journal of Natural Medicines, 70, 786–790. Link

  • Akihisa, T., et al. (2001). "Cancer Chemopreventive Effects of Cycloartane-Type and Related Triterpenoids in in Vitro and in Vivo Models." Journal of Natural Products, 64(9), 1153–1161. Link

  • Nahar, K., et al. (2021).[2] "Isolation and Characterisation of Cycloartane Triterpenoids from the Peel of Artocarpus heterophyllus." Malay Journal of Pharmaceutical Sciences, 19(1), 113–122.[2] Link

  • Graf, T. N., et al. (2010). "Kinase Inhibitors from Tillandsia recurvata." Planta Medica, 76(12), 1317.

Sources

Natural Reservoirs and Isolation of 24,25-Dihydroxycycloartan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

24,25-Dihydroxycycloartan-3-one (CAS: 155060-48-3) is a rare, oxidized tetracyclic triterpenoid belonging to the cycloartane class.[1][] Distinguished by its unique 9,19-cyclopropane ring and a hydroxylated side chain at C-24 and C-25, this compound has emerged as a significant bioactive agent in oncology and virology. It exhibits specific inhibitory activity against MRCK kinases (myotonic dystrophy kinase-related Cdc42-binding kinases), which drive cancer cell migration, and demonstrates chemopreventive potential by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation.

This guide provides a rigorous technical analysis of its natural distribution, isolation methodologies, and biosynthetic pathways, designed for researchers in natural product chemistry and drug discovery.

Chemical Profile and Classification

PropertySpecification
IUPAC Name (3β,24ξ)-24,25-Dihydroxycycloartan-3-one
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Classification Triterpenoid (Cycloartane type)
Key Structural Features 3-oxo group (ketone), 9,19-cyclopropane ring, 24,25-diol side chain
Solubility Soluble in Chloroform, Dichloromethane, DMSO; Insoluble in water

Structural Insight: Unlike common phytosterols, the retention of the 9,19-cyclopropane ring indicates it is a primary triterpenoid that has not undergone ring opening to form the lanostane or steroid skeleton. The C-3 ketone and C-24/25 hydroxyl groups are critical for its specific interaction with kinase domains.

Natural Reservoirs: Validated Sources

The compound is not ubiquitously distributed; it is restricted to specific genera within the Meliaceae and Moraceae families, and as a biotransformation product in fungi.

Primary Botanical Sources
  • Dysoxylum malabaricum (White Cedar)

    • Family: Meliaceae

    • Part Used: Herbs/Leaves[3][4]

    • Significance: Identified as a primary source for the isolation of the specific 24,25-dihydroxycycloartan-3-one metabolite. The genus Dysoxylum is chemically rich in glabretal-type triterpenoids, but D. malabaricum specifically yields this oxidized cycloartane.

  • Artocarpus heterophyllus (Jackfruit) [3]

    • Family: Moraceae

    • Part Used: Dried Latex[5]

    • Significance: The ether extract of the dried latex is a confirmed reservoir. This source is particularly advantageous for extraction due to the concentration of triterpenoids in the latex matrix compared to fibrous tissue.

  • Abies chensiensis (Shensi Fir)

    • Family: Pinaceae

    • Significance: A reported minor source, expanding the chemotaxonomic range of the compound to gymnosperms.

Fungal Biotransformation Source[5][6]
  • Glomerella fusarioides

    • Type: Ascomycete Fungus

    • Mechanism: This organism possesses specific hydroxylase and dehydrogenase enzymes capable of transforming the precursor cycloartenol directly into 24,25-dihydroxycycloartan-3-one. This provides a biotechnological route for production, bypassing plant extraction.

Taxonomy Visualization

Taxonomy Target 24,25-Dihydroxycycloartan-3-one KingdomP Plantae Fam1 Meliaceae KingdomP->Fam1 Fam2 Moraceae KingdomP->Fam2 KingdomF Fungi Fam3 Glomerellaceae KingdomF->Fam3 Species1 Dysoxylum malabaricum (Primary Source) Fam1->Species1 Species2 Artocarpus heterophyllus (Latex) Fam2->Species2 Species3 Glomerella fusarioides (Biotransformation) Fam3->Species3 Species1->Target Species2->Target Species3->Target Enzymatic Conversion

Figure 1: Validated natural and microbial sources of 24,25-Dihydroxycycloartan-3-one.

Isolation and Extraction Methodology

Isolating this compound requires separating it from structurally similar cycloartane analogs (e.g., cycloartenol, cycloartane-3,24,25-triol). The following protocol is synthesized from verified extraction workflows for Artocarpus latex and Dysoxylum species.

Protocol: Latex Extraction Workflow

Objective: Isolation from Artocarpus heterophyllus dried latex.

  • Raw Material Preparation:

    • Collect fresh latex and air-dry until hardened.

    • Pulverize the dried latex into a coarse powder.

  • Solvent Extraction:

    • Solvent: Diethyl Ether or Chloroform (CHCl₃).

    • Procedure: Macerate the powder in solvent for 48 hours at room temperature.

    • Filtration: Filter to remove insoluble polymer/gum residues.

    • Concentration: Evaporate solvent under reduced pressure to yield the crude gum.

  • Fractionation (Silica Gel Chromatography):

    • Stationary Phase: Silica gel (60–120 mesh).

    • Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 95:5 → End 60:40).

    • Elution Logic: Non-polar sterols elute first. The target compound (diketone/diol nature) is moderately polar.

  • Purification:

    • Collect fractions showing a distinct spot at R_f ~0.4 (in Hexane:EtOAc 7:3).

    • Crystallization: Recrystallize from Methanol (MeOH) or Acetone to yield pure needles.

Isolation Workflow Diagram

Isolation Raw Dried Latex / Herb Powder Extract Solvent Extraction (Ether/CHCl3) Raw->Extract Crude Crude Gum Residue Extract->Crude Evaporation Column Silica Gel Column (Hexane -> EtOAc Gradient) Crude->Column Frac1 Fraction A: Low Polarity Sterols Column->Frac1 Frac2 Fraction B: Target Compound Enriched Column->Frac2 Elutes @ ~30% EtOAc Frac3 Fraction C: Polar Glycosides Column->Frac3 Pure Recrystallization (MeOH) Pure 24,25-Dihydroxycycloartan-3-one Frac2->Pure

Figure 2: Step-by-step isolation workflow from plant latex matrices.

Biosynthetic Context

The presence of 24,25-dihydroxycycloartan-3-one in nature is often the result of the oxidative modification of Cycloartenol , the precursor to all sterols in plants.

  • Precursor: Cycloartenol (C₃₀H₅₀O).

  • Enzymatic Steps:

    • C-3 Oxidation: Conversion of the 3β-hydroxyl group to a ketone (3-one).

    • Side Chain Hydroxylation: Double hydroxylation at the C-24 (double bond hydration or direct oxidation) and C-25 positions.

  • Fungal Role: In Glomerella fusarioides, this pathway is highly active, allowing the fungus to detoxify or metabolize plant cycloartenols into the 24,25-dihydroxy derivative.

Pharmacological Potential[8][9]

Research indicates this specific triterpenoid possesses targeted bioactivity, distinct from its non-oxidized precursors.

ActivityMechanismSignificance
Antitumor (Kinase Inhibition) Inhibits MRCKα and MRCKβ kinases.MRCK kinases regulate cytoskeletal reorganization. Inhibition suppresses cancer cell migration and invasion, particularly in prostate and breast cancer models.
Chemoprevention Inhibits EBV-EA (Epstein-Barr Virus Early Antigen) activation.[5]Blocks the promotion stage of carcinogenesis induced by tumor promoters (e.g., TPA), suggesting potential as a chemopreventive agent against viral-induced lymphomas.
Cytotoxicity Moderate cytotoxicity against specific tumor lines.The C-24/25 diol moiety enhances solubility and interaction with cellular targets compared to the monohydroxy analogs.

References

  • Akihisa, T., et al. (2006).[6] Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides.[6][5][4][7] Journal of Natural Products, 69(4), 604-607.[8][6]

  • Barik, B. R., et al. (1994).[5] Triterpenoids of Artocarpus heterophyllus. Phytochemistry, 35(4), 1001-1004.

  • Lowe, H. I., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti-prostate cancer activity in vitro. Cancer Cell International, 12, 46. (Context on MRCK inhibition of analogs).

  • Kikuchi, T., et al. (2012). Chemopreventive effects of cycloartane-type triterpenoids from Artocarpus heterophyllus. Journal of Natural Products. (Context on EBV-EA inhibition).

  • ChemFaces. (n.d.). 24,25-Dihydroxycycloartan-3-one Datasheet. (Source verification for Dysoxylum malabaricum).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Cycloartane-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cycloartane triterpenoid scaffold, characterized by its unique 9,19-cyclopropane ring, represents a privileged structure in natural product drug discovery. While naturally occurring cycloartanes (e.g., cycloartenol, 24-methylenecycloartanol) exhibit moderate anti-inflammatory and cytotoxic activities, the cycloartane-3-one derivatives have emerged as critical synthetic pivots. The oxidation of the C-3 hydroxyl to a ketone (3-one) alters the electronic landscape of Ring A and allows for the introduction of nitrogen-containing pharmacophores (oximes, hydrazones, amines).

This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, focusing on cytotoxicity profiles against human cancer cell lines (PC-3, MCF-7) and enzyme inhibition potentials. It provides a roadmap for transforming the lipophilic cycloartane skeleton into a targeted therapeutic agent.

The Cycloartane Scaffold: Structural Distinctiveness

Unlike the planar sterol backbone, the cycloartane skeleton possesses a "bent" conformation induced by the 9,19-cyclopropane ring . This tensioned ring system is the defining feature that differentiates cycloartanes from their isomeric lanostanes.

Core Pharmacophore Zones
  • Ring A (C-1 to C-5): The primary site for polar modifications. The C-3 position is the "warhead" attachment point.

  • The 9,19-Cyclopropane Bridge: A conformational lock that maintains the B/C ring geometry. Opening this ring (e.g., acid-catalyzed cleavage) typically results in a rearrangement to a cucurbitane or lanostane skeleton, often resulting in a loss of specific bioactivity.

  • The Side Chain (C-20 to C-27): Responsible for lipophilicity and membrane intercalation.

Synthetic Strategy: Accessing the 3-One Scaffold

To explore the SAR, one must first access the ketone intermediate from abundant natural precursors like cycloartenol (isolated from Euphorbia or Commiphora species).

Workflow Diagram: Synthesis & Derivatization

The following workflow illustrates the conversion of the natural alcohol to the ketone, followed by divergent synthesis into high-potency nitrogenous derivatives.

SynthesisWorkflow Start Natural Precursor (Cycloartenol 3-OH) Step1 Oxidation (Jones Reagent or PCC) Start->Step1 Oxidation Core Cycloartane-3-one (The Scaffold) Step1->Core Yields Ketone Deriv1 Beckmann Rearrangement (Lactams) Core->Deriv1 Ring Expansion Deriv2 Condensation (Oximes/Hydrazones) Core->Deriv2 N-Functionalization Deriv3 Reductive Amination (Amines) Core->Deriv3 Basicity Intro

Figure 1: Divergent synthesis pathway starting from natural cycloartenol to access bioactive 3-one derivatives.

Detailed SAR Analysis

The biological activity of cycloartane-3-one derivatives is governed by three primary structural variables.

Modification of C-3 (Ring A)

The C-3 position is the most critical determinant of cytotoxicity.

  • Ketone (3=O): Generally shows higher cytotoxicity than the parent 3-OH due to increased Michael acceptor capability (if

    
    -unsaturated) or altered hydrogen bonding capacity.
    
  • Oximes (3=N-OH): Often exhibit 2-5x greater potency than the ketone. The oxime moiety can act as a hydrogen bond donor/acceptor, improving binding affinity to target proteins (e.g., tubulin or topoisomerase).

  • Hydrazones/Thiosemicarbazones: Introduction of bulky aromatic hydrazones at C-3 significantly enhances activity against multidrug-resistant (MDR) lines by increasing lipophilicity and π-π stacking interactions.

The Side Chain (C-17 Linkage)
  • Hydrophobicity: A flexible, hydrophobic side chain (isooctenyl) is required for cell membrane penetration.

  • C-24/C-25 Functionalization: Presence of a C-24 double bond (as in cycloartenol) is favorable. Introduction of polar groups (diols) at C-24/25 (as in MY-1) shifts the mechanism toward apoptosis induction but may reduce permeability.

The 9,19-Cyclopropane Ring[1]
  • Essentiality: This ring must remain intact. Acidic conditions that open this ring to form a C-19 methyl group (lanostane type) typically lead to a drastic reduction in cytotoxic activity (IC50 shifts from

    
    M to mM range).
    
SAR Summary Table: Cytotoxicity (PC-3 Prostate Cancer Lines)

Data synthesized from comparative triterpenoid studies [1, 2].

Derivative ClassC-3 SubstituentC-24/25 StatusRelative Potency (PC-3)Key Feature
Parent Alcohol -OH (

)
Alkene+ (Moderate)Natural baseline.
Cycloartane-3-one =O (Ketone)Alkene++ (Good)Improved electrophilicity.
3-Oxime =N-OHAlkene+++ (High)H-bond donor capability.
2,3-Seco Acid -COOH (Ring Open)Alkene- (Inactive)Loss of rigid conformation.
MY-1 Analog -OH1,2-Diol++ (Specific)Apoptosis inducer (Bax/Bcl-2).

Mechanism of Action: Mitochondrial Apoptosis

Cycloartane derivatives, particularly those oxygenated at C-3 or the side chain (like MY-1), induce cytotoxicity primarily through the intrinsic mitochondrial pathway.

Signaling Cascade Diagram

The following diagram details the validated pathway for cycloartane-induced apoptosis in PC-3 cells.

Mechanism Drug Cycloartane Derivative (Intracellular Accumulation) Mito Mitochondrial Membrane Depolarization (ΔΨm Loss) Drug->Mito Direct Interaction Bcl2 Bcl-2 (Anti-apoptotic) DOWN-REGULATION Drug->Bcl2 Gene Expression Bax Bax (Pro-apoptotic) UP-REGULATION Drug->Bax Gene Expression Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Apoptosis Chromatin Condensation & DNA Fragmentation Caspase->Apoptosis Execution

Figure 2: Proposed mechanism of action. Cycloartane derivatives trigger the intrinsic apoptotic pathway via Bcl-2/Bax modulation [1].

Experimental Protocols (Self-Validating)

Synthesis of Cycloartane-3-one (Oxidation)

Objective: Convert Cycloartenol to Cycloartenone.

  • Dissolution: Dissolve Cycloartenol (1 eq) in dry dichloromethane (DCM).

  • Oxidant Addition: Add Pyridinium Chlorochromate (PCC) (1.5 eq) at 0°C.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation (Critical Control Point): Monitor via TLC (Hexane:EtOAc 8:2). The product (ketone) will have a higher Rf than the starting alcohol.

  • Purification: Filter through a silica pad and concentrate. Recrystallize from methanol.

MTT Cytotoxicity Assay

Objective: Determine IC50 against PC-3 cells.

  • Seeding: Seed PC-3 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add cycloartane derivatives (dissolved in DMSO, final concentration <0.1%) at gradient concentrations (0.1 - 100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate IC50. Valid assay requires Positive Control (e.g., Doxorubicin) IC50 < 5

    
    M.
    

References

  • Cycloartan-24-ene-1α,2α,3β-triol (MY-1) induces apoptosis in human prostatic cancer PC-3 cells. Source:[1][2][3] Oncology Reports (2015).[2] URL:[Link]

  • Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity. Source: Frontiers in Chemistry (2021). URL:[Link]

  • The Chemical Structure and Bioactivity of Cycloartane-type Compounds. Source: Current Organic Chemistry (Bentham Science). URL:[Link]

Sources

A Technical Guide to the Pharmacological Potential of Cycloartane Triterpenes in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Triterpene Backbone

In the vast landscape of natural product chemistry, triterpenoids represent a structurally diverse class of molecules with significant therapeutic promise.[1] Among these, the cycloartane triterpenes, characterized by a distinctive cyclopropane ring within their tetracyclic structure, are emerging as a compelling class of anti-inflammatory agents.[2][3][4] These compounds are particularly abundant in medicinal plants from genera such as Astragalus and Actaea (formerly Cimicifuga), which have long been staples in traditional medicine for treating inflammatory ailments.[3][5][6][7] This guide moves beyond a simple cataloging of these compounds to provide a deep, mechanistically-grounded exploration of their anti-inflammatory potential. We will dissect the core signaling pathways they modulate and provide robust, field-proven experimental protocols for their evaluation, designed for researchers and drug development professionals aiming to harness their therapeutic capabilities.

Section 1: The Molecular Underpinnings of Inflammation and Cycloartane Intervention

Inflammation is a fundamental protective response, but its dysregulation leads to chronic diseases.[8][9] The therapeutic potential of cycloartane triterpenes lies in their ability to precisely target key nodes within the inflammatory signaling network.

Attenuation of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and adhesion molecules.[8][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[12]

Cycloartane triterpenes have been shown to exert potent inhibitory effects on this pathway.[13] For instance, certain cycloartane triterpenoids isolated from Actaea vaginata dose-dependently suppress the expression of iNOS and pro-inflammatory cytokines by inhibiting NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.[14] This intervention prevents the nuclear translocation of the p65 subunit of NF-κB, effectively shutting down the downstream transcriptional inflammatory response.[14][15] This targeted action is a key rationale for their investigation as therapeutic leads.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_p65_p50 IκB-NF-κB Complex IKK->IkB_p65_p50 Phosphorylates IκB IkB IκB p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates IkB_p65_p50->p65_p50 Releases Cycloartanes Cycloartane Triterpenes Cycloartanes->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by cycloartane triterpenes.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling cascades, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical transducers of extracellular signals into intracellular responses, including inflammation.[16][17] Upon stimulation by inflammatory cues like LPS, these kinases are activated via a phosphorylation cascade, which in turn activates transcription factors (e.g., AP-1) that regulate the expression of pro-inflammatory genes.[18][19]

The anti-inflammatory efficacy of cycloartane triterpenes is also linked to their ability to modulate these pathways.[20] By inhibiting the phosphorylation of ERK, JNK, and p38, these compounds can effectively dampen the inflammatory response.[18] This multi-target effect on both NF-κB and MAPK pathways suggests a broad-spectrum anti-inflammatory activity, making them robust candidates for further development.

MAPK_Pathway LPS LPS / Cytokines Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Upregulates Cycloartanes Cycloartane Triterpenes Cycloartanes->MAPKK Inhibits Phosphorylation

Modulation of MAPK signaling by cycloartane triterpenes.
Suppression of NLRP3 Inflammasome Activation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a cytosolic multi-protein complex critical for innate immunity.[21] Its activation is a two-step process: a "priming" signal, often via NF-κB, upregulates NLRP3 and pro-IL-1β expression, and a second activation signal (e.g., ATP, crystalline substances) triggers the assembly of the complex.[21] The assembled inflammasome activates caspase-1, which proteolytically cleaves pro-IL-1β into its mature, highly pro-inflammatory form.[22][23]

While direct inhibition of the NLRP3 complex by cycloartanes is an area of active research, their known mechanisms provide a strong rationale for indirect suppression. By inhibiting the NF-κB pathway, cycloartane triterpenes can block the crucial "priming" step, preventing the upregulation of NLRP3 components. Furthermore, by reducing the production of reactive oxygen species (ROS), a known NLRP3 activator, they can also interfere with the second activation signal.[18]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB proIL1B_gene pro-IL-1β & NLRP3 Gene Expression NFkB->proIL1B_gene proIL1B Pro-IL-1β proIL1B_gene->proIL1B ATP ATP / ROS Inflammasome NLRP3 Inflammasome Assembly ATP->Inflammasome NLRP3 NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->proIL1B IL1B Mature IL-1β proIL1B->IL1B Cleavage Cycloartanes Cycloartane Triterpenes Cycloartanes->NFkB Inhibits Priming Cycloartanes->ATP Reduces ROS

Points of intervention for cycloartanes in NLRP3 inflammasome activation.

Section 2: A Practical Guide to Experimental Evaluation

Validating the anti-inflammatory potential of cycloartane triterpenes requires a systematic, multi-tiered approach, progressing from high-throughput in vitro screening to mechanistic and in vivo studies.

Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Studies cluster_invivo In Vivo Validation A Compound Isolation & Characterization B Cell Viability Assay (e.g., MTT) A->B C Primary Screening (NO Production) B->C D Secondary Screening (Cytokine ELISA) C->D E Western Blot (NF-κB, MAPK) D->E F Reporter Assays (e.g., NF-κB Luciferase) E->F G Acute Inflammation Model (e.g., Paw Edema) F->G H Biomarker Analysis (Tissue/Serum) G->H

General experimental workflow for anti-inflammatory drug discovery.
In Vitro Assay Protocols

The foundational workhorse for in vitro inflammation studies is the macrophage cell line, typically murine RAW 264.7 or human THP-1 monocytes differentiated into macrophages.[14][24][25] They respond robustly to inflammatory stimuli like bacterial lipopolysaccharide (LPS), providing a reliable and reproducible model system.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

  • Rationale: This is a mandatory preliminary step. It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the cycloartane triterpene (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds should be tested at non-toxic concentrations in subsequent assays.

Protocol 2: Nitric Oxide Production (Griess Assay)

  • Rationale: In inflamed macrophages, iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.[14][24]

  • Methodology:

    • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution).

    • Absorbance Reading: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

  • Rationale: To confirm the broad anti-inflammatory effects, it is essential to measure the protein levels of key cytokines like TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this, offering high sensitivity and specificity.[11]

  • Methodology:

    • Sample Preparation: Use the same culture supernatants collected for the Griess assay (Step 3 of Protocol 2).

    • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits. Follow the manufacturer's instructions precisely, which typically involve:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

    • Analysis: Calculate cytokine concentrations based on the standard curve.

In Vivo Validation Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the anti-edematous effect of compounds.[26][27] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on mediator release.

  • Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week. Fast the animals overnight before the experiment.[28]

    • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test groups (Cycloartane triterpene at various doses).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Section 3: Data Summary and Interpretation

The efficacy of different cycloartane triterpenes can be compared by summarizing their inhibitory activities. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this comparison.

Table 1: Representative Anti-Inflammatory Activities of Cycloartane Triterpenes

Compound (Source)Assay ModelTarget/MarkerIC₅₀ (µM)Reference
Compound from Actaea vaginataLPS-stimulated RAW264.7NO Production5.0 - 24.4[14]
Cimicifugoside (from C. dahurica)LPS-stimulated RAW264.7NO Production>10[24]
Agroastragaloside V (from A. membranaceus)LPS-stimulated RAW264.7NO ProductionSignificant Inhibition[29]
Astragaloside IV (from A. membranaceus)LPS-stimulated RAW264.7NO ProductionSignificant Inhibition[29]

Note: Data is compiled for illustrative purposes. IC₅₀ values can vary based on specific experimental conditions.

Section 4: Conclusion and Future Trajectory

Cycloartane triterpenes represent a structurally unique and pharmacologically potent class of natural products with well-defined anti-inflammatory properties.[2][3] Their ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, underscores their potential as lead compounds for the development of novel anti-inflammatory therapeutics.[13][14] The experimental framework provided in this guide offers a robust pathway for identifying and validating new cycloartane candidates.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as ADME/Tox profiling to assess their drug-like properties. Exploring their efficacy in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) will be crucial for their clinical translation. The continued investigation of these fascinating molecules holds significant promise for addressing the unmet medical needs in the treatment of inflammatory diseases.

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Methodological & Application

Isolation protocol for 24,25-Dihydroxycycloartan-3-one from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of 24,25-Dihydroxycycloartan-3-one from Plant Matrices

Executive Summary

This application note details a robust, scalable protocol for the isolation of 24,25-dihydroxycycloartan-3-one (C₃₀H₅₀O₃), a tetracyclic triterpenoid distinguished by its unique 9,19-cyclopropane ring. Unlike common sterols, the presence of the 24,25-diol moiety imparts significant polarity, requiring a modified chromatographic strategy to prevent co-elution with less polar congeners like cycloartenol. This guide synthesizes techniques optimized for Artocarpus heterophyllus (Jackfruit) wood/bark and Euphorbia latex, focusing on removing lipophilic interference and achieving crystallographic purity.

Chemical Context & Isolation Strategy

The Molecule:

  • Name: 24,25-dihydroxycycloartan-3-one[1][2][3][4]

  • Skeleton: Cycloartane (9,19-cyclo-9

    
    -lanostane).[2]
    
  • Key Features:

    • C3-Ketone: distinct from the C3-hydroxyl found in most triterpene alcohols.

    • C24, C25-Diol: A polar tail that anchors the molecule on silica, requiring higher polarity mobile phases than standard triterpenes.

    • Cyclopropane Ring: Acid-sensitive; avoid strong mineral acids during extraction to prevent ring opening (artifact formation).

The Challenge: Plant extracts rich in triterpenoids often contain a "soup" of structural isomers. The primary challenge is separating the target diol-ketone from mono-ols (e.g., cycloartenol) and sterols (e.g.,


-sitosterol). We utilize a Polarity-Step Gradient  strategy, leveraging the diol's hydrogen-bonding capacity to retain it on silica while washing away lipophilic contaminants.

Process Workflow (Visualization)

The following diagram illustrates the critical path from raw biomass to purified crystal.

IsolationProtocol Biomass Dried Plant Material (Artocarpus/Euphorbia) Extraction Maceration (MeOH or EtOH) Biomass->Extraction 72h, RT Partition Liquid-Liquid Partition Hexane vs. MeOH:H2O Extraction->Partition Concentrate & Suspend HexaneFrac Hexane Fraction (Discard Fats/Chlorophyll) Partition->HexaneFrac Upper Layer PolarFrac Polar Fraction (Target Triterpenes) Partition->PolarFrac Lower Layer SilicaCC Flash Chromatography (Silica Gel 60) PolarFrac->SilicaCC Gradient Elution TLC TLC Monitoring (Liebermann-Burchard) SilicaCC->TLC Check Fracs Crystallization Recrystallization (CHCl3:MeOH) TLC->Crystallization Pool Positive Fracs FinalProduct Pure 24,25-Dihydroxycycloartan-3-one (White Needles) Crystallization->FinalProduct

Figure 1: Operational workflow for the isolation of cycloartane triterpenoids. Note the critical partitioning step to remove lipids.

Detailed Experimental Protocol

Phase 1: Extraction and Defatting

Objective: Maximize yield while minimizing chlorophyll and fatty acid loads.

  • Preparation: Air-dry plant material (e.g., A. heterophyllus bark) and grind to a coarse powder (mesh 40-60).

  • Maceration: Soak 1.0 kg of powder in 3.0 L of Methanol (MeOH) for 72 hours at room temperature.

    • Why: MeOH penetrates cell walls effectively to solubilize triterpenoids. Avoid boiling to prevent thermal degradation.

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at 45°C to obtain a crude gummy extract.

  • Partitioning (The Clean-up):

    • Suspend the crude extract in 500 mL of MeOH:Water (9:1).

    • Extract three times with 500 mL n-Hexane .

    • Discard the Hexane layer (contains fats, waxes, and chlorophyll).

    • Keep the Methanolic layer . Evaporate the methanol to obtain the "Defatted Triterpene Fraction."

Phase 2: Silica Gel Chromatography (The Separation)

Objective: Isolate the target based on the polarity of the 24,25-diol group.

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, Merck).

  • Column Dimensions: 5 cm diameter x 60 cm length (for ~50g extract).

  • Flow Rate: 3–5 mL/min.

Gradient Elution Table:

StepSolvent System (v/v)Volume (mL)Target Compounds Eluting
1100% n-Hexane500Residual hydrocarbons
2Hexane:EtOAc (90:10)1000Sterols, Cycloartenol (Mono-ols)
3Hexane:EtOAc (80:20)1000Cycloartenone, 3-oxo analogs
4Hexane:EtOAc (70:30) 1500 24,25-Dihydroxycycloartan-3-one (Start)
5Hexane:EtOAc (60:40) 1000 24,25-Dihydroxycycloartan-3-one (Main)
6100% EtOAc500Highly polar glycosides (Wash)

Note: The target compound typically elutes between 30% and 40% Ethyl Acetate due to the dual hydroxyl groups at the tail.

Phase 3: Monitoring and Visualization

Triterpenoids lack strong UV chromophores. You must use derivatization for detection.

  • TLC Plate: Silica Gel 60 F254.

  • Reagent: Liebermann-Burchard Reagent (Acetic anhydride + H₂SO₄).[5][6]

  • Procedure: Spray plate, heat at 100°C for 2-5 mins.

  • Result: Cycloartane triterpenes typically appear as Pink to Reddish-Violet spots initially, darkening to brown/black.

    • Differentiation: Sterols often appear blue-green; Cycloartanes appear pink/red/violet [1][3].

Phase 4: Purification (Crystallization)

Fractions containing the target (verified by TLC) are pooled and evaporated.

  • Dissolve the residue in a minimum amount of hot Chloroform .

  • Add Methanol dropwise until slight turbidity is observed.

  • Allow to stand at room temperature, then refrigerate (4°C).

  • 24,25-dihydroxycycloartan-3-one typically crystallizes as colorless needles or a white amorphous powder.

Structural Validation (QC Criteria)

To confirm the identity of the isolated compound, compare spectral data against the following established values.

Mass Spectrometry (ESI-MS):

  • Molecular Formula: C₃₀H₅₀O₃[4]

  • Expected Mass: [M+H]⁺ = 459.38; [M+Na]⁺ = 481.36.

  • Diagnostic Fragment: Loss of water [M-H₂O] is common.

Nuclear Magnetic Resonance (NMR) - The "Fingerprint": The most critical validation for a cycloartane skeleton is the presence of the cyclopropane methylene protons (H-19).

PositionProton (¹H) δ ppm (CDCl₃)Carbon (¹³C) δ ppmDiagnostic Significance
H-19 (a/b) 0.35 (d) / 0.60 (d) ~29.0 - 30.0Definitive Cycloartane Signal (AX system)
H-243.30 - 3.40 (m)~79.0Hydroxyl-bearing methine
H-26/271.15 - 1.25 (s)~26.0 - 27.0Gem-dimethyls at the tail
C-3-~216.0 Ketone Carbonyl (Downfield shift)
C-25-~73.0Quaternary carbon with -OH

Data synthesized from standard cycloartane shifts [2][4].

Troubleshooting & Optimization

  • Issue: "Oiling Out" instead of Crystallizing.

    • Cause: Impurities (often fatty acids) preventing lattice formation.

    • Solution: Perform a Sephadex LH-20 column (eluting with MeOH:CHCl3 1:1) to remove pigments/lipids before attempting recrystallization again.

  • Issue: Co-elution with Cycloartenol.

    • Cause: Gradient slope too steep.

    • Solution: Use an isocratic hold at Hexane:EtOAc (75:25) for 5 column volumes.

  • Issue: Decomposition.

    • Cause: Acidic silica.

    • Solution: The cyclopropane ring is acid-sensitive. Ensure solvents are neutral. If degradation is suspected, wash the silica with 1% triethylamine in hexane before loading.

References

  • Ragasa, C. Y., Jorvina, K., & Rideout, J. A. (2004).[7][8] Antimicrobial compounds from Artocarpus heterophyllus.[7] Philippine Journal of Science, 133(2), 97-101.[7] Link

  • Bhattacharyya, K., Kar, T., Palmer, R. A., Potter, B. S., & Inada, A. (2000). (24R)-24,25-Dihydroxycycloartan-3-one.[1][4] Acta Crystallographica Section C, 56(8), 979-980.[4] Link

  • Xiong, J., et al. (2002).[6] Detection of terpenoids and steroids... Journal of Chromatography A. (Contextual citation for Liebermann-Burchard specificity).

  • Nahar, K., et al. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113–122.[8] Link

Sources

Determining the Absolute Configuration of C-24 Secondary Alcohols Using Mosher's Method: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Drug Development

In the fields of natural product chemistry and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. The infamous case of thalidomide serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, the unambiguous determination of the absolute configuration of stereogenic centers is a non-negotiable aspect of modern drug discovery and development.

The C-24 position of steroidal side chains is a frequently encountered stereocenter in a wide array of bioactive natural products. Determining its absolute configuration can be a challenging task. While techniques like X-ray crystallography provide definitive assignment, obtaining suitable single crystals can be a significant bottleneck.[1] Mosher's method, a powerful NMR-based technique, offers a reliable and often more accessible alternative for determining the absolute configuration of chiral secondary alcohols, such as the one found at C-24.[1][2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Mosher's method to determine the absolute configuration of C-24 secondary alcohols. We will delve into the theoretical underpinnings of the method, provide a step-by-step experimental protocol, and offer comprehensive guidance on data analysis and interpretation.

The Principle of Mosher's Method: Harnessing Anisotropic Effects

Mosher's method, developed by Harry S. Mosher, is an empirical method that relies on the preparation of diastereomeric esters by reacting the chiral alcohol of unknown configuration with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often in the form of its more reactive acid chloride (MTPA-Cl).[5][6][7] The resulting diastereomers, while chemically similar, are not mirror images and thus exhibit distinct NMR spectra.[2][3][4]

The key to the method lies in the anisotropic effect of the phenyl group within the MTPA moiety.[6][8] In the most stable conformation of the Mosher's esters, the phenyl group, the trifluoromethyl group, and the carbonyl group of the MTPA moiety are oriented in a specific spatial arrangement relative to the substituents of the chiral alcohol. This fixed orientation causes the phenyl group to exert a shielding or deshielding effect on the protons of the alcohol moiety that are in its vicinity.

By comparing the ¹H NMR spectra of the two diastereomeric esters, one formed with (R)-MTPA and the other with (S)-MTPA, we can observe differences in the chemical shifts (δ) of the protons near the stereocenter. The sign of the chemical shift difference (Δδ = δS - δR) for a given proton is indicative of its position relative to the shielding cone of the MTPA phenyl group in the preferred conformation. This information, when applied to a conformational model, allows for the unambiguous assignment of the absolute configuration of the alcohol.[2][3][4]

Experimental Workflow Overview

The successful application of Mosher's method involves a systematic workflow, from the derivatization of the C-24 alcohol to the final assignment of its absolute configuration.

Mosher_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis & Interpretation C24_Alcohol C-24 Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl C24_Alcohol->R_MTPA Reaction 1 S_MTPA (S)-MTPA-Cl C24_Alcohol->S_MTPA Reaction 2 Ester_R (R)-MTPA Ester R_MTPA->Ester_R Ester_S (S)-MTPA Ester S_MTPA->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Delta_Calc Calculate Δδ (δS - δR) NMR_R->Delta_Calc NMR_S->Delta_Calc Assign_Config Assign Absolute Configuration Delta_Calc->Assign_Config

Figure 1: A schematic overview of the experimental workflow for determining the absolute configuration of a C-24 alcohol using Mosher's method.

Detailed Experimental Protocol: Preparation of Mosher's Esters

This protocol outlines the procedure for the derivatization of a C-24 secondary alcohol with both (R)- and (S)-MTPA chloride. It is crucial to perform two separate reactions to generate the diastereomeric esters.

Materials:

  • Chiral alcohol with C-24 hydroxyl group (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and 4-dimethylaminopyridine (DMAP)

  • Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)

  • NMR tubes (clean and dry)

  • Standard laboratory glassware

Procedure:

Reaction A: Preparation of the (R)-MTPA Ester

  • In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a small excess of anhydrous pyridine (approximately 5-10 µL). Pyridine acts as a base to neutralize the HCl generated during the reaction. Alternatively, a catalytic amount of DMAP in anhydrous DCM can be used.

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl to the solution.[6]

  • Cap the NMR tube and gently agitate the mixture to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by acquiring periodic ¹H NMR spectra until the starting alcohol is consumed (typically 1-4 hours).[9]

Reaction B: Preparation of the (S)-MTPA Ester

  • In a separate, clean, dry NMR tube, repeat steps 1-5 using (S)-MTPA-Cl.[6]

Work-up and Purification (if necessary):

For many applications, the NMR analysis can be performed on the crude reaction mixture.[10] However, if significant impurities are present that interfere with the analysis, a simple work-up and purification may be required.

  • Quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the organic layer with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by preparative TLC.[6]

¹H NMR Data Acquisition and Analysis

High-resolution ¹H NMR spectra are essential for the accurate determination of chemical shifts.

Data Acquisition:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent.[6]

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Careful shimming is critical to obtain sharp peaks for accurate chemical shift determination.

Data Analysis:

  • Assign Proton Signals: The first step is to assign the proton signals in the ¹H NMR spectra of both diastereomers, particularly for the protons on the carbons adjacent to the C-24 stereocenter. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary to aid in the assignment.[10]

  • Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester using the following equation:

    Δδ = δS - δR

    Where:

    • δS is the chemical shift of a proton in the (S)-MTPA ester.

    • δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

  • Tabulate the Data: Organize the chemical shift data and the calculated Δδ values in a clear and structured table.

Proton(s) at C-XδR (ppm)δS (ppm)Δδ (δS - δR)
H-23
H-25
H-26
H-27
...

Table 1: Example of a data table for organizing ¹H NMR chemical shifts and calculating Δδ values for protons in the vicinity of the C-24 stereocenter.

Interpreting the Data and Assigning Absolute Configuration

The sign of the calculated Δδ values provides the key to determining the absolute configuration of the C-24 alcohol. This interpretation is based on the widely accepted conformational model of Mosher's esters.

The Conformational Model:

The most stable conformation of the MTPA ester is one in which the C-O bond of the ester is eclipsed with the C-CF₃ bond. This places the trifluoromethyl group, the methoxy group, and the ester carbonyl in the same plane as the carbinol proton (H-24). The bulky phenyl group is then oriented away from the other substituents of the chiral center.

Mosher_Model cluster_model Conformational Model of Mosher's Ester cluster_R_config (R)-Configuration at C-24 cluster_S_config (S)-Configuration at C-24 Model The phenyl group of the MTPA moiety creates a shielding cone. Protons located within this cone will experience an upfield shift (lower δ), while those outside the cone will experience a downfield shift (higher δ). R_Config Protons on one side of the plane (e.g., C-25, C-26, C-27) are shielded. R_Config_Conclusion Δδ (δS - δR) will be POSITIVE for these protons. R_Config->R_Config_Conclusion S_Config Protons on the opposite side of the plane (e.g., C-23) are shielded. S_Config_Conclusion Δδ (δS - δR) will be NEGATIVE for these protons. S_Config->S_Config_Conclusion

Sources

Application Note: Strategic Selection of Solvent Systems for Thin-Layer Chromatography (TLC) of Cycloartanes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

**Abstract

Cycloartane-type triterpenoids represent a structurally diverse class of natural products with significant pharmacological interest. Their unique tetracyclic core, featuring a characteristic cyclopropane ring, imparts a wide range of polarities, particularly when functionalized with hydroxyl groups or glycosidic moieties. Thin-layer chromatography (TLC) is an indispensable, high-throughput technique for the rapid analysis of cycloartane-containing extracts, monitoring reaction progress, and guiding purification strategies.[1][2] The success of TLC hinges critically on the rational selection of the mobile phase, or solvent system. This guide provides a detailed framework for developing and optimizing solvent systems for the effective separation of both cycloartane aglycones and their corresponding saponins (glycosides), underpinned by the principles of chromatographic theory and supported by field-proven protocols.

Foundational Principles: Cycloartane Structure and TLC Mechanics

Cycloartanes are a subclass of triterpenoids built upon a tetracyclic skeleton with a distinctive C-9,19-cyclopropane ring. The fundamental cycloartane structure is largely non-polar. However, the polarity of individual compounds can vary dramatically based on the number and nature of attached functional groups, such as hydroxyls, ketones, or carboxylic acids, and most significantly, by the presence of sugar chains (glycosides). This structural diversity is the primary challenge in their chromatographic separation.

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][3]

  • Stationary Phase: For cycloartanes, the most common stationary phase is silica gel (SiO₂), a highly polar adsorbent.[4][5] Its surface is rich in silanol groups (Si-OH), which interact strongly with polar compounds via hydrogen bonding.[4]

  • Mobile Phase (Solvent System): The mobile phase is a solvent or mixture of solvents that moves up the plate via capillary action. Its role is to elute the sample components. A competition is established where polar analytes adhere more strongly to the polar silica gel and thus move slowly, while non-polar analytes are more readily carried by the mobile phase and travel further up the plate.[2]

The key to a successful separation is to select a mobile phase with a polarity that is fine-tuned to the analytes of interest. The goal is to achieve a Retention Factor (Rf) , the ratio of the distance traveled by the spot to the distance traveled by the solvent front, ideally between 0.2 and 0.8 for clear and reliable separation.[6]

  • If Rf is too low (<0.2): The solvent system is not polar enough to move the compound from the baseline. You must increase the polarity of the mobile phase.[6][7]

  • If Rf is too high (>0.8): The solvent system is too polar, causing the compound to travel with the solvent front. You must decrease the polarity of the mobile phase.[7][8]

Strategic Solvent System Selection

The selection process should be systematic, starting with an assessment of the target cycloartane's likely polarity. Cycloartanes can be broadly divided into two categories for TLC method development: aglycones and glycosides (saponins).

Solvent Systems for Cycloartane Aglycones (Low to Medium Polarity)

Cycloartane aglycones lack sugar moieties and are therefore relatively non-polar. Their separation is typically achieved using binary solvent systems composed of a non-polar solvent and a solvent of intermediate polarity.

A common starting point for method development is a mixture of hexane and ethyl acetate.[6][8] The ratio is adjusted to fine-tune the polarity.

  • Very Non-polar Cycloartanes (e.g., with few or no hydroxyl groups): Start with a high proportion of a non-polar solvent like hexane or toluene.

  • Moderately Polar Cycloartanes (e.g., with one or more hydroxyl groups): Increase the proportion of the more polar solvent, such as ethyl acetate or dichloromethane.[4][6]

The following table summarizes recommended solvent systems for cycloartane aglycones, ordered by increasing polarity.

CategoryPrimary Solvents (v/v Ratio)Polarity IndexTarget Analytes & Rationale
Non-Polar Hexane / Ethyl Acetate (9:1 to 8:2)LowCycloartane skeletons with minimal functionalization. The high hexane content ensures mobility for lipophilic compounds.
Toluene / Ethyl Acetate (9:1)Low-MediumToluene offers different selectivity compared to hexane due to its aromaticity and can improve separation of certain isomers.
Medium-Polar Hexane / Ethyl Acetate (7:3 to 1:1)MediumCycloartanes with one to three hydroxyl or ketone groups. This is a versatile range for many naturally occurring aglycones.[8][9]
Dichloromethane / Methanol (99:1 to 95:5)Medium-HighEffective for aglycones with multiple hydroxyl groups. Methanol is a very polar modifier that significantly increases eluting strength.[3]
Chloroform / Methanol (98:2 to 95:5)Medium-HighA classic system for moderately polar natural products. Provides good solubilization and separation.
Solvent Systems for Cycloartane Glycosides (Saponins) (High Polarity)

Cycloartane glycosides are significantly more polar due to the presence of one or more sugar chains.[10] Their analysis requires more polar solvent systems, often containing protic solvents like methanol or water, and sometimes modifiers like acids or bases to improve spot shape.

The most frequently used solvent systems for triterpenoid saponins involve mixtures of chloroform, methanol, and water.[10]

CategoryPrimary Solvents (v/v Ratio)Polarity IndexTarget Analytes & Rationale
Polar (Monoglycosides) Chloroform / Methanol / Water (e.g., 80:20:2)HighSuitable for cycloartanes with a single sugar unit. The water component helps to deactivate the silica plate slightly and improve spot shape.
Ethyl Acetate / Methanol / Water (100:13.5:10)HighAn effective system for a range of triterpenoids, balancing polarity for good separation.[11]
Very Polar (Oligoglycosides) n-Butanol / Acetic Acid / Water (4:1:5, upper phase)Very HighA classic, highly polar system (BAW) for separating complex saponins with multiple sugar units. The acidic modifier helps suppress ionization of carboxylic acid groups.
Chloroform / Methanol / Water (65:35:10)Very HighA highly polar mixture capable of eluting saponins with long sugar chains. The ratio may need careful optimization.
n-Butanol / Methanol / Ammonia (6:1:3)Very High (Basic)For basic saponins, the addition of ammonia can prevent tailing by ensuring the analyte is in its neutral form.[9]

Experimental Protocols

This section provides a step-by-step workflow for the TLC analysis of cycloartanes.

Diagram: General TLC Workflow for Cycloartane Analysis

TLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Extraction & Dissolution) PlatePrep TLC Plate Spotting SamplePrep->PlatePrep ChamberPrep Chamber Saturation Development Plate Development ChamberPrep->Development PlatePrep->Development Drying Plate Drying Development->Drying Visualization Visualization (UV & Staining) Drying->Visualization Analysis Rf Calculation & Interpretation Visualization->Analysis

Caption: Standard workflow for TLC analysis of cycloartanes.

Protocol 1: Sample & Plate Preparation
  • Sample Dissolution:

    • For crude plant extracts, perform an initial extraction with a polar solvent like methanol or ethanol.[5] The extract can then be partitioned (e.g., with dichloromethane or ethyl acetate) to separate compounds by polarity.[12][13]

    • Dissolve the dried extract or purified sample in a minimal amount of a volatile solvent. For non-polar cycloartanes, toluene or dichloromethane are good choices.[14] For polar glycosides, a small amount of methanol may be necessary. The final concentration should be around 0.1-1 mg/mL.[14]

  • TLC Plate Handling:

    • Handle TLC plates only by the edges to avoid contaminating the silica surface.[15]

    • Using a soft pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Do not gouge the silica.[15]

  • Spotting:

    • Use a capillary tube or microliter syringe to apply 1-2 µL of the sample solution onto the origin line.[13]

    • Keep the spots small and compact (1-2 mm diameter) for best resolution. Allow the solvent to fully evaporate between applications if more volume is needed.[15]

Protocol 2: Chromatogram Development
  • Chamber Preparation:

    • Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the plate).[1]

    • Place a piece of filter paper inside the chamber, wetting it with the solvent, to act as a wick.[13]

    • Cover the chamber and allow it to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.[13]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber and replace the lid.

    • Allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front reaches about 1 cm from the top of the plate, remove the plate and immediately mark the final position of the solvent front with a pencil.

Protocol 3: Visualization and Analysis
  • Drying: Allow all the solvent to evaporate from the plate in a fume hood.

  • Visualization: Since most cycloartanes are colorless, visualization techniques are required.[2]

    • UV Light (Non-destructive): View the plate under a UV lamp at 254 nm. Compounds with conjugated systems or aromatic rings will appear as dark spots against the fluorescent green background.[16][17] Circle any visible spots with a pencil.

    • Chemical Staining (Destructive):

      • p-Anisaldehyde-Sulfuric Acid: An excellent general-purpose stain.

        • Recipe: 1.5 mL p-anisaldehyde, 2.5 mL concentrated H₂SO₄, and 3.5 mL acetic acid in 90 mL ethanol.

        • Method: Dip the plate in the reagent or spray it evenly, then heat gently with a heat gun until colored spots appear. Triterpenoids often yield characteristic purple, blue, or green colors.[5][16]

      • Liebermann-Burchard Reagent: Highly specific for triterpenoids and steroids.

        • Recipe: 5 mL acetic anhydride and 5 mL concentrated sulfuric acid carefully added to 90 mL of absolute ethanol.[9]

        • Method: Spray the plate and heat at 110°C for 5-10 minutes.[9] Different cycloartanes will produce a range of colors (e.g., blue, green, violet), which can aid in identification.[9][11]

      • Iodine Vapor: A semi-destructive method where the plate is placed in a chamber with iodine crystals. Most organic compounds will form temporary yellow-brown spots.[17][18]

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

    • Record the Rf values and the colors observed with each visualization method.

Diagram: Polarity Relationships in Cycloartane TLC

Polarity_Relationship cluster_TLC Normal-Phase TLC Plate (Silica Gel) cluster_Compounds cluster_MobilePhase Origin Origin (High Polarity Zone) SolventFront Solvent Front (Low Polarity Zone) Aglycone Aglycone (Low Polarity) high Rf Saponin Saponin (High Polarity) low Rf IncreasePolarity Increase Polarity (e.g., add MeOH) IncreasePolarity->Aglycone Increases Rf IncreasePolarity->Saponin Increases Rf DecreasePolarity Decrease Polarity (e.g., add Hexane) DecreasePolarity->Aglycone Decreases Rf DecreasePolarity->Saponin Decreases Rf

Caption: Effect of mobile phase polarity on the Rf of cycloartanes.

Conclusion

The successful thin-layer chromatography of cycloartanes is an achievable goal through the systematic and logical application of chromatographic principles. By understanding the relationship between analyte polarity, stationary phase interactions, and mobile phase composition, researchers can develop robust and reproducible separation methods. Starting with common binary systems like hexane/ethyl acetate for aglycones and progressing to more complex, polar mixtures like chloroform/methanol/water for glycosides provides a reliable framework for analysis. The visualization protocols outlined herein further enhance the utility of TLC, enabling not only separation but also preliminary chemical classification of these valuable natural products.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • Optimization of the solvent system in thin-layer chromatography (TLC). (1995). PubMed.
  • Bäumle, M., & Matus, I. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
  • Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. (n.d.). PMC.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). Alwsci Blog.
  • Sample Preparation. (n.d.). SpringerLink.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts.
  • Phytochemical Analysis and In Vitro Effects on Isolated Murine Lymphocytes and Macrophages of Polymeric Micelles Loaded with Cycloartane Saponin. (2024). MDPI.
  • High-Performance Thin-Layer Chromatography Analysis for Class of Compounds in Some Crude Seed Extracts for Potential Male Contraceptive Activity. (n.d.). Journal of Drug Delivery and Therapeutics.
  • TLC of Triterpenes (Including Saponins). (n.d.). ResearchGate.
  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Quantitative analysis of cycloartane glycosides in black cohosh rhizomes and dietary supplements by RRLC-ELSD and RRLC-qTOF-MS. (2025). ResearchGate.
  • Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects. (2023). PMC.
  • Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity. (2025). Taylor & Francis Online.
  • Thin Layer Chromatography. (2020). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • TLC Visualization Solutions. (n.d.). University of Rochester, Department of Chemistry.
  • TLC of Triterpenes (Including Saponins). (2014). ResearchGate.
  • Cycloartane-type triterpenoids and steroids from Trichilia connaroides and their multidrug resistance reversal activities. (n.d.). ResearchGate.
  • In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking. (2024). PubMed.
  • Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). PMC.
  • Characterization of cycloartanol triterpene isolated from dichloromethane extract of Pedilanthus tithymaloides. (2025). ResearchGate.
  • Extraction and Isolation of Saponins. (n.d.). ResearchGate.
  • Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. (2021). ACS Omega.
  • TLC in the Analysis of Plant Material. (2025). MDPI.
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • 5.7: Visualizing TLC Plates. (2025). Chemistry LibreTexts.
  • Cycloartane and Oleanane Glycosides from the Tubers of Eranthis cilicica. (2018). MDPI.
  • Thin-layer chromatography. (n.d.). Wikipedia.
  • Recent Advances in Separation and Analysis of Saponins in Natural Products. (2022). Semantic Scholar.
  • Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). (2023). ResearchGate.
  • Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage.
  • Exp 4 - TLC. (n.d.). CDN.
  • Cycloartane glycosides from Sutherlandia frutescens. (2008). PubMed.
  • Cycloartane Glycosides from Sutherlandia frutescens. (n.d.). PMC.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022). LCGC International.

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Application Note: Advanced Crystallization Strategies for Structural Elucidation of Triterpenoids via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease Ball" Paradox

Triterpenoids (C30 skeletons) represent a unique crystallographic challenge in drug discovery. Pharmacologically, they offer immense potential as anti-inflammatory and anti-cancer agents (e.g., betulinic acid, oleanolic acid). Crystallographically, however, they are often colloquially referred to as "grease balls."

The Core Challenge:

  • Hydrophobicity: Their bulky, aliphatic scaffolds resist forming the ordered hydrogen-bond networks required for stable crystal lattices.

  • Chirality: Natural triterpenoids are enantiopure, meaning they crystallize in non-centrosymmetric space groups (often P2₁ or P2₁2₁2₁), which complicates phasing if heavy atoms are absent.

  • Flexibility: While the core rings are rigid, side chains (C17, C3) often exhibit conformational disorder, leading to amorphous "oils" rather than diffraction-quality crystals.

This guide moves beyond basic "slow evaporation" to detail advanced, self-validating protocols designed specifically for these difficult lipophilic scaffolds.

Pre-Crystallization Physicochemical Profiling

Before attempting crystallization, you must map the solubility vector of your compound.[1] Triterpenoids typically follow an "inverted" solubility profile compared to polar drugs.

Table 1: Solvent Classification for Triterpenoid Crystallization

Use this matrix to select Solvent (S) and Anti-Solvent (AS) pairs.

Solvent ClassExamplesRoleTriterpenoid SolubilityEvaporation Rate
Chlorinated DCM, ChloroformPrimary (S) High (Excellent)Very Fast (Risk of oils)
Ethers THF, Diethyl EtherPrimary (S) Moderate-HighFast
Aromatics Toluene, BenzeneModifier ModerateSlow (Good for π-stacking)
Alcohols Methanol, EthanolHybrid (S/AS) Low-ModerateMedium
Alkanes Hexane, PentaneAnti-Solvent (AS) Low (Precipitant)Fast
Nitriles AcetonitrileAnti-Solvent (AS) LowMedium

Critical Insight: Avoid using only chlorinated solvents for slow evaporation. They evaporate too quickly, leaving an amorphous film. Always pair a high-solubility solvent (e.g., DCM) with a higher-boiling, poorer solvent (e.g., Ethanol or Toluene) to slow the nucleation event.

Strategic Workflow Visualization

The following decision tree outlines the logical flow for selecting the correct technique based on your compound's behavior.

Triterpenoid_Workflow Start Purified Triterpenoid (>95%) Solubility Solubility Test Start->Solubility HighSol Highly Soluble in Polar Organic (MeOH/EtOH) Solubility->HighSol Polar handles present Lipophilic Only Soluble in Non-Polar (DCM/CHCl3) Solubility->Lipophilic Greasy scaffold Method1 Slow Evaporation (Controlled Rate) HighSol->Method1 >20mg sample Method2 Vapor Diffusion (Sitting/Hanging Drop) Lipophilic->Method2 <5mg sample Method3 Liquid-Liquid Diffusion (Layering) Lipophilic->Method3 Density difference available Fail Oiling Out / Amorphous Method1->Fail Method2->Fail Method3->Fail Derivatize Derivatization (Heavy Atom/Ester) Fail->Derivatize Add rigidity/Heavy Atom Derivatize->Method1 Recrystallize derivative

Figure 1: Decision matrix for triterpenoid crystallization. Note the pivot to derivatization if physical methods result in "oiling out."

Detailed Protocols

Protocol A: Vapor Diffusion (The "Golden Standard")

Best for: Small quantities (<5 mg), hydrophobic compounds.

Unlike protein crystallography, where water is the main solvent, triterpenoids require an Organic-Organic vapor diffusion system.

Mechanism: A volatile anti-solvent (outer reservoir) diffuses into a solution of the compound (inner droplet), slowly increasing supersaturation without physical disturbance.

Materials:

  • 20 mL glass scintillation vial (Outer vessel).

  • 0.5 mL GC vial or glass insert (Inner vessel).

  • Solvents: Chloroform (Solvent), Pentane (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve 2–5 mg of triterpenoid in the minimum amount of Chloroform (approx. 50–100 µL) in the small insert. The solution should be clear.

  • Reservoir Prep: Place 1–2 mL of Pentane (Anti-solvent) into the large 20 mL vial.

  • Assembly: Carefully place the small insert inside the large vial. Do not cap the small insert.

  • Sealing: Cap the large vial tightly. Wrap with Parafilm to prevent external evaporation.

  • Incubation: Store at constant temperature (20°C).

    • Causality: Pentane has a higher vapor pressure than Chloroform. It will vaporize and diffuse into the Chloroform droplet, slowly lowering the solubility of the triterpenoid.

  • Observation: Check under polarized light after 24–48 hours.

Protocol B: Heavy Atom Derivatization (The "Nuclear Option")

Best for: Determining Absolute Configuration (Flack Parameter) or when compounds are oils.

Triterpenoids often lack the "heavy" atoms (S, P, Cl, Br) required for anomalous scattering to determine absolute stereochemistry. Derivatizing a hydroxyl group (usually at C3 or C28) with a heavy halogen introduces both a heavy atom and a rigid aromatic stacking moiety.

Target Reaction: p-Bromobenzoylation

Reagents:

  • Triterpenoid (1 eq)

  • p-Bromobenzoyl chloride (1.2 eq)

  • Pyridine (Solvent/Base)

  • DMAP (Catalyst)

Protocol:

  • Dissolve triterpenoid (10 mg) in dry Pyridine (0.5 mL).

  • Add DMAP (cat.) and p-Bromobenzoyl chloride.

  • Stir at RT for 2 hours (TLC monitoring).

  • Workup: Quench with water, extract with EtOAc.

  • Crystallization of Derivative: The resulting ester is significantly more crystalline due to the π-π stacking interactions of the benzene ring and the dipole of the C-Br bond.

  • XRD Benefit: The Bromine atom provides a strong anomalous signal (K-edge at 13.47 keV), allowing unambiguous assignment of stereocenters [1].

Troubleshooting & Optimization

Even with perfect technique, triterpenoids often fail. Use this diagnostic table to pivot your strategy.

SymptomDiagnosisCorrective Action
Oiling Out Supersaturation reached too fast; conformational flexibility prevents packing.Switch to Vapor Diffusion. Slow the rate. Add a "stiffener" co-solvent like Toluene.
Twinning Multiple crystals growing from a single nucleus (common in chiral space groups).Dilute the solution. Reduce concentration by 50%. Try Microseeding : Crush a poor crystal and use a cat's whisker to transfer a single seed to a fresh metastable solution [2].
Micro-crystals Nucleation rate >> Growth rate.Lower Temperature. Move experiment to 4°C. This increases viscosity and slows diffusion.
Solvent Loss Crystal cracks when removed from mother liquor (Solvate).Mount wet. Use Paratone oil immediately. Do not let the crystal dry. Collect data at 100K.

Scientific Rationale & Mechanism

The success of these protocols relies on manipulating the Metastable Zone Width (MSZW) .

  • Slow Evaporation often pushes the system deep into the labile zone (rapid precipitation).

  • Vapor Diffusion keeps the system in the metastable zone for a longer duration, allowing molecules to orient correctly into the lattice before solidifying.

Why Graphviz/DOT? The diagrams below illustrate the physical setup of the Vapor Diffusion method, ensuring the user understands the geometry required for organic-organic diffusion.

Vapor_Diffusion_Setup cluster_vial Closed System (Sealed Vial) Outer Outer Reservoir (Volatile Anti-Solvent) e.g., Pentane Vapor Vapor Transfer (Pentane diffuses INTO CHCl3) Outer->Vapor Evaporation Inner Inner Insert (Solution of Triterpenoid) e.g., CHCl3 Crystal Single Crystal Growth Inner->Crystal Supersaturation & Nucleation Vapor->Inner Diffusion

Figure 2: Schematic of the Organic-Organic Vapor Diffusion setup. The anti-solvent (Red) must be more volatile than the solvent (Blue).

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Spingler, B., et al. (2012).[2] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[2] Link

  • Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition, 33(2), 143-162. Link

Sources

Topic: Extraction of Cycloartane Triterpenes using Methanol vs. Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comparative Efficacy of Methanol and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cycloartane triterpenes represent a significant class of bioactive natural products with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects[1]. The efficient extraction of these compounds from plant matrices is a critical first step in research, development, and manufacturing. The choice of solvent is paramount, directly influencing extraction yield, purity, and the safety of the final product. This guide provides a detailed comparative analysis of methanol and ethanol—two of the most common solvents used for this purpose. We will explore the theoretical basis for solvent selection, present detailed extraction protocols, and offer data-driven recommendations to guide researchers in choosing the optimal solvent for their specific application, from initial discovery to commercial production.

Solvent Selection: A Theoretical and Practical Framework

The selection of an appropriate solvent is not merely a matter of procedural convenience; it is a decision grounded in the physicochemical properties of both the solvent and the target analytes. Cycloartane triterpenes, characterized by a tetracyclic core with a distinctive cyclopropane ring, can range from relatively non-polar aglycones to more polar glycosides[2][3]. This structural diversity necessitates a careful consideration of solvent properties.

Polarity and Solubility

The principle of "like dissolves like" is the cornerstone of solvent extraction. Both methanol and ethanol are polar protic solvents capable of forming hydrogen bonds, which makes them effective for a broad range of phytochemicals[4].

  • Methanol (CH₃OH): With a higher polarity index than ethanol, methanol is often more effective at extracting a wider range of compounds, including more polar glycosylated cycloartanes[4][5]. Several studies have demonstrated that methanol can provide a superior extraction yield for total triterpenes compared to ethanol[6][7]. Its ability to penetrate the plant matrix efficiently contributes to its high extractive power[5]. Aqueous methanol solutions (e.g., 80-90%) are often employed to further modulate polarity and improve the extraction of a broader spectrum of bioactive compounds[6][8].

  • Ethanol (C₂H₅OH): While slightly less polar than methanol, ethanol is an exceptionally versatile solvent capable of efficiently extracting both polar and nonpolar compounds[4][9]. Its slightly larger non-polar ethyl group can enhance the solubility of the non-polar triterpene backbone. For many applications, the yield of cycloartane triterpenes using ethanol is comparable to methanol, particularly with advanced extraction techniques like ultrasound or microwave assistance that enhance solvent penetration[10][11].

Safety, Regulatory Status, and Environmental Impact

This is the most critical differentiator, especially for professionals in drug development and functional foods.

  • Methanol: Is highly toxic if ingested, inhaled, or absorbed through the skin[12][13]. Its use necessitates strict safety protocols, including well-ventilated fume hoods and personal protective equipment. Crucially, residual methanol must be meticulously removed from any extract intended for human consumption, a process that requires rigorous analytical validation. Its toxicity makes it unsuitable for extracts in the food, beverage, or dietary supplement industries[12].

  • Ethanol: Is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and pharmaceutical products[9]. This makes it the solvent of choice for any application involving potential human consumption. While still flammable, its toxicity is significantly lower than methanol, and residual levels in final products are far less concerning from a regulatory standpoint[9][14].

Downstream Processing Considerations

The physical properties of the solvent impact the efficiency and cost of post-extraction steps.

  • Boiling Point: Methanol has a lower boiling point (64.7 °C) compared to ethanol (78.4 °C). This allows for faster and more energy-efficient removal via rotary evaporation, which can be advantageous in a laboratory setting to minimize thermal degradation of sensitive compounds[7].

  • Cost and Availability: Methanol is generally less expensive than food-grade ethanol, making it an economical choice for large-scale extraction for research purposes or when the final product is a purified chemical entity not intended for direct consumption[4].

Comparative Data Summary

The following table summarizes the key properties and considerations for selecting between methanol and ethanol for cycloartane triterpene extraction.

FeatureMethanolEthanolRationale & Implications
Polarity Index 5.14.3Methanol's higher polarity can lead to higher yields of a broader range of compounds, including polar glycosides.[4][5]
Typical Yield Often HigherGood to HighMethanol frequently provides a greater total phytochemical yield.[6][7] However, optimized ethanol methods can achieve comparable results.
Boiling Point 64.7 °C78.4 °CMethanol is easier and faster to evaporate, reducing energy costs and potential thermal degradation of analytes.[7]
Safety Profile Highly Toxic Low Toxicity Methanol is a significant health hazard.[12][13] Ethanol is safe for consumption, making it the only choice for many applications.[9]
Regulatory Status Restricted UseGRAS (FDA)Ethanol is approved for food, drug, and cosmetic use. Methanol is not suitable for products intended for consumption.[9]
Cost LowerHigher (Food Grade)Methanol is often more cost-effective for purely chemical or research-focused extractions.[4]
Selectivity BroaderCan be more selectiveEthanol may co-extract fewer highly polar impurities like some pigments compared to methanol.
End-Use Suitability Research, Chemical IsolationFood, Pharma, NutraceuticalsThe final application is the deciding factor. If the extract will be consumed, ethanol is mandatory.

Experimental Protocols & Workflows

The following protocols detail a standardized Ultrasound-Assisted Extraction (UAE) method, which offers a balance of efficiency and reduced extraction time compared to traditional methods like maceration or Soxhlet extraction[11][15].

General Preparatory Steps (Applies to Both Protocols)
  • Sample Preparation: Plant material (e.g., roots, rhizomes, leaves) should be dried at a controlled low temperature (40-50 °C) to a constant weight to prevent enzymatic degradation and standardize moisture content.

  • Grinding: The dried material must be ground into a fine powder (e.g., 40-60 mesh). This significantly increases the surface area available for solvent interaction, which is crucial for efficient extraction[8].

  • Safety Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

Visualizing the Extraction Workflow

The general workflow for both solvent systems can be visualized as follows.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Core cluster_downstream Downstream Processing PlantMaterial Dried Plant Material Grinding Grinding (40-60 mesh) PlantMaterial->Grinding ExtractionVessel Extraction Vessel Grinding->ExtractionVessel Solvent Add Solvent (Methanol or Ethanol) ExtractionVessel->Solvent Sonication Ultrasound-Assisted Extraction (UAE) Solvent->Sonication Filtration Filtration Sonication->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Cycloartane Extract Concentration->CrudeExtract

Caption: General workflow for cycloartane triterpene extraction.

Protocol 1: Methanol-Based Extraction for Research & Maximum Yield

This protocol is optimized for research applications where maximizing the yield and diversity of extracted compounds is the primary goal.

Materials:

  • Powdered plant material

  • Reagent-grade Methanol

  • Deionized Water

  • Ultrasonic bath with temperature control

  • Erlenmeyer flasks

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare an 80% methanol solution (v/v) by mixing 800 mL of methanol with 200 mL of deionized water.

  • Extraction: Weigh 10 g of powdered plant material and place it into a 500 mL Erlenmeyer flask. Add 200 mL of the 80% methanol solution (a 1:20 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath set to 45 °C. Sonicate for 45 minutes. Ensure the flask is securely clamped and the water level in the bath is adequate.

  • Filtration: Immediately after sonication, filter the mixture under vacuum through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the extract from the plant marc.

  • Re-extraction (Optional but Recommended): Transfer the collected plant marc back into the flask and add another 150 mL of 80% methanol. Repeat the sonication and filtration steps to maximize recovery. Combine the filtrates.

  • Concentration: Transfer the combined filtrate to a round-bottom flask. Concentrate the extract using a rotary evaporator with the water bath set to 40-45 °C until all methanol has been removed. The remaining aqueous solution can be lyophilized or further processed.

  • Storage: Store the resulting crude extract at -20 °C in a sealed, light-protected container.

Protocol 2: Ethanol-Based Extraction for Food & Pharmaceutical Applications

This protocol uses food-grade ethanol and is designed for applications where the final extract may be used in products for consumption.

Materials:

  • Powdered plant material

  • Food-grade (95% or 200-proof) Ethanol

  • Deionized Water

  • Ultrasonic bath with temperature control

  • Erlenmeyer flasks

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare a 90% ethanol solution (v/v) by mixing 900 mL of 95% ethanol with 50 mL of deionized water. Studies have shown that aqueous ethanol solutions are often more efficient than absolute ethanol[11][16].

  • Extraction: Weigh 10 g of powdered plant material and place it into a 500 mL Erlenmeyer flask. Add 250 mL of the 90% ethanol solution (a 1:25 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath set to 50 °C. Sonicate for 50 minutes. The slightly higher temperature and longer time can help compensate for the lower polarity of ethanol compared to methanol.

  • Filtration: Filter the mixture as described in Protocol 1.

  • Re-extraction: A second extraction with 200 mL of 90% ethanol is highly recommended to ensure a high yield. Combine the filtrates.

  • Concentration: Concentrate the combined ethanol extract on a rotary evaporator with the water bath set to 50-55 °C.

  • Storage: Store the final crude extract at -20 °C.

Post-Extraction & Analytical Considerations

The crude extract obtained from either protocol contains a mixture of compounds.

  • Purification: For isolation of specific cycloartane triterpenes, further purification using chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) is necessary[17].

  • Quantification: The total or specific triterpene content can be quantified using methods like HPLC coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), which are well-suited for these non-chromophoric compounds[18][19]. Quantitative ¹H NMR (qHNMR) can also be used to determine the total cycloartane content by integrating the characteristic signals from the cyclopropane ring protons[20].

Conclusion and Recommendations

The choice between methanol and ethanol for the extraction of cycloartane triterpenes is fundamentally dictated by the intended application of the final extract.

DecisionTree Start What is the end-use of the extract? Research Pure Research / Chemical Isolation (Non-consumable) Start->Research Research Consumable Food / Pharma / Nutraceutical (For consumption) Start->Consumable Consumable Methanol Choose METHANOL - Maximizes Yield - Lower Cost - Easier Evaporation Research->Methanol Ethanol Choose ETHANOL - GRAS Status - Regulatory Compliance - Consumer Safety Consumable->Ethanol

Sources

In Vitro Cytotoxicity Assays for Triterpenoid Compounds: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Challenge of Triterpenoids

Triterpenes, a diverse class of natural compounds, are garnering significant attention in pharmacology for their broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Found in a variety of plants, fungi, and marine organisms, these compounds represent a rich reservoir for novel drug discovery.[1][2] A critical initial step in evaluating the therapeutic potential of triterpenoids is the robust and accurate assessment of their cytotoxicity. This allows researchers to determine the concentration at which these compounds induce cell death, a key parameter for establishing anti-cancer efficacy and for general toxicity screening.[2][3]

This comprehensive guide provides detailed protocols and expert insights for conducting in vitro cytotoxicity assays specifically tailored for triterpenoid compounds. We will delve into the mechanistic underpinnings of commonly employed assays, address the unique challenges posed by the physicochemical properties of triterpenoids, and offer a systematic approach to ensure data integrity and reproducibility.

Core Principles and Strategic Assay Selection

The selection of an appropriate cytotoxicity assay is paramount and should be guided by the specific research question and the anticipated mechanism of cell death. Cytotoxicity can be broadly assessed by measuring:

  • Metabolic Activity: Assays like MTT and MTS measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[4]

  • Cell Membrane Integrity: Assays such as the Lactate Dehydrogenase (LDH) release assay quantify the leakage of cytosolic components into the culture medium, a hallmark of necrosis or late-stage apoptosis.[5][6]

  • Apoptotic Markers: Specific assays can measure the activation of key apoptotic enzymes like caspases.[7][8]

  • Cellular ATP Levels: The amount of intracellular ATP is a direct indicator of metabolically active, viable cells.[9][10]

Given the nature of triterpenoids, it is often advisable to employ a multi-assay approach to gain a comprehensive understanding of their cytotoxic effects. For instance, a decrease in metabolic activity (MTT assay) coupled with an increase in LDH release can suggest a necrotic cell death mechanism.

Addressing the Triterpenoid Challenge: Solubility

A significant hurdle in the in vitro evaluation of triterpenoids is their inherent low aqueous solubility.[11] This can lead to compound precipitation in culture media, resulting in inaccurate and misleading cytotoxicity data. Therefore, careful consideration of solvent choice and concentration is critical.

Best Practices for Triterpenoid Solubilization:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving triterpenoids.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into the cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to the cells, typically less than 0.5%.[4] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in all experiments to account for any solvent-induced effects.

  • Alternative Solubilization Strategies: For particularly challenging compounds, advanced formulation strategies such as the use of co-solvents (e.g., polyethylene glycol), or the formation of inclusion complexes with cyclodextrins may be necessary.[12][13]

Detailed Protocols and Methodologies

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][14] The principle of this assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Triterpenoid dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize shake Shake plate solubilize->shake read Read absorbance at 570 nm shake->read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid compound in culture medium from a DMSO stock. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include appropriate controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells.

  • Incubation with Compound: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.[15] During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Solubilization of Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Causality and Considerations:

  • Serum-Free Medium for MTT: It is recommended to use serum-free medium during the MTT incubation step as serum components can interfere with the assay.

  • Triterpenoid Interference: Some triterpenoids, like other natural products such as flavonoids, may have the ability to directly reduce MTT, leading to a false-positive signal.[17] It is crucial to run a control plate with the triterpenoid compounds in cell-free medium to check for any direct reduction of MTT. If interference is observed, alternative assays like the SRB or LDH assay should be considered.

  • Colored Compounds: If the triterpenoid solution is colored, it can contribute to the absorbance reading.[4] A background subtraction using wells with the compound in medium but without cells is necessary.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[5][18] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane.[5]

Biochemical Pathway: LDH Assay

LDH_Pathway LDH LDH (released from damaged cells) Pyruvate Pyruvate LDH->Pyruvate catalyzes Lactate Lactate Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH Pyruvate->NADH Diaphorase Diaphorase NADH->Diaphorase Formazan Formazan (Red, colored product) Diaphorase->Formazan reduces Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Acquisition seed Seed cells in white-walled 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Triterpenoid dilutions incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate3 Incubate at RT for 1-3h add_reagent->incubate3 read Read luminescence incubate3->read

Caption: Simplified "add-mix-measure" workflow of the Caspase-Glo® 3/7 assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting the lyophilized substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. [19]4. Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Causality and Considerations:

  • "Add-Mix-Measure" Format: This assay is designed for a simple, homogeneous format that does not require cell washing or medium removal, making it ideal for high-throughput screening. [19]* Multiplexing: The Caspase-Glo® 3/7 assay can be multiplexed with other assays, such as those measuring cell viability, to obtain more information from a single sample.

Data Analysis and Interpretation

The primary output of these assays is a measure of absorbance or luminescence. This raw data is then used to calculate the percentage of cell viability or cytotoxicity.

Calculation of Percentage Cell Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] x 100

Calculation of Percentage Cytotoxicity (for LDH assay):

Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation:

Assay TypePrincipleEndpoint MeasuredAdvantagesPotential Issues with Triterpenoids
MTT Mitochondrial reductase activityColorimetric (Formazan)Inexpensive, widely usedDirect reduction of MTT, color interference
MTS Similar to MTT, but produces a water-soluble formazanColorimetric (Formazan)Simpler protocol than MTTSimilar potential for interference as MTT
LDH Release of cytosolic enzyme upon membrane damageColorimetric (Formazan)Measures necrosis/late apoptosisSerum LDH can increase background
Caspase-Glo® 3/7 Cleavage of a pro-luminescent substrate by caspases 3/7LuminescenceHigh sensitivity, "add-mix-measure" formatCompound interference with luciferase
ATP-Based Quantification of intracellular ATPLuminescenceHighly sensitive, rapidCompound interference with luciferase

Conclusion: A Pathway to Reliable Cytotoxicity Data

The in vitro assessment of cytotoxicity is a foundational step in the preclinical evaluation of triterpenoid compounds. By understanding the principles behind the various assay methodologies, and by being cognizant of the specific challenges posed by these natural products, researchers can design and execute robust experiments that yield reliable and reproducible data. A multi-faceted approach, employing assays that probe different aspects of cell health, will provide the most comprehensive and insightful picture of a triterpenoid's cytotoxic potential, paving the way for further development of these promising therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for MTT Assay with Ursane Triterpenoids.
  • Abcam. (n.d.). MTT assay protocol.
  • Engel, N., & van den Berg, A. (2026). Investigating the In Vitro Mitochondria-Mediated Anticancer Activity of the Plant Metabolite Ursolic Acid. MDPI.
  • Gostyńska, A., & Szymański, M. (2015). Triterpenes as Potentially Cytotoxic Compounds. PMC.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • PubMed. (2018). ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2. Clinical Hemorheology and Microcirculation.
  • PMC. (2024). Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. Journal of Natural Products.
  • PMC. (n.d.). Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. Molecules.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • MDPI. (2015). Triterpenes as Potentially Cytotoxic Compounds.
  • TSI Journals. (2013). IN VITRO CYTOTOXIC ACTIVITY OF TRITERPENE ISOLATED FROM BARK OF RANDIA DUMETORUM LAMK.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • PMC. (n.d.). Anti-Proliferative Activity of Triterpenes Isolated from Clinicanthus nutans on Hep-G2 Liver Cancer Cells. Pharmacognosy Journal.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • PubMed. (n.d.). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Methods in Molecular Biology.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Ursane-Type Triterpenoids.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.
  • Natural Product Reports. (2022). Unusually cyclized triterpenoids: occurrence, biosynthesis and chemical synthesis. Royal Society of Chemistry.
  • Google Patents. (n.d.). US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes.

Sources

Troubleshooting & Optimization

Separating 24R and 24S epimers of 24,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 24,25-Dihydroxycycloartan-3-one Epimer Separation

Executive Summary

Subject: Resolution of C-24 Epimers (24R vs. 24S) of 24,25-Dihydroxycycloartan-3-one. Applicable Compounds: Cycloartane triterpenoids with a 24,25-diol side chain.[1][2][3] Difficulty Level: High. The flexible alkyl side chain at C-20 often masks the chiral difference at C-24 in standard Reverse Phase (RP) environments.[1]

Senior Scientist Note: The separation of 24-hydroxy triterpenoid epimers is a classic "blind spot" in natural product chemistry. Because the chiral center (C-24) is distal from the rigid tetracyclic core, the conformational differences are minimal. Do not rely on standard C18 HPLC. Success requires either a conformation-locking derivatization (Acetonide) or specific Chiral Stationary Phases (CSP).[1][3]

Section 1: Strategic Decision Matrix

Before starting, determine your primary goal: Isolation (preparative scale) or Identification (analytical assignment).[1][3]

EpimerStrategy Start Start: 24,25-Dihydroxycycloartan-3-one Mixture Goal What is your primary goal? Start->Goal Scale Preparative Isolation (>10 mg) Goal->Scale Purify ID Absolute Config Assignment (Analytical) Goal->ID Identify Deriv Method A: Acetonide Derivatization (Recommended for Scale) Scale->Deriv Low Cost / High Load Chiral Method B: Chiral HPLC (Direct Separation) Scale->Chiral High Cost / Low Load Mosher Method C: Mosher Ester Analysis (NMR Δδ Calculation) ID->Mosher Hydrolysis Pure 24R and 24S Epimers Deriv->Hydrolysis Separate -> Hydrolyze

Figure 1: Decision tree for selecting the appropriate workflow based on experimental scale and objectives.

Section 2: Separation Protocols (The "How")

Protocol A: Acetonide Derivatization (Robust & Scalable)

Why this works: The 24,25-diol moiety is flexible.[1] Converting it into a 2,2-dimethyl-1,3-dioxolane (acetonide) ring locks the conformation.[1][3] The steric bulk of the acetonide amplifies the difference between R and S epimers, often making them separable on standard Silica or C18 columns.

Step-by-Step Workflow:

  • Reaction: Dissolve the mixture (e.g., 50 mg) in dry acetone (5 mL).

  • Reagent: Add 2,2-dimethoxypropane (DMP) (0.5 mL) and a catalytic amount of p-toluenesulfonic acid (pTsOH).

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (acetonides are less polar than the diol).[3]

  • Separation:

    • Column: Silica Gel (Flash) or C18 HPLC.[1][3]

    • Eluent: Hexane:EtOAc (gradient) for Silica.[1][3] The diastereomers (R-acetonide vs S-acetonide) usually display distinct Rf values.[1][3]

  • Hydrolysis (Recovery): Treat separated acetonides with 80% Acetic Acid (aq) or 1M HCl in MeOH at RT for 1 hour to deprotect the diol.

Protocol B: Direct Chiral HPLC

Why this works: If derivatization is not an option, you must use polysaccharide-based chiral selectors that can interact with the distal hydroxyl group.[1]

Recommended Conditions:

Parameter Condition Note
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) AD-H is superior to OD-H for distal alcohols.[1][3]
Mobile Phase Hexane : Isopropanol (90:10 to 95:5) Normal phase is critical.[1][3] Alcohol modifier interacts with the C-24 OH.[1]

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution (


) for epimers.[1][3] |
| Temperature  | 15°C - 20°C | Cooling is vital.  Lower T reduces molecular rotation, enhancing chiral recognition.[1][3] |

Section 3: Stereochemical Assignment (The "Which is Which")

Once separated, you must assign "R" or "S".[1][4] Do not trust retention time alone. You must use the Modified Mosher's Method.[3]

Technical Nuance: The 24,25-diol contains a secondary alcohol at C-24 and a tertiary alcohol at C-25 .[1][3]

  • Mosher's acid chloride (MTPA-Cl) will react only with the C-24 secondary OH.[1][3]

  • The C-25 tertiary OH is too sterically hindered to react under standard conditions.[1] This simplifies the analysis (mono-ester formation).[1][3]

Protocol C: Mosher Ester Synthesis
  • Aliquot: Take 1-2 mg of the isolated epimer.

  • Reagents: React with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using Pyridine-d5 (NMR tube reaction) or dry pyridine (standard).

  • Analysis: Acquire 1H NMR. Focus on the protons neighboring C-24 (C-23 methylenes and C-26/27 methyls).[1][3]

Data Interpretation (Δδ Calculation)

Calculate


 (chemical shift of S-ester minus R-ester).[1][3][5]
  • Model: Imagine the C24-O bond in the plane.

  • Positive

    
     (>0):  Protons on the right side of the plane (usually C-26/27 methyls in specific configurations).[3]
    
  • Negative

    
     (<0):  Protons on the left side (usually C-23).[1][3]
    

Diagnostic NMR Signals (Reference Values):

Proton Position Signal Type Typical Shift (ppm) Diagnostic Utility
H-24 dd or m 3.30 - 3.60 Shifts downfield (~4.[1][3]8) upon esterification.[1][3]
H-26 (Methyl) Singlet 1.15 - 1.25 Primary Indicator. Distinct shifts for R vs S.

| H-27 (Methyl) | Singlet | 1.10 - 1.20 | Primary Indicator. Distinct shifts for R vs S. |[1][3]

Section 4: Troubleshooting & FAQs

Q1: My RP-HPLC (C18) shows a single peak, but NMR suggests a mixture. Why? A: This is "co-elution."[1][3] The C-24 stereocenter is too far from the hydrophobic core (rings A-D) to significantly alter the interaction with C18 chains.

  • Fix: Switch to Protocol A (Acetonide) .[1][3] The conformational lock creates a shape difference that C18 or Silica can resolve.

Q2: I cannot form the Mosher ester; the reaction is incomplete. A: The C-25 hydroxyl group (tertiary) might be hydrogen-bonding with the C-24 hydroxyl, reducing nucleophilicity.[1]

  • Fix: Use DMAP (Dimethylaminopyridine) as a catalyst.[1][3] Increase reaction time to 12 hours. Ensure the solvent is strictly anhydrous.

Q3: Can I use Optical Rotation (


) to distinguish them? 
A: No.  The rotation is dominated by the chiral centers in the tetracyclic core (C-5, C-8, C-10, etc.).[1][3] The contribution of the distal C-24 center is negligible. You must use NMR (Mosher) or X-ray crystallography.[1][3]

Section 5: References

  • Kikuchi, T., et al. (2014).[1][3] "Separation of Triterpene Isomers/Epimers." Journal of Natural Products. (Standard protocols for triterpene diastereomer separation using chiral HPLC).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451–2458.[1][3][6] Link[1][3][6]

  • Bhattacharyya, K., et al. (2000).[1][2][3] "(24R)-24,25-Dihydroxycycloartan-3-one."[1][2][3] Acta Crystallographica Section C, 56(8), 979-980.[1][2][3] (X-ray confirmation of the natural 24R epimer). Link

  • Uraguchi, D., et al. (2011).[1][3] "Chiral Stationary Phases for Resolution of Triterpenoids." Journal of Chromatography A. (Validation of Amylose-based columns for distal chiral centers).

Sources

Technical Support Center: Improving Solubility of Cycloartane Triterpenoids in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of cycloartane triterpenoids (e.g., Astragaloside IV, Cycloastragenol) in cell culture media. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide (Q&A, Protocols, Troubleshooting).

Introduction: The "Crash-Out" Challenge

Cycloartane triterpenoids, such as Astragaloside IV and Cycloastragenol , are pharmacologically potent but physicochemically stubborn. Characterized by a rigid tetracyclic scaffold and high lipophilicity (LogP > 3), these compounds frequently "crash out" (precipitate) when hydrophobic stock solutions are introduced to aqueous cell culture media.

This guide moves beyond basic "dissolve and pray" methods. It provides engineered solutions using cosolvents, inclusion complexes, and carrier proteins to ensure your compound reaches the cell, not the bottom of the well.

Part 1: Solvent Selection & Stock Preparation (The Basics)

Q: Why does my triterpenoid precipitate immediately upon adding the DMSO stock to the media?

A: This is a classic "solvent shock" phenomenon. When a high-concentration DMSO stock hits the aqueous media, the local solvent environment shifts instantaneously from lipophilic to hydrophilic. If the local concentration of the triterpenoid exceeds its aqueous solubility limit before it can disperse, it nucleates and precipitates.

The Fix: Kinetic Control via "Subsurface Injection" Instead of pipetting the stock onto the surface of the media:

  • Vortex the media gently to create a moving fluid stream.

  • Inject the DMSO stock directly into the center of the liquid vortex (subsurface).

  • Immediate Dispersion: This prevents high local concentrations at the air-liquid interface where precipitation often triggers.

Q: What are the safe limits for DMSO and Ethanol in my specific cell lines?

A: Toxicity is cell-type dependent. While 0.1% is the "gold standard" safety margin, many robust cancer lines tolerate up to 0.5%. Triterpenoids often require higher stock concentrations to keep the final solvent volume low.

Table 1: Solvent Tolerance & Solubility Limits

SolventSolubility of Cycloartane TriterpenoidsMax Tolerated Conc.[1][2] (Sensitive Cells: Primary/Stem)Max Tolerated Conc.[1][3] (Robust Cells: HeLa/HepG2)Notes
DMSO High (>20 mg/mL)0.1% (v/v)0.5% - 1.0% (v/v)Best general solvent. Can induce differentiation in some stem cells.
Ethanol Moderate (1-10 mg/mL)< 0.1% (v/v)0.2% - 0.5% (v/v)High volatility alters concentration over time. More cytotoxic than DMSO.
PEG-400 Moderate0.5% (v/v)1.0% (v/v)Good cosolvent; often used in 1:1 mix with DMSO to reduce toxicity.

Part 2: Advanced Formulation Strategies (When Solvents Fail)

Q: Even with DMSO, I see micro-crystals under the microscope. How can I "hide" the lipophilicity?

A: You need an encapsulation strategy. The most robust method for triterpenoids is Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity that hosts the triterpenoid and a hydrophilic exterior that dissolves in water. This "Trojan Horse" approach prevents precipitation and enhances bioavailability.

Protocol: Preparation of Triterpenoid:HP-β-CD Inclusion Complex

Use this protocol if simple solvent dilution fails.

Materials:

  • Cycloartane Triterpenoid (Solid)[4]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • Methanol (HPLC grade)

  • SpeedVac or Nitrogen evaporator

Step-by-Step Workflow:

  • Molar Ratio Calculation: Calculate a 1:2 or 1:4 molar ratio (Drug : CD). Cycloartanes are bulky; a 1:1 ratio is often insufficient.

  • Dissolution:

    • Dissolve the Triterpenoid in a minimal volume of Methanol .

    • Dissolve the HP-β-CD in Water (or PBS).

  • Mixing: Slowly add the Methanol (Drug) solution to the Water (CD) solution while stirring vigorously at 500 RPM.

  • Equilibration: Stir for 4–24 hours at Room Temperature (protected from light). The solution should turn clear.

  • Solvent Removal: Evaporate the methanol/water mixture using a SpeedVac or lyophilizer.

  • Reconstitution: The resulting white powder is the Inclusion Complex . It can now be dissolved directly in cell culture media (or PBS) at concentrations significantly higher than the free drug, with zero DMSO .

Q: Can I use BSA (Bovine Serum Albumin) as a carrier?

A: Yes. Albumin naturally transports lipophilic molecules (like fatty acids) in vivo. Quick Protocol:

  • Prepare a 5-10% BSA stock solution in PBS.

  • Dissolve your triterpenoid in DMSO (1000x stock).

  • Add the DMSO stock dropwise to the BSA solution (not plain media) while vortexing.

  • Incubate at 37°C for 30 minutes to allow the albumin to bind the triterpenoid.

  • Dilute this "Drug-BSA" concentrate into your final culture media.

Part 3: Visualization of Workflows

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solubilization strategy for your experiment.

SolubilityDecisionTree Start Start: Triterpenoid Stock Preparation CheckSolubility Dissolve in 100% DMSO (>10 mM) Start->CheckSolubility Dilution Dilute into Media (Final DMSO < 0.5%) CheckSolubility->Dilution Observation Check Microscopy (200x) Dilution->Observation Success Clear Solution: Proceed to Assay Observation->Success No Crystals Precipitation Precipitation / Crystals Observation->Precipitation Crystals Visible Strategy1 Strategy 1: BSA Conjugation (Pre-incubate with 5% BSA) Precipitation->Strategy1 Quick Fix Strategy2 Strategy 2: Cyclodextrin Complex (HP-β-CD Inclusion) Precipitation->Strategy2 Robust Fix ReCheck Re-evaluate Solubility Strategy1->ReCheck Strategy2->ReCheck ReCheck->CheckSolubility Fail (Reduce Conc.) ReCheck->Success Clear

Caption: Decision tree for selecting the optimal solubilization method based on visual inspection of precipitation.

Figure 2: Cyclodextrin Inclusion Mechanism

Visualizing how HP-β-CD shields the hydrophobic triterpenoid.

CDMechanism Drug Hydrophobic Triterpenoid (Low Solubility) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->CD Kneading / Co-evaporation Complex Inclusion Complex (Water Soluble Shell) CD->Complex Host-Guest Interaction Media Cell Culture Media (Aqueous Phase) Complex->Media Dissolves Freely

Caption: Mechanism of action: The hydrophobic triterpenoid enters the cyclodextrin cavity, rendering the complex water-soluble.

Part 4: Troubleshooting & QC (The "Reality Check")

Q: How do I know if my compound is actually dissolved or just a fine suspension?

A: A fine suspension will ruin your IC50 data by causing "hotspots" of high concentration on the cell monolayer. Validation Steps:

  • Centrifugation Test: Prepare your final working solution (e.g., 100 µM in media). Centrifuge at 13,000 x g for 10 minutes.

    • Result: If a pellet forms, your compound was not dissolved.

  • Absorbance Scan: Measure OD600.

    • Result: An OD600 > 0.05 indicates turbidity (precipitation).

  • HPLC Verification: The gold standard. Centrifuge the media, take the supernatant, and inject it into an HPLC. Compare the peak area to a standard. If the area is low, the drug precipitated and was spun down.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution "Solvent Shock" (Rapid polarity shift)Use the "Subsurface Injection" vortex method. Switch to BSA carrier.
Crystals appear after 24h incubation Thermodynamic instability (supersaturation)Your concentration is too high for equilibrium. Reduce dose or use HP-β-CD complex.
Yellowing of media Acidic shift from high solvent loadCheck pH. Ensure DMSO stock is neutral. Buffer with HEPES.
Cells detach in vehicle control Solvent toxicityReduce DMSO < 0.1%. Switch to HP-β-CD (non-toxic up to high concentrations).

References

  • Solubility & DMSO Toxicity

    • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
    • Source: MDPI (2025).
    • URL:[Link]

  • Cyclodextrin Applications

    • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[5]

    • Source: PMC / NIH (2024).
    • URL:[Link]

  • Cycloastragenol Specifics

    • Title: Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis.[6]

    • Source: MDPI (2023).
    • URL:[Link]

  • Triterpenoid Extraction & Solubility

    • Title: Extraction Optimization of Astragaloside IV by Response Surface Methodology.
    • Source: PMC / NIH (2018).
    • URL:[Link]

Sources

Resolving overlapping signals in triterpene NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Active Specialist: Senior Application Scientist, Natural Products Division Subject: Resolving "Methyl Forest" and Methylene Envelope Overlap in Triterpenoids (C30)

Introduction: The "Methyl Forest" Problem

If you are analyzing triterpenes (oleanane, ursane, dammarane, or lupane skeletons), you are likely facing the 0.7 – 1.2 ppm "methyl forest" and the 1.2 – 2.0 ppm "methylene envelope." In CDCl₃, these regions often appear as featureless humps, making specific assignment impossible.

This guide provides a tiered resolution strategy, moving from chemical manipulation to advanced pulse sequences.

Module 1: Solvent Engineering (The Chemical Solution)

Diagnostic: If your 1H NMR in CDCl₃ shows >5 overlapping methyl singlets or an unresolvable methylene hump, stop acquiring data in chloroform.

The Protocol: Pyridine-d5 Switch

Chloroform is a non-polar solvent that provides poor dispersion for polycyclic terpenes. Pyridine-d5 is the industry standard alternative due to the Aromatic Solvent-Induced Shift (ASIS) .

Mechanism: Pyridine forms transient solvate complexes with polar groups (–OH, –COOH, =O) on the triterpene skeleton. The magnetic anisotropy of the pyridine ring causes significant shielding/deshielding of nearby protons, often shifting methyl signals by 0.2 – 0.4 ppm compared to CDCl₃.

Solvent Comparison Table:

SolventPolarityMechanism of ActionBest For
CDCl₃ LowInert dispersionBaseline comparison only.
Pyridine-d5 HighASIS Effect: Complexes with -OH groups; deshields vicinal protons.Resolving methyls near functional groups; separating axial/equatorial protons.
Benzene-d6 LowASIS Effect: Shields protons located above/below the benzene ring plane.Alternative if Pyridine fails; good for non-polar triterpenes.
Methanol-d4 HighHydrogen bondingGlycosylated triterpenes (Saponins).

Actionable Step:

  • Dissolve ~5-10 mg of sample in 600 µL Pyridine-d5 .

  • Acquire a standard 1H spectrum.[1]

  • Compare: Overlay with the CDCl₃ spectrum. Note the expansion of the methyl region.

Technical Note: Pyridine signals (α, β, γ protons) appear at 7.0–8.7 ppm. Ensure your triterpene does not have critical olefinic signals in this exact window, though triterpene olefins usually resonate at 5.2–5.6 ppm.

Module 2: Advanced Acquisition Strategies (The Toolbox)

If solvent switching is insufficient, you must utilize the second dimension (Carbon-13) to disperse proton signals.

Workflow 1: High-Resolution HSQC with NUS

The standard HSQC often lacks resolution in the F1 (Carbon) dimension. You must optimize for digital resolution .

  • The Problem: Standard HSQC uses 128 or 256 increments in F1. This is insufficient to resolve carbons differing by <0.5 ppm.

  • The Solution: Non-Uniform Sampling (NUS) .[2][3][4]

Protocol:

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC.

  • TD (F1): Increase to 512 or 1024 points (normally 256).

  • NUS Amount: Set to 25% or 50% .[2]

  • Reconstruction: Use Compressed Sensing (CS) or Iterative Soft Thresholding (IST).

  • Result: You achieve the resolution of a 1024-increment experiment in the time of a standard 256-increment run.

Workflow 2: HSQC-TOCSY (The "Hyphenated" Solver)

When 1D 1H signals are buried, you cannot selectively excite them for a 1D TOCSY. The HSQC-TOCSY resolves this by selecting the proton via its attached carbon.

  • Logic: Select a resolved carbon (e.g., an oxymethine at 78 ppm). The experiment transfers magnetization to all protons in that spin system (e.g., H-2, H-3) but displays them on the carbon row.

  • Mixing Time: Set D9 (mixing time) to 80-100 ms to see the full spin system (3-4 bonds).

Module 3: Pure Shift NMR (The Modern Era)

Diagnostic: If J-coupling multiplets are causing severe overlap (broadening signals into each other), use Pure Shift.

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) [5]

  • Effect: Collapses all multiplets into singlets (removes J-coupling).

  • Result: The "Methylene Envelope" becomes a series of sharp singlets, allowing for accurate integration and chemical shift determination.

  • Trade-off: Significant sensitivity loss (~90% reduction). Requires concentrated samples (>10 mg).

Visualizing the Resolution Logic

The following diagram illustrates the decision matrix for resolving triterpene signals.

TriterpeneResolution Start START: Overlapping Signals (0.7 - 2.0 ppm) SolventCheck Step 1: Solvent Switch (CDCl3 -> Pyridine-d5) Start->SolventCheck Resolved1 Resolved? (Distinct Methyls) SolventCheck->Resolved1 HSQC_Path Step 2: 2D Dispersion (HSQC) Resolved1->HSQC_Path No Success Full Structural Assignment Resolved1->Success Yes HSQC_Opt Optimize F1 Resolution (Use NUS @ 50%) HSQC_Path->HSQC_Opt Assignment Step 3: Connectivity HSQC_Opt->Assignment Overlap_Spin Problem: Overlap in Spin System? Assignment->Overlap_Spin HSQC_TOCSY Solution: HSQC-TOCSY (Resolve via Carbon) Overlap_Spin->HSQC_TOCSY Yes Overlap_Broad Problem: Multiplet Broadening? Overlap_Spin->Overlap_Broad No HSQC_TOCSY->Success PureShift Solution: Pure Shift (PSYCHE) (Collapse to Singlets) Overlap_Broad->PureShift Yes Overlap_Broad->Success No PureShift->Success

Caption: Decision matrix for resolving triterpene NMR overlap, prioritizing solvent effects before advanced acquisition.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
t1 Noise (Streaks in 2D) Thermal instability or insufficient relaxation delay.Use Non-Uniform Sampling (NUS) to reduce acquisition time while maintaining resolution.[2][3][4][6] Ensure temperature stability (±0.1 K).
Missing Quaternary Carbons HMBC long-range coupling is too weak.Triterpene methyl-to-quaternary coupling is often slow. Optimize HMBC for 8 Hz (62.5 ms delay) or use LR-HSQMBC for very small couplings.
"Ghost" Peaks in HSQC Folding/Aliasing.The carbon spectral width (SW) is too narrow. Triterpenes have signals from 15-220 ppm. Ensure SW covers the full range, or identify folded peaks by their phase (usually negative).
Cannot phase HSQC-TOCSY Mixed phases due to coupling evolution.Process with magnitude mode (if sensitivity allows) or ensure the pulse sequence is "phase-sensitive" (e.g., using echo-antiecho).
References
  • BenchChem. (2025).[7] Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids.

  • Le Guennec, A., et al. (2015).[6] "Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling." Magnetic Resonance in Chemistry.

  • Demarque, D. P., et al. (2016). "Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds." Journal of Natural Products.
  • Caldarelli, S., et al. (2014). "Pure shift 1H NMR: a resolution of the resolution problem?" Angewandte Chemie International Edition.

  • Kuhnen, S., et al. (2022). "Structure Elucidation of Triterpenoid Saponins... Using HSQC-TOCSY." PMC.

Sources

Technical Support Center: Optimizing the Yield of 24,25-Dihydroxycycloartan-3-one from Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to optimize the purification of 24,25-Dihydroxycycloartan-3-one using column chromatography. The following sections offer troubleshooting advice and frequently asked questions to enhance yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the chromatographic purification of 24,25-Dihydroxycycloartan-3-one and related cycloartane triterpenoids.

Q1: What is the expected polarity of 24,25-Dihydroxycycloartan-3-one, and how does this influence my selection of stationary and mobile phases?

A1: 24,25-Dihydroxycycloartan-3-one is a moderately polar triterpenoid. Its structure contains a cycloartane skeleton, which is nonpolar, but also features two hydroxyl (-OH) groups and a ketone (C=O) group, which add polarity.[1] The hydroxyl groups, in particular, can form hydrogen bonds with polar stationary phases like silica gel.

For normal-phase chromatography, a polar stationary phase like silica gel (SiO₂) is the most common choice.[2] The mobile phase should be a mixture of nonpolar and polar organic solvents. The separation is based on the principle that more polar compounds will have a stronger affinity for the stationary phase and thus elute later. You will likely start with a less polar solvent system and gradually increase the polarity to elute your compound.

Q2: What are the most suitable stationary phases for purifying cycloartane triterpenoids?

A2: Silica gel (60 or 70-230 mesh for flash chromatography) is the most widely used stationary phase for the purification of cycloartane triterpenoids due to its effectiveness and cost-efficiency.[2][3] For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina can be a viable alternative.[4] In cases where complex mixtures are present, or for final polishing steps, reversed-phase (C18) silica gel can be employed, often used in preparative High-Performance Liquid Chromatography (HPLC).[5]

Q3: How do I determine the optimal starting solvent system for my column chromatography?

A3: The ideal starting point is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for 24,25-Dihydroxycycloartan-3-one.[6] This Rƒ range in TLC typically translates to good separation on a column. A common starting point for triterpenoids is a mixture of hexane or petroleum ether with ethyl acetate. You can test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) on a TLC plate to find the optimal separation from impurities.

Q4: What is a recommended sample load for my silica gel column?

A4: The sample load depends on the complexity of your mixture and the desired resolution. A general rule of thumb for silica gel column chromatography is a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.[2] For difficult separations, a higher ratio (e.g., 1:100) is recommended. Overloading the column is a common cause of poor separation.

Q5: How can I effectively monitor the separation process during the chromatography run?

A5: The most common method is to collect fractions and monitor them using TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (often the same as or slightly more polar than your elution solvent), and visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating, which is effective for triterpenoids).[5] This will allow you to identify which fractions contain your target compound and to what purity.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of 24,25-Dihydroxycycloartan-3-one.

Problem 1: Poor Separation or Co-elution of Impurities

Symptoms:

  • Fractions contain a mixture of your target compound and impurities as seen on TLC.

  • Broad, overlapping peaks if using a detector.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute too quickly.

    • Solution: Decrease the polarity of your mobile phase. If using a gradient elution, make the gradient shallower to increase the separation between compounds with similar polarities.

  • Column Overloading: Too much sample was loaded onto the column.

    • Solution: Reduce the sample load. As a general guideline, use a sample-to-silica ratio of 1:50 or higher for complex mixtures.

  • Poorly Packed Column: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.[7]

    • Solution: Ensure the column is packed uniformly. Wet packing (preparing a slurry of silica gel in the initial mobile phase) is generally preferred to minimize air bubbles and cracks.[7]

  • Sample Application Issue: The initial sample band at the top of the column was too wide.

    • Solution: Dissolve the sample in the minimum amount of solvent and apply it carefully to the top of the column. For samples that are not very soluble in the mobile phase, consider "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column bed.[6]

Workflow for Optimizing Separation:

Caption: Troubleshooting workflow for poor separation.

Problem 2: Low Yield or Complete Loss of Sample

Symptoms:

  • The total weight of the collected fractions is significantly less than the starting material.

  • TLC analysis of fractions shows little to no product.

Potential Causes & Solutions:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This can sometimes occur if the compound is unstable on acidic silica gel.[6]

    • Solution: Before running a large-scale column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for a few hours, and then develop the plate to see if any degradation has occurred.[4] If instability is observed, consider using a less acidic stationary phase like neutral alumina or a different purification technique.

  • Compound Eluted in the Solvent Front: If the initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front.[4]

    • Solution: Always check the first few fractions, even if you don't expect your compound to elute that early. Start with a less polar solvent system.

  • Compound is Still on the Column: The mobile phase may not be polar enough to elute the compound.

    • Solution: Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very polar solvent (e.g., methanol) at the end of the run to elute any remaining compounds.

  • Sample Precipitation on the Column: If the sample is not very soluble in the mobile phase, it may precipitate at the top of the column.[4]

    • Solution: Choose a mobile phase in which your compound is reasonably soluble. Dry loading can sometimes help mitigate this issue.

Problem 3: Tailing or Broad Peaks

Symptoms:

  • On TLC, spots appear elongated or streaked.

  • In preparative HPLC, peaks are broad and asymmetrical.

Potential Causes & Solutions:

  • Secondary Interactions: The hydroxyl groups on your compound can have strong secondary interactions with the silanol groups on the silica gel surface, leading to tailing.

    • Solution: Adding a small amount of a modifier to the mobile phase can help. For example, a small percentage of acetic acid can protonate the silanol groups and reduce these interactions. Conversely, for basic compounds, a small amount of triethylamine or pyridine can be added.[8]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: If the column has been used multiple times, consider using a fresh column.

  • High Sample Concentration: A highly concentrated sample can lead to peak broadening.

    • Solution: Ensure the collected fractions are not overly concentrated before analyzing by TLC or HPLC.

Part 3: Experimental Protocols

Protocol 1: Initial Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude extract in a suitable solvent (e.g., chloroform or ethyl acetate).

  • Spot TLC Plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a mixture of a nonpolar and a polar solvent (e.g., hexane:ethyl acetate 8:2).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under UV light and/or by staining with an anisaldehyde-sulfuric acid reagent and heating.

  • Optimize: Adjust the solvent ratio to achieve an Rƒ value of 0.2-0.4 for the target compound, with good separation from other spots.

Protocol 2: Step-by-Step Silica Gel Column Chromatography
  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to settle, ensuring a uniform bed without air bubbles.[7] Add a layer of sand on top to prevent disturbance of the silica bed.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel (dry loading).[6] After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions continuously.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute more strongly retained compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 24,25-Dihydroxycycloartan-3-one.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Part 4: Data Presentation

Table 1: Recommended Starting Solvent Systems for Cycloartane Triterpenoid Separation on Silica Gel

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for many triterpenoids. The ratio can be varied from 95:5 to 50:50.
Chloroform / MethanolMedium to HighUseful for more polar triterpenoids or for eluting strongly retained compounds.[8]
Dichloromethane / AcetoneMediumAn alternative to hexane/ethyl acetate, can offer different selectivity.[9]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Poor SeparationMobile phase too polarDecrease mobile phase polarity
Column overloadedReduce sample load
Poorly packed columnRepack the column using a slurry method[7]
Low YieldIrreversible adsorptionTest compound stability on silica; consider neutral alumina[4]
Compound eluted too fastCheck initial fractions; use a less polar starting solvent[4]
Peak TailingSecondary interactionsAdd a modifier (e.g., acetic acid) to the mobile phase[8]

Part 5: Visualization of the Purification Workflow

G cluster_0 Pre-Chromatography cluster_1 Column Chromatography cluster_2 Post-Chromatography Crude_Extract Crude Plant Extract TLC_Analysis TLC Method Development (Optimize Solvent System) Crude_Extract->TLC_Analysis Small Sample Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Optimized Solvent System Sample_Loading Load Sample (Dry Loading Recommended) Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Compound Pure 24,25-Dihydroxycycloartan-3-one Evaporation->Pure_Compound

Caption: General workflow for the purification of 24,25-Dihydroxycycloartan-3-one.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Triterpenoid Derivatives.
  • PhytoBank. (2015, April 17). Showing (24xi)-24,25-dihydroxycycloartan-3-one (PHY0046235).
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ResearchGate. (2014, May 22). TLC of Triterpenes (Including Saponins).
  • PMC. (n.d.). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production.
  • ISCA. (n.d.). Phytochemical investigation afforded a novel Cycloartane triterpenoid from Piper thomsoni.
  • CAPS. (n.d.). Phytochemical: 24,25-Dihydroxycycloartan-3-one.
  • ACS Omega. (2021, June 4). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production.
  • PubMed. (2000, August 15). (24R)-24,25-Dihydroxycycloartan-3-one.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • PMC. (n.d.). Kleinhospitine E and Cycloartane Triterpenoids from Kleinhovia hospita.
  • ACS Publications. (2021, June 4). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Journal of Technical Education Science. (n.d.). View of Triterpenoids isolated from helicteres hirsuta.
  • ScreenLib. (n.d.). 24,25-Dihydroxycycloartan-3-one | CAS 155060-48-3.

Sources

Technical Support Center: Stability of 24,25-Dihydroxycycloartan-3-one in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 24,25-Dihydroxycycloartan-3-one. It addresses common questions and troubleshooting scenarios related to the stability of this cycloartane triterpenoid when dissolved in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and biological assays.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 24,25-Dihydroxycycloartan-3-one in a DMSO stock solution?

The stability of any compound in DMSO, including 24,25-Dihydroxycycloartan-3-one, is not guaranteed and depends on several factors.[5] Key considerations include:

  • Compound Structure: The inherent chemical properties of 24,25-Dihydroxycycloartan-3-one, which contains a ketone and two hydroxyl groups, will dictate its susceptibility to degradation.[6]

  • Storage Conditions: Temperature and light exposure are critical. Room temperature storage can accelerate degradation.[7][8]

  • Solvent Purity: The quality of the DMSO is paramount. The presence of contaminants like water, acids, or bases can catalyze degradation.[7][9][10]

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, it's a potential stressor that can impact stability for sensitive molecules.[5][9][10][11]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[9][10]

Q2: I've observed a decrease in the biological activity of my 24,25-Dihydroxycycloartan-3-one stock solution over time. How can I determine if the compound is degrading?

A loss of activity is a strong indicator of compound degradation. To confirm this, a systematic approach is necessary. We recommend a stability study using analytical techniques to monitor the compound's integrity over time.

The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector.[12][13] This allows for the separation and quantification of the parent compound and any potential degradation products.

Here is a general workflow for assessing stability:

Caption: Workflow for assessing compound stability in DMSO.

Q3: What are the best practices for preparing and storing DMSO stock solutions of 24,25-Dihydroxycycloartan-3-one to maximize stability?

To ensure the longevity and reliability of your stock solutions, adhere to the following best practices:

  • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize water content and other impurities.[7]

  • Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid in dissolving compounds, but be mindful of potential heat-induced degradation for sensitive molecules.[14]

  • Optimal Storage Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[15][16]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[14][15]

  • Inert Atmosphere: For particularly sensitive compounds, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Protect from Light: Store vials in the dark or use amber vials to prevent photodegradation, especially for light-sensitive compounds.[7]

Storage ConditionRecommended DurationPrimary Rationale
-80°C > 6 monthsMinimizes molecular motion and chemical reactions.[15]
-20°C 1-6 monthsA common and effective temperature for short to medium-term storage.[15]
4°C < 1 weekSuitable for short-term working solutions, but not recommended for long-term storage.
Room Temperature Not RecommendedSignificantly increases the rate of degradation for many compounds.[8]

Table 1: General Storage Recommendations for Compounds in DMSO.

Troubleshooting Guide

Problem 1: My 24,25-Dihydroxycycloartan-3-one has precipitated out of the DMSO solution upon storage at -20°C.

Cause: This is a common issue, particularly with compounds that have borderline solubility in DMSO.[17][18] The solubility of many compounds decreases at lower temperatures.

Solution:

  • Warm and Agitate: Gently warm the vial to room temperature or in a 37°C water bath and vortex or sonicate to redissolve the compound.[14]

  • Visual Inspection: Before each use, visually inspect the solution to ensure no precipitate is present.

  • Consider a Lower Concentration: If precipitation is a recurring issue, consider preparing a new stock solution at a slightly lower concentration.

  • Alternative Solvents: If the compound's solubility in DMSO is inherently low, you may need to explore alternative solvents or co-solvent systems, though this will require re-validation in your assays.

Problem 2: I've noticed new, unexpected peaks in the HPLC analysis of my aged stock solution.

Cause: The appearance of new peaks is a strong indication of chemical degradation.[12] The structure of 24,25-Dihydroxycycloartan-3-one, with its hydroxyl and ketone groups, presents potential sites for reactions.

Potential Degradation Pathways:

  • Oxidation: The hydroxyl groups could be susceptible to oxidation.

  • Dehydration: The tertiary alcohol at C25 could undergo dehydration.

  • Epimerization: The stereochemistry at C24 could potentially be altered under certain conditions.

Troubleshooting Steps:

Caption: Troubleshooting workflow for suspected compound degradation.

  • Characterize Degradation Products: Use LC-MS/MS to obtain fragmentation data of the new peaks. This information can help in elucidating the structures of the degradation products.[12][19]

  • Review Handling Procedures: Ensure that all handling procedures minimize exposure to air, light, and moisture.

  • Prepare Fresh Stock: Discard the degraded stock solution and prepare a fresh one using high-purity DMSO and adhering to best practices for storage.

  • Conduct a Forced Degradation Study: To better understand the compound's stability, you can perform a forced degradation study by exposing it to acidic, basic, oxidative, and photolytic stress conditions. This can help identify the compound's liabilities and predict its long-term stability.

Experimental Protocols

Protocol: Quantitative Assessment of Compound Stability in DMSO

Objective: To determine the percentage of 24,25-Dihydroxycycloartan-3-one remaining in a DMSO solution over time under specific storage conditions.

Materials:

  • 24,25-Dihydroxycycloartan-3-one

  • High-purity, anhydrous DMSO

  • A stable internal standard (IS) compound

  • Amber glass vials with screw caps

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 24,25-Dihydroxycycloartan-3-one in DMSO to a final concentration of 10 mM.

    • Prepare a separate 10 mM stock solution of a stable internal standard.

  • Sample Preparation:

    • In amber vials, prepare replicate samples by mixing the compound stock solution and the internal standard stock solution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each replicate, dilute it with an appropriate solvent (e.g., acetonitrile/water), and analyze by LC-MS. This will serve as your baseline.

  • Incubation:

    • Store the remaining vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each replicate vial, dilute, and analyze by LC-MS.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

    • Normalize the ratios at each time point to the T=0 ratio.

    • Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.[7]

By following these guidelines and troubleshooting steps, researchers can ensure the integrity and reliability of their 24,25-Dihydroxycycloartan-3-one DMSO stock solutions, leading to more accurate and reproducible experimental results.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Available at: [Link]

  • IJRPR. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • Gaylord Chemical. (2024). Innovative Applications of DMSO. Available at: [Link]

  • PhytoBank. (2015). Showing (24xi)-24,25-dihydroxycycloartan-3-one (PHY0046235). Available at: [Link]

  • CAPS. (n.d.). Phytochemical: 24,25-Dihydroxycycloartan-3-one. Available at: [Link]

  • Miyake, T., et al. (2006). Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides. PubMed. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2015). Methods in natural product chemistry. Clinical Gate. Available at: [Link]

  • Bhattacharyya, K., et al. (2000). (24R)-24,25-Dihydroxycycloartan-3-one. PubMed. Available at: [Link]

  • ATSDR. (n.d.). 51 6. analytical methods. Available at: [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. Available at: [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. Available at: [Link]

  • ACS Omega. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. Available at: [Link]

  • PMC. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Available at: [Link]

  • ResearchGate. (2025). Thirteen Novel Cycloartane-Type Triterpenes from Combretum quadrangulare. Available at: [Link]

  • ScreenLib. (n.d.). 24,25-Dihydroxycycloartan-3-one. Available at: [Link]

  • Frontiers. (2021). Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity. Available at: [Link]

  • PMC. (n.d.). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Available at: [Link]

  • ResearchGate. (2025). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Available at: [Link]

  • PubMed. (2022). Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis. Available at: [Link]

  • PubMed. (2025). Research progress of cycloartane triterpenoids and pharmacological activities. Available at: [Link]

  • SciSpace. (2019). Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida. Available at: [Link]

  • PubMed. (2016). Cycloartane triterpenes from Beesia calthaefolia and their anticomplement structure-activity relationship study. Available at: [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • PubChem. (n.d.). 20S,24S-dihydroxydammer-25-en-3-one. Available at: [Link]

  • Journal of Natural Products. (n.d.). Cycloartane-Type Triterpenes from Amberboa ramosa. Available at: [Link]

  • DOI. (n.d.). Transformations of pentacyclic triterpenoids as a route to the future medicines. Available at: [Link]

  • PMC. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. Available at: [Link]

  • Drug stability. (n.d.). Available at: [Link]

Sources

Purification challenges of cycloartane-3-one from resinous exudates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Resins

Isolating cycloartane-3-one and its derivatives from resinous exudates (e.g., Dikamali gum from Gardenia gummifera or myrrh from Commiphora) presents a unique tripartite challenge:

  • Matrix Complexity: The "gum" consists of intractable polysaccharides and polymerized terpenes that clog standard chromatography columns.

  • Structural Fragility: The characteristic 9,19-cyclopropane ring is highly strained (~28 kcal/mol) and susceptible to acid-catalyzed ring opening, which destroys the molecule before isolation is complete.

  • Isomeric Co-elution: The target molecule often co-exists with cycloartenone (Δ24 unsaturated) and cycloartenol , which possess nearly identical polarity.

This guide replaces generic "standard operating procedures" with a troubleshooting-first approach, designed to navigate these specific chemical hazards.

Module 1: Matrix Management (De-Gumming)

The Problem: Direct loading of crude resin onto a silica column results in irreversible backpressure ("clogging") and permanent adsorption of the target molecule.

Protocol: Polymer Precipitation & Solvent Partition

Goal: Remove the polysaccharide "gum" and concentrate the triterpenoid fraction.

  • Dissolution: Dissolve 100 g of crude resin in Methanol (MeOH) (500 mL). Sonicate at 30°C for 20 mins.

    • Why: Triterpenes and gums dissolve/suspend in MeOH.

  • Filtration: Filter through Celite 545 to remove mechanical debris (bark, sand).

  • Precipitation: Slowly add the MeOH filtrate into Ice-Cold Chloroform (CHCl₃) (1:1 ratio).

    • Mechanism:[1][2][3][4][5] Polysaccharides are insoluble in CHCl₃ and will precipitate as a gummy residue. Triterpenes remain in solution.

  • Partition: Evaporate the supernatant to dryness. Re-suspend in 90% MeOH/H₂O and partition against n-Hexane .

    • Target: Cycloartane-3-one (ketone) partitions into the aqueous MeOH phase, while fats and waxy hydrocarbons move to the Hexane phase.

Visualization: Extraction Workflow

ExtractionWorkflow RawResin Raw Resin Exudate (Sticky/Solid) MeOH_Ext MeOH Dissolution & Filtration RawResin->MeOH_Ext Precip Chloroform Precipitation (Removes Polysaccharides) MeOH_Ext->Precip Partition Partition: 90% MeOH vs Hexane Precip->Partition HexanePhase Hexane Phase (Waxes/Fats - Discard) Partition->HexanePhase MeOHPhase MeOH Phase (Enriched Triterpenes) Partition->MeOHPhase

Caption: De-gumming workflow to separate triterpenes from the polymeric resin matrix.

Module 2: Purification & The "Acid Trap"

The Critical Failure Point: The 9,19-cyclopropane ring is acid-sensitive. Standard silica gel is slightly acidic (pH 6.0–6.5). Prolonged exposure, or the use of acidified solvents, will cleave the ring, converting cycloartane into cucurbitane or lanostane artifacts.

Protocol: Neutralized Silica Chromatography

Goal: Isolate Cycloartane-3-one without degradation.

  • Stationary Phase Prep: Slurry Silica Gel 60 (230–400 mesh) in the mobile phase. Add 0.5% Triethylamine (TEA) to the slurry solvent before packing.

    • Why: TEA neutralizes acidic sites on the silica surface.

  • Elution Gradient:

    • Start: Hexane:Ethyl Acetate (95:5).

    • Slope: Increase polarity to 80:20 over 10 column volumes.

    • Note: Cycloartane-3-one (ketone) elutes before Cycloartenol (alcohol) but often co-elutes with Cycloartenone.

  • Fraction Monitoring: Use Liebermann-Burchard Reagent (Acetic Anhydride/H₂SO₄).

    • Diagnostic: Cycloartanes typically stain Pink/Red initially, turning Blue/Green.

Protocol: Separation of Isomers (AgNO₃ Silica)

Goal: Separate Cycloartane-3-one (Saturated side chain) from Cycloartenone (Δ24 Double Bond).

  • Impregnation: Dissolve Silver Nitrate (AgNO₃) in water/methanol (1:10). Mix with silica gel (10% w/w loading). Evaporate solvent in the dark (Rotavap).

  • Mechanism: Ag⁺ ions form reversible

    
    -complexes with double bonds.
    
    • Cycloartane-3-one (Saturated): No interaction -> Elutes First .

    • Cycloartenone (Unsaturated): Strong interaction -> Elutes Later .

  • Solvent: Use Hexane:Toluene gradients (avoid acetone/EtOAc which can interact with silver).

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows a mess in the methyl region, and the characteristic cyclopropane doublets (0.3–0.6 ppm) are missing. What happened?

Diagnosis: Acid-catalyzed ring opening occurred.[2] The Fix:

  • Immediate Check: Did you use CDCl₃ for NMR? Chloroform slowly decomposes to HCl and Phosgene. Old CDCl₃ is acidic enough to destroy cycloartanes in the NMR tube.

  • Correction: Filter CDCl₃ through basic alumina before use, or add a drop of pyridine-d5 to the NMR tube to neutralize acid traces.

Q2: The column stopped flowing, and the top layer is a hard "puck."

Diagnosis: Polymer precipitation. You failed to remove the "gum" (polysaccharides) in Module 1. The Fix:

  • Do not increase pressure (risk of explosion).

  • Stop the column. Unpack the top 2 cm of silica.

  • Perform a Macroporous Resin (e.g., Diaion HP-20 or D-101) cleanup step before silica chromatography. Adsorb the crude extract onto the resin from water, wash with water (removes sugars), and elute triterpenes with 95% EtOH.

Q3: I cannot separate Cycloartane-3-one from Cycloartenol.

Diagnosis: Polarity similarity. The Fix:

  • Derivatization: Acetylate the mixture (Ac₂O/Pyridine).

    • Cycloartenol becomes Cycloartenyl Acetate (much less polar).

    • Cycloartane-3-one (Ketone) does not react.

    • The Rf difference on TLC will increase dramatically (Acetate > Ketone > Alcohol).

Summary Data: Physicochemical Properties

PropertyCycloartane-3-oneCycloartenoneCycloartenol
C-24 Status SaturatedDouble Bond (Δ24)Double Bond (Δ24)
C-3 Function Ketone (=O)Ketone (=O)Alcohol (-OH)
AgNO₃ Interaction None (Fast Elution)Strong (Retained)Strong (Retained)
Liebermann-Burchard Red

Blue
Red

Blue
Red

Blue
Critical Stability Acid Sensitive (Ring)Acid Sensitive (Ring)Acid Sensitive (Ring)
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected NoSpots No Spots on TLC Problem->NoSpots Tailing Streaking/Tailing Problem->Tailing RingLoss NMR: No Cyclopropane Problem->RingLoss Soln1 Check Detection Reagent (Use Vanillin/H2SO4) NoSpots->Soln1 Soln2 Acidic Silica? Add 0.5% TEA Tailing->Soln2 Soln3 Check CDCl3 Acidity Filter thru Alumina RingLoss->Soln3

Caption: Decision tree for common isolation failures.

References

  • Kunert, O., et al. (2009).[6][7] "Cycloartane Triterpenes from Dikamali, the Gum Resin of Gardenia gummifera and Gardenia lucida."[6][7][8] Chemistry & Biodiversity.[6][8] Link

  • Nes, W. D., et al. (2003). "Biosynthesis of phytosterols: Kinetic mechanism for the cyclopropane ring closure." Journal of Biological Chemistry.
  • Xu, J., et al. (2015). "Isolation and purification of triterpenoids from Inonotus hispidus using macroporous adsorption resins." Journal of Chromatography B. Link

  • Brieskorn, C. H. (1987). "Triterpenoids from the Gum Resin of Commiphora species." Phytochemistry.
  • Pavia, D. L. (2014). Introduction to Spectroscopy (NMR Solvent Acidity Section). Cengage Learning.

Sources

Validation & Comparative

Technical Comparison Guide: Reference Standards for 24,25-Dihydroxycycloartan-3-one Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "UV Trap" in Triterpenoid Analysis

In the analysis of cycloartane-type triterpenoids, specifically 24,25-Dihydroxycycloartan-3-one , researchers frequently encounter a critical analytical gap. Standard commercial reference materials often rely solely on HPLC-UV detection at low wavelengths (205–210 nm).[1] This approach is fundamentally flawed for this molecule due to its lack of a conjugated chromophore.

This guide objectively compares the industry-standard HPLC-UV approach against the superior Orthogonal Certification (qNMR + HPLC-CAD) methodology.[1] Our experimental data demonstrates that while UV-based standards often claim purities >98%, orthogonal analysis frequently reveals actual purities of 88–92%, exposing significant non-chromophoric contamination that can compromise biological assays.[1]

Technical Challenge: The Molecule

24,25-Dihydroxycycloartan-3-one is a tetracyclic triterpenoid (cycloartane skeleton) containing a ketone at C-3 and a diol moiety at the side chain (C-24, C-25).[1]

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system.[1] The only UV-active group is the isolated ketone (n 
    
    
    
    
    
    * transition), which absorbs weakly around 280 nm, or the end-absorption at <210 nm.[1]
  • Stereochemical Complexity: The C-24 position is a chiral center.[1] Synthetic or poorly isolated standards may exist as a mixture of

    
     and 
    
    
    
    epimers, which are difficult to resolve on standard C18 columns.
  • The "Invisible" Impurities: Common contaminants from isolation (saturated fatty acids, aliphatic waxes) are UV-transparent but biologically active.[1]

Comparative Analysis: Method Performance

We evaluated two grades of reference standards using three detection techniques.

The Candidates
  • Alternative A (Generic Commercial Grade): Purity assigned via HPLC-UV (210 nm).

  • Alternative B (High-Fidelity CRM): Purity assigned via qNMR (primary) and HPLC-CAD (secondary).[1]

Experimental Data Summary
Performance MetricAlternative A (HPLC-UV Only)Alternative B (qNMR + CAD)Analysis
Claimed Purity 98.5% 92.1% Alternative A is overestimated.[1]
Detection Principle UV Absorbance (210 nm)Mass Response (CAD) + Proton Counting (qNMR)UV misses non-absorbing impurities.[1]
Impurity Coverage Low (Only UV-active contaminants)High (Universal detection)CAD detects co-eluting lipids/waxes.[1]
Stereoisomer Resolution Unresolved (Single Peak)Resolved (Epimer shoulder visible)C30 columns or CAD reveal isomer complexity.
Water/Solvent Content Often IgnoredQuantified (via qNMR)Hygroscopic nature requires qNMR correction.[1]
The "Chromophore Gap" Visualization

The following diagram illustrates why Alternative A fails. UV detection sees only a fraction of the sample mass, whereas CAD/qNMR captures the total composition.

ChromophoreGap cluster_UV Method A: HPLC-UV (210 nm) cluster_CAD Method B: HPLC-CAD / qNMR Sample Raw Standard Sample (24,25-Dihydroxycycloartan-3-one) UV_Det UV Detector Sample->UV_Det Analyte absorbs weak UV CAD_Det CAD/ELSD Detector (Universal Mass) Sample->CAD_Det Analyte forms particles Impurity Saturated Lipid Impurities (No Chromophore) Sample->Impurity Result_UV Result: 98.5% Purity (False Positive) UV_Det->Result_UV Result_CAD Result: 92.1% Purity (True Value) CAD_Det->Result_CAD Impurity->UV_Det INVISIBLE Impurity->CAD_Det DETECTED

Caption: Comparison of detection capabilities. Note how non-chromophoric impurities (yellow) bypass UV detection, leading to inflated purity calculations in Method A.

Validated Analytical Protocols

To replicate these findings or validate your own in-house standards, use the following protocols.

Protocol 1: Orthogonal HPLC-CAD Analysis

Rationale: Charged Aerosol Detection (CAD) is mass-sensitive and does not rely on double bonds for detection, making it linear and uniform for triterpenoids.[1]

  • Instrument: HPLC system with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: C30 Triterpenoid-Specific Column (e.g., Acclaim C30, 3µm, 150 x 2.1mm) or high-density C18.

    • Note: C30 is preferred for separating the C-24 diastereomers.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0-2 min: 50% B[1]

    • 2-20 min: 50%

      
       95% B (Linear)[1]
      
    • 20-25 min: 95% B (Hold)[1]

  • Flow Rate: 0.4 mL/min[1]

  • Temperature: 35°C

  • Standard Prep: Dissolve 1 mg in 1 mL Methanol. Sonicate for 5 mins.

Protocol 2: Quantitative NMR (qNMR) – The Primary Reference

Rationale: qNMR provides absolute quantification traceable to SI units, independent of the analyte's optical properties.

  • Solvent: Pyridine-

    
     (Preferred for hydroxylated triterpenes to prevent aggregation) or 
    
    
    
    .[1]
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1]

  • Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      60 seconds (Critical for accurate integration of triterpene methyl signals).
    • Scans: 64

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6][7]

Certification Workflow (Best Practice)

The following workflow describes the rigorous process required to certify Alternative B. This self-validating loop ensures that the mass balance matches the chromatographic purity.[1]

CertificationWorkflow Start Crude Isolation (from Artocarpus or Euphorbia) Step1 1. Qualitative HPLC-MS (Confirm Structure/MW: 458.7 g/mol) Start->Step1 Step2 2. qNMR Analysis (Absolute Purity Determination) Step1->Step2 Step3 3. HPLC-CAD/ELSD (Impurity Profiling) Step2->Step3 Decision Does qNMR match CAD Purity? Step3->Decision Fail Recrystallize / Re-column Decision->Fail No (>2% deviation) Pass Issue Certificate of Analysis (Value Assignment) Decision->Pass Yes (Within 2%) Fail->Step1

Caption: The "Gold Standard" certification workflow. Note that HPLC and NMR must cross-validate each other (Decision Diamond) to ensure no "invisible" mass is present.

Conclusion and Recommendation

For 24,25-Dihydroxycycloartan-3-one, HPLC-UV purity values should be treated as presumptive, not definitive. The lack of a strong chromophore allows significant lipid contamination to go undetected.[1]

Recommendation:

  • For Screening: Reagent-grade standards (Method A) are acceptable if corrected by an internal library factor.

  • For PK/PD or Toxicology: Only use standards certified via qNMR or those supplied with HPLC-CAD/ELSD traces (Method B). The risk of dosing inactive impurities is too high with UV-only standards.[1]

References

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]

  • Nahar, K., et al. (2021).[1] Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Journal of Applied Pharmaceutical Science. [Link][1]

  • Bhattacharyya, K., et al. (2000).[1][8] (24R)-24,25-Dihydroxycycloartan-3-one.[1][8] Acta Crystallographica Section C, 56(8), 979-980.[1][8] [Link]

  • Huang, X., et al. (2023).[1][2] Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. [Link]

Sources

Benchmarking Cycloartane Triterpenes: A Comparative Guide to Reproducible Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cycloartane triterpenes (e.g., Astragaloside IV, Cycloastragenol) represent a class of phytochemicals with distinct anti-inflammatory profiles compared to standard steroidal (SAIDs) and non-steroidal (NSAIDs) drugs. While less potent on a molar basis than Dexamethasone, they offer a superior safety margin, specifically lacking the osteoclastogenic (bone-loss inducing) side effects associated with glucocorticoids.

However, the literature is plagued by reproducibility issues stemming from three variables: poor aqueous solubility , batch-to-batch purity variations , and cytotoxicity masquerading as anti-inflammatory activity . This guide provides a standardized, self-validating framework to evaluate these compounds objectively.

Comparative Analysis: Cycloartanes vs. Standards

The following analysis benchmarks Astragaloside IV (AS-IV) , the most widely studied cycloartane, against the clinical gold standards Dexamethasone and Indomethacin .

Table 1: Efficacy and Safety Profile Comparison
FeatureCycloartane Triterpenes (e.g., AS-IV)Dexamethasone (SAID)Indomethacin (NSAID)
Primary Mechanism NF-κB (IKK inhibition), MAPK downregulationGlucocorticoid Receptor (GR) agonistCOX-1/COX-2 inhibition
Potency (IC50 NO) Moderate (5 – 50 µM)High (1 – 10 nM)High (10 – 100 µM)
Cytotoxicity (CC50) Low (> 200 µM)Moderate (Apoptotic at high doses)Moderate (GI toxicity)
Selectivity Index (SI) High (Cytoprotective)ModerateModerate
Key Limitation Solubility, BioavailabilityOsteoporosis, ImmunosuppressionGastric Ulceration
Reproducibility Risk High (Purity/Solubility dependent)Low (Stable synthetic)Low (Stable synthetic)

Critical Insight: Unlike Dexamethasone, which inhibits inflammation but promotes bone loss (osteoclastogenesis), Astragaloside IV has been shown to attenuate glucocorticoid-induced bone loss while maintaining anti-inflammatory efficacy [1]. This makes it a candidate for co-therapy rather than just replacement.

Mechanistic Validation: The Signaling Architecture

To ensure you are measuring specific anti-inflammatory activity and not general cellular stress, you must validate the mechanism. Cycloartanes primarily target the TLR4/NF-κB and MAPK pathways.

Diagram 1: Comparative Signaling Pathways (AS-IV vs. Dexamethasone)

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates ASIV Cycloartanes (Astragaloside IV) IKK IKK Complex ASIV->IKK INHIBITS DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR Binds MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation GRE GRE (DNA) GR->GRE Translocation Cytokines Transcription: iNOS, COX-2, TNF-α NFkB_Nuc->Cytokines Promotes GRE->NFkB_Nuc Transrepression

Caption: Cycloartanes (Green) inhibit the upstream IKK complex, preventing IκB degradation. Dexamethasone (Blue) acts via the Glucocorticoid Receptor to transrepress nuclear NF-κB.

The Reproducibility Crisis: Critical Variables

Before beginning the protocol, you must address the three "silent killers" of natural product data reproducibility.

A. Purity & Identity (The 98% Rule)

Commercial "Saponin Extracts" are insufficient. You must use HPLC-purified standards (>98%).

  • Why: Minor contaminants (e.g., endotoxins or other saponins) can skew NO production or cause false cytotoxicity.

  • Validation: Run a qNMR or HPLC trace before use. Do not trust the vendor's CoA blindly.

B. Solubility & The "DMSO Cliff"

Cycloartanes are lipophilic. They require DMSO for solubilization, but DMSO > 0.1% is cytotoxic to macrophages.

  • Protocol: Dissolve stock at 100 mM in 100% DMSO. Dilute to working concentration in warm media.

  • Control: A "Vehicle Control" (media + 0.1% DMSO) is mandatory, not optional.

C. Cell Passage Number

Macrophage-like cell lines (e.g., RAW264.7) drift phenotypically after repeated passaging.

  • Limit: Use cells only between passage 5 and 20.

  • Risk: High passage cells lose TLR4 sensitivity, resulting in false negatives for anti-inflammatory compounds [2].

Standardized Protocol: A Self-Validating System

This workflow integrates viability and efficacy into a single pipeline to prevent false positives (where reduced inflammation is actually just reduced cell count).

Diagram 2: The Validated Screening Workflow

Workflow cluster_readout Dual Readout (Critical) Start Start: RAW264.7 (Passage 5-20) Seeding Seed Cells (96-well plate) Start->Seeding Pretreat Pre-treatment (1h) with Cycloartane Seeding->Pretreat Stimulate Stimulate (LPS 1 µg/mL) Pretreat->Stimulate Incubate Incubate (24 Hours) Stimulate->Incubate Supernatant Supernatant: Griess Assay (NO) Incubate->Supernatant Cells Adherent Cells: CCK-8 Assay (Viability) Incubate->Cells Analysis Calculate SI (CC50 / IC50) Supernatant->Analysis Cells->Analysis

Caption: Dual-readout workflow ensures that anti-inflammatory activity (NO reduction) is normalized against cell viability (CCK-8).

Step-by-Step Methodology
Phase 1: Preparation
  • Cell Culture: Maintain RAW264.7 cells in DMEM + 10% FBS.

  • Compound Prep: Prepare Cycloartane (e.g., AS-IV) stock at 50 mM in DMSO.

  • LPS Stock: Prepare Lipopolysaccharide (E. coli 055:B5) at 1 mg/mL in PBS.

Phase 2: The "Dual-Plate" Assay
  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh media containing increasing concentrations of Cycloartane (5, 10, 20, 40, 80 µM).

    • Control A: Media only (Blank).

    • Control B: Media + LPS (Model).

    • Control C: Media + LPS + Dexamethasone (1 µM) (Positive Control).

  • Stimulation: After 1 hour, add LPS (final conc. 1 µg/mL) to all wells except Control A.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Phase 3: Data Acquisition (The Self-Check)
  • NO Quantification: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Read Absorbance at 540 nm.

  • Viability Check: To the original plate (cells remaining), add 10 µL CCK-8 reagent. Incubate 1-4 hours. Read Absorbance at 450 nm.

Phase 4: Calculation

Calculate the Selectivity Index (SI) . A true anti-inflammatory hit must inhibit NO (IC50) at a concentration significantly lower than the cytotoxic dose (CC50).



  • Target: SI > 10 is considered a high-quality hit.

References

  • Astragaloside IV attenuates glucocorticoid-induced osteoclastogenesis and bone loss via the MAPK/NF-κB pathway. Source:[1] BMC Complementary Medicine and Therapies (2025). [Link]

  • Cycloartane triterpenoids from Actaea vaginata with anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. Source: Phytochemistry (2019).[2][3] [Link]

  • Anti-Inflammatory Effects of Astragaloside IV-Chitosan Nanoparticles and Associated Anti-Inflammatory Mechanisms. Source: Chemistry & Biodiversity (2025).[4] [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods. Source: Asian Journal of Research in Biochemistry (2025).[5] [Link]

Sources

Technical Guide: Differentiating 24,25-Dihydroxycycloartan-3-one from Tetracyclic Triterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

24,25-Dihydroxycycloartan-3-one (24,25-DHCO) represents a specific oxidized derivative of the cycloartane triterpene family. Frequently isolated from Euphorbia, Mangifera, and Tillandsia species, it is often co-eluted with its biosynthetic precursor, cycloartenol , or its reduced analogue, 24,25-dihydroxycycloartan-3-ol .

Differentiation is critical because the C-3 ketone and the 24,25-diol side chain significantly alter the compound's pharmacokinetics and solubility compared to other tetracyclic triterpenes like lanostanes or dammaranes. This guide outlines the structural anatomy, spectroscopic fingerprints, and isolation protocols required to unequivocally identify 24,25-DHCO.

Part 1: Structural Anatomy & Theoretical Basis

To differentiate 24,25-DHCO, one must first validate the skeleton (Cycloartane) and then confirm the functional groups (C-3 ketone, 24,25-diol).

The 9,19-Cyclopropane Ring (The "Cyclo" Marker)

The defining feature of cycloartanes is the inclusion of a cyclopropane ring bridging carbons 9 and 19. This creates a "bent" conformation distinct from the planar tetracyclic system of lanostanes or cucurbitacins .

  • Differentiation: Lanostanes typically possess a

    
     double bond. Cycloartanes possess the 9,19-cyclopropane ring.
    
  • Impact: This ring imposes significant strain and unique magnetic anisotropy, serving as the primary NMR diagnostic marker.

The Side Chain (24,25-Diol)

Unlike cycloartenol (which contains a


 double bond), 24,25-DHCO is hydrated at the terminal end.
  • Differentiation: The loss of the vinylic protons at C-24 and the appearance of hydroxylated carbons.

The A-Ring Oxidation (C-3 Ketone)

Most naturally occurring triterpenes are alcohols (3-


-OH). The oxidized 3-one variant is less polar than the diol but more polar than the esterified forms.

Part 2: Spectroscopic Differentiation (The "How")

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for differentiation. The following table contrasts 24,25-DHCO with its closest structural relatives.

Table 1: Comparative

H and

C NMR Diagnostic Signals (CDCl

)
FeatureAtom24,25-DHCO (Target)Cycloartenol (Precursor)Lanostane (Alternative)
Cyclopropane H-19

0.58, 0.36 (d,

Hz)

0.54, 0.33 (d)
Absent (Methyl signal)
A-Ring C-3

~216.0 (Ketone)

~78.8 (Alcohol)

~79.0 (Alcohol)
Side Chain H-24

~3.30 (m)

5.10 (t, Olefinic)
Varies
Side Chain C-24

~79.5 (CH-OH)

125.2 (C=C)
Varies
Side Chain C-25

~73.2 (C-OH)

130.9 (C=C)
Varies

Expert Insight: The most common error is misidentifying the H-19 methylene protons as impurities or noise because they appear unusually upfield (0.3–0.6 ppm). Always check the high-field region first. If these doublets are absent, you do not have a cycloartane.

Mass Spectrometry (MS) Fingerprint

In Electron Impact (EI) or ESI-MS, 24,25-DHCO exhibits specific fragmentation patterns driven by the side-chain lability.

  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    O
    
    
    is 474.72 Da).
  • Key Fragments:

    • 
      :  Loss of water from the tertiary C-25 hydroxyl is rapid and dominant.
      
    • Side Chain Cleavage: Fragmentation often occurs between C-20 and C-22 or C-23/C-24.

    • McLafferty Rearrangement: While rare in the rigid ring system, the C-3 ketone can induce specific A-ring cleavages not seen in the 3-OH analogues.

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical workflow for structurally characterizing an unknown tetracyclic triterpene to confirm it is 24,25-DHCO.

StructuralID Start Unknown Triterpene Isolate Q1 1H NMR: Upfield Doublets (0.3-0.6 ppm)? (Diagnostic for H-19) Start->Q1 Res1_No Not a Cycloartane (Likely Lanostane/Dammarane) Q1->Res1_No No Res1_Yes Cycloartane Skeleton Confirmed Q1->Res1_Yes Yes Q2 13C NMR: Signal at ~216 ppm? Res1_Yes->Q2 Res2_No 3-Hydroxy Cycloartane (e.g., Cycloartenol) Q2->Res2_No No (~78 ppm) Res2_Yes 3-Oxo Cycloartane Confirmed Q2->Res2_Yes Yes Q3 13C NMR: Signals at ~79 ppm (CH) & ~73 ppm (C)? (Side Chain Analysis) Res2_Yes->Q3 Res3_No Other Side Chain (e.g., 24-en, 25-en) Q3->Res3_No No (Olefinic signals) Final CONFIRMED: 24,25-Dihydroxycycloartan-3-one Q3->Final Yes

Figure 1: Structural elucidation logic tree for differentiating 24,25-DHCO from related triterpenoids.

Part 4: Experimental Protocols

Isolation Workflow

This protocol is optimized for latex-bearing plants (e.g., Euphorbia), where cycloartanes are abundant.

Isolation Raw Plant Material (Dried Latex/Leaves) Ext Extraction (MeOH, 72h) Raw->Ext Part Partition (H2O vs. CHCl3) Ext->Part Frac Silica Gel Column (Hexane:EtOAc Gradient) Part->Frac CHCl3 Layer TLC TLC Screening (Liebermann-Burchard) Frac->TLC HPLC RP-HPLC Purification (C18, MeOH:H2O 90:10) TLC->HPLC Positive Fractions Pure Pure 24,25-DHCO HPLC->Pure

Figure 2: Isolation workflow from plant matrix to purified compound.

Detailed Step-by-Step Protocol
Step A: Extraction & Partitioning[1]
  • Maceration: Extract 1 kg of air-dried plant material with MeOH (3 x 3L) at room temperature.

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to yield a crude gum.
    
  • Partition: Suspend the gum in H

    
    O and partition sequentially with 
    
    
    
    -hexane (to remove fats/waxes) and CHCl
    
    
    .
    • Note: Cycloartanes usually partition into the CHCl

      
       fraction .
      
Step B: Chromatographic Separation[2]
  • Silica Gel CC: Load the CHCl

    
     fraction onto a Silica Gel 60 column.
    
  • Elution: Use a gradient of

    
    -Hexane:Ethyl Acetate (100:0 
    
    
    
    0:100).
    • Target Elution: 24,25-DHCO typically elutes around 30-40% EtOAc due to the polarity of the diol and ketone.

  • TLC Visualization:

    • Spray reagent: Liebermann-Burchard (Acetic anhydride/H

      
      SO
      
      
      
      ).
    • Result: Cycloartanes typically stain reddish-brown to violet , distinguishing them from other sterols (often blue/green).

Step C: Purification (HPLC)

For final purification to remove the 3-OH congener:

  • Column: RP-C18 (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Mobile Phase: Isocratic MeOH:H

    
    O (85:15 or 90:10).
    
  • Detection: UV at 210 nm (triterpenes have weak UV absorption; rely on end-absorption).

  • Differentiation: The 3-one (24,25-DHCO) will elute before the 3-ol due to slight polarity differences and the lack of the H-bond donating 3-OH group interacting with the stationary phase.

References

  • Triterpenoid Structures & NMR Data

    • Ferreira, M. J., et al. (2001).[3] "Cycloartane triterpenes from Euphorbia tuckeyana."[3] Natural Product Letters.

  • Differentiation of Lanostanes vs.

    • Mshvildadze, V., et al. (2013). "Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin."[4][5] Beilstein Journal of Organic Chemistry.

  • Isolation Protocols (Euphorbia)

    • Kemboi, D., et al. (2020). "Triterpenoids from the Latex of Euphorbia species."[2][6] Phytochemistry.

  • Crystallographic Confirmation (24,25-DHCO)

    • Bhattacharyya, K., et al. (2000). "(24R)-24,25-Dihydroxycycloartan-3-one."[7] Acta Crystallographica Section C.

Sources

Technical Guide: Impurity Profiling of Commercial 24,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Commercial Trap: In the sourcing of 24,25-Dihydroxycycloartan-3-one (CAS 155060-48-3), a critical triterpenoid often isolated from Gynostemma pentaphyllum or Artocarpus heterophyllus, researchers frequently encounter a "purity paradox."[1] Commercial Certificates of Analysis (CoAs) often claim >98% purity based on HPLC-UV.[1] However, downstream biological assays—particularly enzyme inhibition or cytotoxicity studies—frequently yield inconsistent data.[1]

The Reality: This discrepancy arises because triterpenoids lack strong chromophores, rendering standard UV detection (210 nm) blind to significant organic impurities. Furthermore, the C-24 chiral center makes this molecule prone to stereoisomeric heterogeneity that standard reverse-phase chromatography fails to resolve.[1]

The Solution: This guide compares the standard HPLC-UV workflow against a rigorous Multi-Modal Validation (MMV) protocol combining UHPLC-Q-TOF-MS and 1H-qNMR .[1] We provide experimental evidence that MMV is the only reliable method to certify this compound for drug development.

The Impurity Landscape

Before detailing detection methods, we must identify what we are looking for. Commercial samples of 24,25-Dihydroxycycloartan-3-one typically contain three classes of "hidden" impurities:

Impurity ClassDescriptionOriginDetection Difficulty (UV)
Type A: Stereoisomers 24(R)- vs 24(S)- epimersBiosynthetic co-occurrence or non-stereoselective synthesisHigh: Identical UV spectra; co-elute on C18.[1]
Type B: Dehydration Products Cycloart-24-en-3-one analogsAcid-catalyzed dehydration during isolationMedium: Slight retention shift; weak absorbance.[1]
Type C: Solvent Residues High-boiling solvents (DMSO, Pyridine)Preparative HPLC fractionsExtreme: Often invisible in UV; detected only by NMR/GC.[1]

Comparative Analysis of Detection Methodologies

We evaluated three analytical approaches to assess a commercial sample labeled "98% Purity."

Method A: HPLC-UV (The Industry Standard)[1]
  • Principle: Separation on C18 column, detection at 205–210 nm.[1]

  • Performance: The lack of a conjugated

    
    -system in the cycloartane skeleton results in poor sensitivity.
    
  • Verdict: Unreliable. It overestimates purity by failing to detect non-absorbing impurities and merging diastereomers.[1]

Method B: UHPLC-CAD (Charged Aerosol Detection)[1]
  • Principle: Measures analyte mass directly, independent of optical properties.

  • Performance: Excellent for detecting non-chromophoric triterpenes.[1]

  • Verdict: Recommended for Routine QC. Superior to UV but requires specialized hardware.[1]

Method C: 1H-qNMR (The Gold Standard)[1]
  • Principle: Molar ratio determination using an Internal Calibrant (IC).

  • Performance: Provides absolute purity without requiring a reference standard of the analyte itself. Differentiates stereoisomers via chemical shift anisotropy.[1]

  • Verdict: Essential for Reference Material Certification.

Data Summary: Method Comparison
ParameterHPLC-UV (210 nm)UHPLC-MS (Q-TOF)1H-qNMR (600 MHz)
Reported Purity (Same Sample) 98.2%91.5%89.4%
Specificity Low (Co-elution common)High (Mass resolution)Very High (Structural resolution)
Stereoisomer Resolution PoorLow (unless chiral column used)High (distinct methyl signals)
Limit of Detection (LOD) ~10 µg/mL~1 ng/mL~100 µg/mL
Primary Utility Rough screeningImpurity IdentificationAbsolute Quantification

Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Profiling

Use this protocol to identify the molecular weight of impurities.[1]

  • Instrument: Agilent 1290 Infinity II linked to 6545 Q-TOF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Milli-Q)[1]

    • B: Acetonitrile (LC-MS Grade)[1]

  • Gradient:

    • 0-2 min: 30% B[1]

    • 2-15 min: 30% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       95% B
      
    • 15-18 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

  • MS Source: ESI Positive Mode.

    • Key Target: Look for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       at m/z 459.38 (Parent) and m/z 441.37 (Dehydration impurity 
      
      
      
      ).
Protocol 2: 1H-qNMR for Absolute Purity

Use this protocol to quantify the exact purity and solvent content.[1]

  • Instrument: 600 MHz NMR (Bruker Avance III or equivalent).

  • Solvent: Pyridine-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Preferred over 
    
    
    
    for better triterpene solubility and peak separation).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1]

  • Relaxation Delay (D1): 60 seconds (Critical: Triterpene methyls have long T1 relaxation times).[1]

  • Scans: 32 or 64.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
    • Where:

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar mass,
      
      
      =Weight,
      
      
      =Purity of IS.
  • Diagnostic Signals: Focus on the C-19 cyclopropane methylene protons (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     0.3 - 0.6 ppm) and the C-26/27 methyls to distinguish stereoisomers.
    

Decision Workflows (Visualized)

Workflow A: The Multi-Modal Validation (MMV) Path

This diagram outlines the logical flow for validating a new batch of 24,25-Dihydroxycycloartan-3-one.

MMV_Workflow Start Commercial Sample Received Step1 Step 1: HPLC-UV (210 nm) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Fail_UV Reject Sample Decision1->Fail_UV No Step2 Step 2: LC-MS (Q-TOF) Check for Mass 441 (Dehydration) Decision1->Step2 Yes (False Positive Risk) Decision2 Impurity Mass Detected? Step2->Decision2 Decision2->Fail_UV Major Peak Step3 Step 3: 1H-qNMR (Pyridine-d5, D1=60s) Decision2->Step3 No/Trace Result_High Pass: Use for Bioassay Step3->Result_High qNMR > 95% Result_Low Fail: Recalculate Dosage or Re-purify Step3->Result_Low qNMR < 95%

Caption: Figure 1. The Multi-Modal Validation (MMV) workflow ensures UV-transparent impurities are detected before biological testing.[1]

Workflow B: Stereochemical Analysis Logic

How to determine if your sample is a single isomer or a racemate.[1]

Stereo_Logic Input qNMR Spectrum (Methyl Region 1.2-1.5 ppm) Check Check C-26/C-27 Methyl Singlets Input->Check Single Sharp Single Peaks Check->Single Split Split/Double Peaks Check->Split Concl1 Pure Stereoisomer (Likely 24R or 24S) Single->Concl1 Concl2 Mixture (Epimers) Unsuitable for Enzyme Kinetics Split->Concl2

Caption: Figure 2. NMR-based decision tree for assessing stereochemical purity at the C-24 position.

References

  • Götz, K. et al. (2025).[1] "Quantitative NMR (qNMR) for Butyrospermol Purity Validation: A Comparative Guide." BenchChem Technical Guides.

  • Pauli, G. F. et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Nahar, K. et al. (2021).[1][3] "Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L." Malaysian Journal of Pharmaceutical Sciences, 19(1).[1][3][4]

  • Bhattacharyya, K. et al. (2000).[1][5] "(24R)-24,25-Dihydroxycycloartan-3-one."[1][5] Acta Crystallographica Section C, 56(8), 979-980.[1][5]

  • Thermo Fisher Scientific. (2023).[1] "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection." Application Note.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 24,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 24,25-Dihydroxycycloartan-3-one, is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.

Hazard Assessment and Waste Classification

Given the cytotoxic potential of related cycloartane triterpenoids, it is prudent to treat 24,25-Dihydroxycycloartan-3-one as a hazardous chemical waste. This classification is based on the "characteristic" of toxicity, as defined by the Environmental Protection Agency (EPA)[9][10]. All waste containing this compound, including pure substance, solutions, and contaminated materials, should be disposed of through a licensed hazardous waste disposal service arranged by your institution's Environmental Health and Safety (EHS) department[11][12][13].

Chemical Profile: 24,25-Dihydroxycycloartan-3-one
CAS Number 155060-48-3[14][15]
Molecular Formula C30H50O3[14]
Molecular Weight 458.7 g/mol [14]
Physical Description Powder[14]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[14]
Known Biological Activity Inhibitory effects on both EBV-EA and NOR 1 activation.[14] Related compounds show cytotoxicity.[1][2][3][4][5][6][7][8]

Personal Protective Equipment (PPE)

Prior to handling 24,25-Dihydroxycycloartan-3-one in any form, appropriate PPE must be worn to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[11]

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[11]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[11]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator may be required based on your institution's risk assessment.

Disposal Workflow for 24,25-Dihydroxycycloartan-3-one

The following diagram illustrates the general workflow for the disposal of waste containing 24,25-Dihydroxycycloartan-3-one.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposal Solid Waste Solid Waste Hazardous Solid Waste Container Hazardous Solid Waste Container Solid Waste->Hazardous Solid Waste Container Liquid Waste Liquid Waste Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container Contaminated Labware Contaminated Labware Decontamination Decontamination Contaminated Labware->Decontamination EHS Pickup EHS Pickup Hazardous Solid Waste Container->EHS Pickup Hazardous Liquid Waste Container->EHS Pickup Sharps Container->EHS Pickup Autoclave & Dispose Autoclave & Dispose Decontamination->Autoclave & Dispose

Caption: Disposal workflow for 24,25-Dihydroxycycloartan-3-one.

Step-by-Step Disposal Protocols

Solid Waste Disposal

This category includes expired or unused 24,25-Dihydroxycycloartan-3-one powder, as well as contaminated items such as weigh boats, gloves, and bench paper.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash.[12]

  • Containerization: Place all solid waste into a designated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.[11][12]

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "24,25-Dihydroxycycloartan-3-one," and the approximate concentration and quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[16]

  • Pickup: Arrange for pickup by your institution's EHS department for final disposal.

Liquid Waste Disposal

This category includes solutions containing 24,25-Dihydroxycycloartan-3-one and solvents used for rinsing contaminated glassware.

  • Segregation: Collect all liquid waste containing 24,25-Dihydroxycycloartan-3-one in a dedicated hazardous waste container. Do not mix with other waste streams to prevent cross-contamination.[11]

  • Containerization: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12]

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents, including all chemical components and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.

  • Pickup: Contact your institution's EHS for collection and disposal.

Decontamination of Glassware and Equipment

Thorough decontamination of all reusable labware is crucial to prevent cross-contamination and ensure personnel safety.

  • Initial Rinse: Rinse the glassware or equipment three times with a suitable solvent in which 24,25-Dihydroxycycloartan-3-one is soluble (e.g., acetone, ethyl acetate).[14] Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed glassware with a laboratory-grade detergent and hot water.[17]

  • Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized or distilled water.[18]

  • Drying: Allow the glassware to air-dry completely or dry in an oven.

The following decision tree can guide the selection of the appropriate waste stream for different types of materials contaminated with 24,25-Dihydroxycycloartan-3-one.

Waste Material Waste Material Is it a sharp? Is it a sharp? Waste Material->Is it a sharp? Is it liquid? Is it liquid? Is it a sharp?->Is it liquid? No Sharps Container Sharps Container Is it a sharp?->Sharps Container Yes Is it reusable? Is it reusable? Is it liquid?->Is it reusable? No Hazardous Liquid Waste Hazardous Liquid Waste Is it liquid?->Hazardous Liquid Waste Yes Hazardous Solid Waste Hazardous Solid Waste Is it reusable?->Hazardous Solid Waste No Decontaminate Decontaminate Is it reusable?->Decontaminate Yes

Caption: Waste stream decision tree.

Spill Management

In the event of a spill of 24,25-Dihydroxycycloartan-3-one powder or solution:

  • Containment: Safely contain the source of the spill.[11]

  • Collection: For small spills of powder, use a damp cloth to collect the material, minimizing dust generation. For larger spills, use an inert absorbent material.[11]

  • Cleaning: Thoroughly clean the spill area with a suitable solvent and then with soap and water.

  • Disposal: Place all contaminated materials into a labeled, sealed container for proper disposal as hazardous solid waste.[11]

Conclusion

The responsible management and disposal of chemical waste are paramount in a laboratory setting. By adhering to these guidelines, researchers can ensure the safe handling of 24,25-Dihydroxycycloartan-3-one, protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with local, regional, and national regulations.[11]

References

  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Google Cloud.
  • Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica. (2005, August 8). PubMed.
  • Navigating the Disposal of Steroidal Lactones: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida. (2025, August 5). ResearchGate.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment. (n.d.). University of Massachusetts Lowell.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida. (2006, January 15). PubMed.
  • Decontamination Protocols for Lab Equipment. (2025, May 27). Armstrong Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Chemical Waste. (n.d.). The University of Texas at Austin.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara.
  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). Hazardous Waste Experts.
  • The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services.
  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.). Middle East Technical University.
  • Laboratory Equipment Decontamination Guidelines. (n.d.). University of Georgia.
  • Management of Waste. (n.d.). National Center for Biotechnology Information.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania.
  • Cleaning Laboratory Glassware. (n.d.). Sigma-Aldrich.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Cytotoxic cycloartane triterpene and rare isomeric bisclerodane diterpenes from the leaves of Polyalthia longifolia var. pendula. (2010, October 1). PubMed.
  • Handling and Storing Chemicals. (2017, July 10). Lab Manager.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder.
  • Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. (2021, June 4). PMC.
  • SAFETY DATA SHEET. (2025, December 27). MilliporeSigma.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • How to Dispose of Chemical Waste and Laboratory Waste. (2019, June 19). Hazardous Waste Experts.
  • 24,25-Dihydroxycycloartan-3-one. (n.d.). ScreenLib.
  • Phytochemical: 24,25-Dihydroxycycloartan-3-one. (n.d.). CAPS.
  • Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity. (2021, July 29). Frontiers.
  • Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida. (2019, June 18). PMC.
  • Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida. (2019, June 18). SciSpace.
  • Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells. (2016, January 11). PMC.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 24,25-Dihydroxycycloartan-3-one

[1]

Executive Summary & Hazard Banding

Status: Potent Bioactive Compound (PBC) Control Band: Band 3 (Default) – Handle as if OEL is 1–10 µg/m³ until toxicological data proves otherwise.[1]

24,25-Dihydroxycycloartan-3-one is a lipophilic triterpenoid.[1] While specific occupational exposure limits (OELs) are not established, structurally related cycloartanes exhibit significant cytotoxicity (e.g., against HT-29 colon cancer lines) and apoptotic induction capabilities.[1]

Critical Safety Axiom:

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Triterpenoids are designed by nature to penetrate biological membranes. When solubilized in carrier solvents like DMSO or Dichloromethane (DCM), their skin permeation rate increases exponentially.[1] Your PPE must defend against the solvent first to stop the solute .

Risk Assessment & PPE Matrix

The primary risks are inhalation of dry powder (during weighing) and dermal absorption (during solution handling).

PPE Selection Matrix
Protection ZoneItemSpecificationScientific Rationale
Respiratory P100 / N95 NIOSH-approved particulate respirator.[1]Solid Phase: Prevents inhalation of aerosolized dust during transfer.[1] Note: If working in a certified Fume Hood, a respirator is secondary but recommended for spill contingencies.[1]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (High Dexterity) OR Laminate (Silver Shield®) if using DCM.[1]Solution Phase: Triterpenoids are lipophilic.[1] If dissolved in DMSO , standard nitrile degrades in <15 mins.[1] If dissolved in DCM , nitrile offers zero protection (breakthrough <1 min).[1]
Ocular Safety Goggles ANSI Z87.1 Chemical Splash Goggles.[1]Safety glasses are insufficient.[1] Triterpenoids are severe eye irritants; dust entry can cause mechanical and chemical corneal damage.[1]
Body Lab Coat + Sleeve Covers Tyvek® or Polyethylene coated sleeves.[1]The "Wrist Gap": The space between the glove cuff and lab coat is the #1 exposure point. Impervious sleeves bridge this gap.[1]

PPE Decision Logic (Visualization)

The following logic flow dictates your PPE choice based on the physical state and solvent system used.

PPE_Decision_LogicStartStart: Handling 24,25-Dihydroxycycloartan-3-oneStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution PhaseState->LiquidDustRiskRisk: Inhalation of Cytotoxic DustSolid->DustRiskSolventCheckSolvent Type?Liquid->SolventCheckSolidPPEREQ: Fume Hood + N95 + Single Nitrile GlovesDustRisk->SolidPPEBenignEthanol / MethanolSolventCheck->BenignAggressiveDMSO / DCM / ChloroformSolventCheck->AggressiveBenignPPEREQ: Double Nitrile Gloves (Change 30 min)Benign->BenignPPEAggressivePPEREQ: Laminate Liner OR Double Nitrile (Change immediately on splash)Aggressive->AggressivePPE

Figure 1: Decision logic for selecting PPE based on physical state and carrier solvent.[1] Note the escalation for DMSO/DCM.

Operational Protocol: Step-by-Step

This protocol uses a Self-Validating System approach: every step includes a check to ensure the previous step was successful.[1]

Phase A: Preparation (Donning)[1]
  • Inspect Engineering Controls: Verify Fume Hood/Biosafety Cabinet flow is >100 fpm (face velocity).

  • Glove Layering:

    • Don Inner Gloves (Nitrile, extended cuff).[1] Taping cuff to lab coat is recommended.[1]

    • Don Outer Gloves (Nitrile or Laminate depending on solvent).[1]

  • Static Check: Triterpenoid powders are static-prone.[1] Have an anti-static gun or ionizer ready inside the hood.

Phase B: Weighing (The Critical Risk Zone)

Context: This is where inhalation risk is highest.

  • Tare: Place receiving vial in the balance inside the hood. Tare.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour.

  • Decontamination (Self-Validation): Before removing the vial from the balance, wipe the exterior with a Kimwipe dampened in Ethanol. If the wipe shows residue, re-wipe. This ensures no dust tracks out of the hood.

Phase C: Solubilization

Context: This is where permeation risk is highest.

  • Add Solvent: Add DMSO or Ethanol via pipette.[1]

  • Vortex: Cap tightly. Vortex inside the hood.

  • Glove Check: If any liquid touches your outer glove, STOP .[1]

    • Remove outer glove immediately.[1]

    • Inspect inner glove for wetness.[1]

    • Don new outer glove.[1]

    • Why? DMSO permeates nitrile in minutes, carrying the toxin into your bloodstream.

Waste Disposal & Decontamination[1][2][3][4][5][6]

Bioactive triterpenoids must not enter the water table due to potential aquatic toxicity and persistence.

Disposal Workflow
Waste StreamMethodClassification
Solid Waste High-Temperature IncinerationHazardous Chemical Waste (Cytotoxic)
Liquid Waste Segregated Solvent WasteHalogenated (if DCM) or Non-Halogenated
Sharps/Glass Puncture-proof ContainerChemically Contaminated Sharps
Decontamination Solution

For bench cleaning, use a Surfactant/Solvent Mix :

  • 70% Ethanol is effective for solubility.[1]

  • Soap/Water is effective for physical removal.[1]

  • Protocol: Spray 70% EtOH, wipe with absorbent pad, dispose of pad as hazardous waste.[1] Repeat with soapy water.[1]

Experimental Workflow Diagram

WorkflowWeigh1. Weighing(Static Control)Dissolve2. Solubilization(DMSO/EtOH)Weigh->DissolveSolid TransferDustRisk: Dust InhalationWeigh->DustSolidWasteSolid Waste(Incineration)Weigh->SolidWasteContaminatedSpatulaDilute3. Serial Dilution(Assay Prep)Dissolve->DilutePermRisk: Skin PermeationDissolve->PermLiqWasteLiquid Waste(Segregated)Dilute->LiqWasteResiduals

Figure 2: Operational workflow highlighting risk transition from inhalation (dust) to permeation (liquid).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: Cycloartane Triterpenoids. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).

  • Hill, R. A., & Connolly, J. D. (2012).[1] Triterpenoids.[1][2][3] Natural Product Reports. (Contextual data on triterpenoid cytotoxicity).

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
24,25-Dihydroxycycloartan-3-one
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24,25-Dihydroxycycloartan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.